molecular formula C3H8O2<br>C3H8O2<br>CH3CHOHCH2OH B7767615 Propylene Glycol CAS No. 63625-56-9

Propylene Glycol

Cat. No.: B7767615
CAS No.: 63625-56-9
M. Wt: 76.09 g/mol
InChI Key: DNIAPMSPPWPWGF-UHFFFAOYSA-N
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Description

Propylene Glycol (PG), also known as 1,2-propanediol, is a synthetic organic compound (chemical formula C3H8O2) prized in research for its versatility as a solvent, humectant, and chemical intermediate . This colorless, odorless, viscous liquid is hygroscopic and miscible with water, acetone, and chloroform, making it an excellent solvent for a wide range of substances in both aqueous and non-aqueous systems . Its applications in a research and development context are extensive. PG serves as a key starting material in the production of unsaturated polyester resins (UPR), which are used to manufacture composites for automotive parts, boat hulls, and bathroom fixtures . It acts as a stable humectant and carrier solvent in the formulation of personal care products, liquid detergents, and as a vehicle for topical, oral, and intravenous pharmaceuticals . Furthermore, its properties as a freezing point depressant make it a valuable component in lower-toxicity antifreeze, coolants, and aircraft de-icing fluids . Emerging research highlights its significant value in biomedical and public health studies. Recent peer-reviewed investigations have demonstrated that this compound exhibits robust, broad-spectrum virucidal activity . It rapidly inactivates important human pathogens, including Influenza A virus (IAV) and SARS-CoV-2, in both airborne droplets and on surfaces, presenting a promising, non-toxic intervention to prevent viral transmission . This product is classified as For Research Use Only (RUO). It must not be used for diagnostic, therapeutic, or personal consumption purposes. Researchers should handle it in a well-ventilated area, as it can react with strong oxidizing agents, and store it in a cool, dry place in a tightly sealed container to maintain stability and prevent oxidation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propane-1,2-diol
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InChI

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3
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InChI Key

DNIAPMSPPWPWGF-UHFFFAOYSA-N
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Canonical SMILES

CC(CO)O
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Molecular Formula

C3H8O2, Array
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Related CAS

58858-91-6 (hydrochloride salt)
Record name Propylene glycol [USP:JAN]
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DSSTOX Substance ID

DTXSID0021206
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Molecular Weight

76.09 g/mol
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Physical Description

Thick odorless colorless liquid. Mixes with water. (USCG, 1999), Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid, Clear, colourless, hygroscopic, viscous liquid, Clear, colorless, viscous liquid; [ChemIDplus], COLOURLESS ODOURLESS HYGROSCOPIC VISCOUS LIQUID., Thick odorless colorless liquid.
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Boiling Point

370.8 °F at 760 mmHg (NTP, 1992), 187.6 °C, 188.2 °C, 370.8 °F
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Flash Point

210 °F (NTP, 1992), 99 °C, 104 °C Pensky-Martens closed cup, 210 °F (99 °C) (Closed cup), 225 °F (Open cup), 101 °C c.c., 210 °F
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and acetone, Soluble in benzene, Miscible with acetone and chloroform; soluble in ether. Will dissolve many essential oils, but is immiscible with fixed oils., In water, 1X10+6 mg/L at 20 °C /miscible/, Solubility in water: miscible
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Density

1.04 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0361 g/cu cm at 20 °C, Relative density (water = 1): 1.04, 1.04
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Vapor Density

2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6, 2.62
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Vapor Pressure

0.08 mmHg at 68 °F ; 0.13 mmHg at 77 °F (NTP, 1992), 0.13 [mmHg], 0.13 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 10.6, 0.08 mmHg
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Impurities

... Impurities of propylene glycol include chlorides (1 ppm max), iron (1.0 ppm max), water (0.2 wt% max), and dipropylene glycol (<0.2%).
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Color/Form

Colorless viscous liquid

CAS No.

57-55-6, 25322-68-3, 63625-56-9
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Melting Point

-76 °F (NTP, 1992), -60 °C, -59 °C, -76 °F
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Foundational & Exploratory

Propylene Glycol: A Comprehensive Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of propylene (B89431) glycol (propane-1,2-diol), a versatile and widely utilized solvent in laboratory settings. This document outlines its core characteristics, provides detailed methodologies for key experimental determinations, and offers guidance on its safe handling and application.

Core Physical and Chemical Properties

Propylene glycol is a viscous, colorless, and nearly odorless liquid with a faintly sweet taste.[1][2] Its utility in the laboratory is underscored by its low volatility, high boiling point, and miscibility with a broad range of solvents, including water, ethanol, and acetone.[1][3][4]

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a comparative overview of its characteristics.

PropertyValueUnitsConditions
Molecular Formula C₃H₈O₂--
Molecular Weight 76.09 g/mol -
Appearance Colorless, viscous liquid-Standard
Odor Odorless-Standard
Melting Point -59°C1 atm
Boiling Point 188.2°C1 atm
Density 1.036g/cm³20 °C
Viscosity (Dynamic) 56.0mPa·s (cP)20 °C
Refractive Index 1.432nD20 °C
Flash Point 99 - 107°CClosed Cup
Autoignition Temperature 371°C-
Vapor Pressure 0.08mmHg20 °C
Solubility in Water Miscible-20 °C
Chemical Properties

This compound's chemical behavior is characterized by its stability under normal laboratory conditions and its reactivity with certain classes of chemicals.

PropertyDescription
Stability Stable in well-closed containers at cool temperatures.[5] At high temperatures, it is prone to oxidation, which can lead to the formation of compounds such as propionaldehyde, lactic acid, pyruvic acid, and acetic acid.[5]
Reactivity Reacts with strong oxidizing agents.[6] It is incompatible with acid chlorides, acid anhydrides, and chloroformates.
Hygroscopicity This compound is hygroscopic, meaning it readily absorbs moisture from the air.[4]
Corrosion Uninhibited this compound can degrade over time to form corrosive acids.[4] For applications where corrosion is a concern, inhibited grades containing corrosion inhibitors are recommended.[4]

Experimental Protocols for Property Determination

The following sections detail the methodologies for determining key physical properties of this compound, based on established ASTM standards.

Determination of Boiling Point (ASTM D1120)

This method covers the determination of the equilibrium boiling point of engine coolants, which is applicable to this compound.[7]

Methodology:

  • Apparatus: A 100-mL round-bottom flask, a condenser, a thermometer, and a heat source are required.

  • Procedure: A 60-mL sample of this compound is placed in the flask with boiling chips. The flask is heated, and the liquid is brought to a boil. The temperature is allowed to stabilize, and the boiling point is recorded from the thermometer.

  • Correction: The observed boiling point is corrected for atmospheric pressure.

G Workflow for Boiling Point Determination (ASTM D1120) cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Measure 60 mL of This compound B Add sample and boiling chips to flask A->B C Assemble apparatus (flask, condenser, thermometer) B->C D Apply heat and bring to a rolling boil C->D E Record stable boiling temperature D->E G Apply pressure correction to observed temperature E->G F Record atmospheric pressure F->G H Report corrected boiling point G->H G This compound Chemical Compatibility cluster_compatible Compatible Materials cluster_incompatible Incompatible Substances PG This compound Metals Stainless Steel Carbon Steel Aluminum PG->Metals Generally Compatible Plastics Polypropylene (PP) Polyethylene (PE) Polytetrafluoroethylene (PTFE) PG->Plastics Generally Compatible Elastomers Viton® EPDM PG->Elastomers Good Compatibility Oxidizers Strong Oxidizing Agents (e.g., Potassium Permanganate) PG->Oxidizers Reacts with Acids Acid Chlorides Acid Anhydrides PG->Acids Incompatible with

References

The Thermal Decomposition of Propylene Glycol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) glycol (PG), a ubiquitous excipient in pharmaceutical formulations and a primary component in e-cigarette liquids, is generally considered safe for ingestion. However, its chemical stability under thermal stress is a growing area of concern, particularly in applications involving heat, such as nebulizers, injections, and electronic nicotine (B1678760) delivery systems. The thermal degradation of propylene glycol can lead to the formation of volatile carbonyl compounds, including known carcinogens and respiratory irritants. This technical guide provides an in-depth analysis of the thermal decomposition of this compound under various experimental conditions, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex reaction pathways.

Core Findings on Thermal Decomposition

The thermal decomposition of this compound is a complex process that is highly dependent on temperature and the surrounding atmosphere.[1] In an inert atmosphere, the decomposition of this compound has been observed to begin at approximately 160°C (433 K).[1] The primary mechanism of decomposition is dehydration, which is then followed by a series of isomerizations and further cracking reactions.[1][2]

Key Decomposition Products

The main products formed during the pyrolysis of this compound are aldehydes and ketones. These include:

Propanal and acetone are the major products, especially at lower temperatures, while formaldehyde and acetaldehyde are formed in smaller amounts, with their concentrations increasing at higher temperatures.[1]

Quantitative Analysis of Decomposition Products

The following table summarizes the quantitative data on the formation of various carbonyls during the thermal decomposition of this compound in an inert (N2) atmosphere at different temperatures.

Temperature (°C)Propanal (PA)Acetone (Ace)Acetaldehyde (AA)Formaldehyde (FA)Methylglyoxal (MGA)Glyoxal (GA)
360 Major ProductMinor ProductDetectedDetectedTrace AmountsTrace Amounts
460 Major ProductMinor ProductDetectedDetectedTrace AmountsTrace Amounts
565 Dramatically IncreasedIncreasedDetectedDetectedTrace AmountsTrace Amounts
672 Dramatically IncreasedIncreasedDetectedDetectedTrace AmountsTrace Amounts

Data synthesized from qualitative descriptions in the literature.[1] Specific concentrations are highly dependent on experimental setup and conditions.

Reaction Mechanisms and Pathways

The thermal decomposition of this compound proceeds through a series of key steps, which have been elucidated through both experimental data and computational modeling.[1][2]

Primary Decomposition Pathway

The dominant initial step in the pyrolysis of this compound is a dehydration reaction, where a water molecule is eliminated to form the intermediate, propylene oxide (PO).[1][3] This intermediate is unstable and undergoes ring-opening to form two enol isomers: propen-1-ol and propen-2-ol.[1] These enols then tautomerize to produce the more stable carbonyl compounds, propanal and acetone, which are the major products observed.[1]

G PG This compound PO Propylene Oxide PG->PO - H2O (Dehydration) P1O Propen-1-ol PO->P1O Ring Opening P2O Propen-2-ol PO->P2O Ring Opening PA Propanal P1O->PA Tautomerization Ace Acetone P2O->Ace Tautomerization

Primary thermal decomposition pathway of this compound.

Secondary Decomposition Pathways

At higher temperatures, this compound and the intermediate enols can undergo further cracking reactions, leading to the formation of smaller carbonyl compounds like formaldehyde and methylglyoxal.[1] These secondary pathways contribute to the increased diversity of decomposition products observed at elevated temperatures.

G PG This compound P1O Propen-1-ol PG->P1O P2O Propen-2-ol PG->P2O FA Formaldehyde P1O->FA Cracking MGA Methylglyoxal P1O->MGA Cracking Other Other Carbonyls P2O->Other Side Reactions G cluster_0 Gas Preparation cluster_1 Decomposition cluster_2 Product Analysis N2_Source N2 Gas Source PG_Saturator This compound Saturator N2_Source->PG_Saturator Quartz_Reactor Heated Quartz Tube Reactor PG_Saturator->Quartz_Reactor PG-Saturated N2 Trapping Product Trapping (e.g., DNPH Cartridges) Quartz_Reactor->Trapping Outlet Gas Analysis Analytical Instrumentation (HPLC, GC-MS) Trapping->Analysis

References

Propylene Glycol's Hygroscopic Properties in Research Formulations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) glycol (PG), a synthetic organic compound with the chemical formula C₃H₈O₂, is a viscous, colorless, and nearly odorless liquid.[1] Its utility in research and pharmaceutical formulations is extensive, largely due to its role as a solvent, humectant, preservative, and penetration enhancer.[2][3][4][5] This technical guide provides a comprehensive overview of the hygroscopic properties of propylene glycol and its impact on research formulations, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in practical application.

Core Functionality: A Hygroscopic Humectant

This compound's primary characteristic relevant to formulation science is its hygroscopicity, the ability to attract and retain moisture from the surrounding environment.[6][7] This property makes it an excellent humectant, crucial for maintaining the desired moisture content in a variety of products, thereby ensuring stability, preventing drying out, and influencing the physical characteristics of the formulation.[8][9]

Quantitative Hygroscopicity Data

The hygroscopic nature of this compound can be quantified by its water activity (a measure of the energy status of the water in a system) and its equilibrium water content at various relative humidity (RH) levels. The following tables summarize key quantitative data related to this compound's hygroscopic and related physical properties.

Table 1: Water Activity of Aqueous this compound Solutions

This compound Concentration (wt%)Water Activity (a_w)
100.97[10]
200.96[10]
300.93[10]
500.89[10]

Table 2: Viscosity of Aqueous this compound Solutions at 25°C (77°F)

This compound Concentration (wt%)Viscosity (cP)
0 (Pure Water)~1.0
10~1.5
20~2.2
30~3.5
40~5.5
50~9.0
60~16.0
70~30.0
80~60.0
90~125.0
100 (Pure PG)~42.0
Data compiled and interpolated from various sources.[11][12]

Table 3: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) / Effective Concentration
Staphylococcus aureus12.5% (MIC)[13]
Staphylococcus epidermidis12.5% (MIC)[13]
Streptococcus mutans50% (Bactericidal)[14]
Enterococcus faecalis25% (Bactericidal)[14]
Escherichia coli50% (Bactericidal)[14]
Candida albicans30% (Fungicidal)[3][15]
Aspergillus nigerPredominantly influenced by this compound concentration[16]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data in formulation research. The following sections outline methodologies for key experiments related to this compound's properties.

Determining Hygroscopicity using Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of water vapor uptake by a sample at a specified temperature and relative humidity.

Methodology:

  • Sample Preparation: Accurately weigh 5-15 mg of the this compound-containing formulation into a clean sample pan.

  • Instrument Setup: Place the sample pan in a DVS analyzer.

  • Equilibration: Equilibrate the sample at a low relative humidity (e.g., 0-5% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved.

  • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 10% to 90% RH). At each step, allow the sample to equilibrate until the rate of weight change is below a set threshold (e.g., 0.002% per minute).

  • Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass (as a percentage of the initial dry mass) against the relative humidity to generate a moisture sorption-desorption isotherm.

Workflow for Dynamic Vapor Sorption (DVS) Analysis

DVS_Workflow cluster_prep Sample Preparation cluster_analysis DVS Analysis cluster_data Data Processing prep Weigh 5-15 mg of sample setup Place sample in DVS analyzer prep->setup equilibrate Equilibrate at low RH (e.g., 0-5%) setup->equilibrate sorption Stepwise increase in RH (10-90%) equilibrate->sorption desorption Stepwise decrease in RH (90-0%) sorption->desorption analyze Plot % mass change vs. RH desorption->analyze isotherm Generate sorption-desorption isotherm analyze->isotherm

Caption: Workflow for determining hygroscopicity using Dynamic Vapor Sorption.

Quantifying Water Content using Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.

Methodology:

  • Reagent Preparation: Use a suitable Karl Fischer reagent, such as a one-component or two-component system. For this compound, a solvent like dehydrated methanol (B129727) is appropriate.[17]

  • Titrator Setup: Prepare the Karl Fischer titrator by adding the solvent to the titration cell and pre-titrating to a dry endpoint to eliminate any residual moisture.

  • Sample Introduction: Accurately weigh and inject a known amount of the this compound-containing sample into the titration cell using a syringe.[15][18]

  • Titration: The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the known titer of the reagent. The result is typically expressed as a percentage or in parts per million (ppm).

KF_Titration_Workflow cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_results Results prep_reagent Prepare Karl Fischer reagent setup_titrator Set up titrator and pre-titrate solvent prep_reagent->setup_titrator inject_sample Inject a known weight of the sample setup_titrator->inject_sample titrate Perform automated titration to endpoint inject_sample->titrate calculate Calculate water content titrate->calculate report Report results (% or ppm) calculate->report

Caption: Workflow for assessing skin penetration using Franz diffusion cells.

Impact on Formulation Stability and Performance

The hygroscopic nature of this compound significantly influences the stability and performance of various research formulations.

Amorphous Solid Dispersions (ASDs)

In ASDs, where a poorly soluble drug is dispersed in a polymer matrix, this compound can act as a plasticizer. Its hygroscopicity can lead to water absorption, which may lower the glass transition temperature (Tg) of the polymer and potentially induce drug crystallization, thereby compromising the stability and solubility enhancement of the ASD. T[19]herefore, careful control of moisture content is crucial when using this compound in ASD formulations.

Topical and Transdermal Formulations

In topical preparations, this compound's humectant properties help to hydrate (B1144303) the skin, which can enhance the penetration of active ingredients. I[10][20][21]t can also act as a solvent, improving the solubility of certain drugs within the formulation. H[22]owever, the amount of this compound must be optimized, as excessive concentrations can sometimes lead to skin irritation in sensitive individuals.

Liquid Formulations

In liquid formulations, this compound's ability to lower water activity contributes to its preservative effect by inhibiting the growth of microorganisms. T[5][13][14]his is particularly important for multi-dose formulations that are susceptible to microbial contamination.

Conclusion

This compound is a versatile excipient with well-defined hygroscopic properties that are fundamental to its function in a wide array of research and pharmaceutical formulations. A thorough understanding of its moisture-retaining capabilities, coupled with the application of robust experimental methodologies, is essential for researchers and drug development professionals to effectively harness its benefits while mitigating potential stability challenges. The quantitative data and experimental workflows provided in this guide serve as a valuable resource for the rational design and optimization of formulations containing this compound.

References

The Stereoisomers of Propylene Glycol: A Technical Guide to Their Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) glycol (1,2-propanediol) is a widely utilized excipient in the pharmaceutical, food, and cosmetic industries. While often used as a racemic mixture, it is a chiral molecule existing as two distinct stereoisomers: (R)-propylene glycol and (S)-propylene glycol. These enantiomers can exhibit different biological activities, including toxicological and pharmacokinetic profiles, and serve as valuable chiral building blocks in asymmetric synthesis. This technical guide provides an in-depth exploration of the stereoisomers of propylene glycol, their scientific applications, and relevant experimental methodologies.

Physicochemical and Toxicological Properties of this compound Stereoisomers

The physical and chemical properties of the individual enantiomers of this compound are distinct, particularly their interaction with polarized light. While many toxicological studies have been conducted on the racemic mixture, research has shown that the enantiomers can elicit different biological responses.

Table 1: Physicochemical Properties of this compound Stereoisomers

Property(R)-(-)-Propylene Glycol(S)-(+)-Propylene GlycolRacemic (±)-Propylene Glycol
CAS Number 4254-14-24254-15-357-55-6
Molecular Formula C₃H₈O₂C₃H₈O₂C₃H₈O₂
Molecular Weight 76.09 g/mol 76.09 g/mol 76.09 g/mol
Boiling Point 187 °C[1]186-188 °C[2][3]188.2 °C
Melting Point -57 °C[1]-59 °C[4]-59 °C
Density 1.04 g/mL at 25 °C1.036 g/mL at 20 °C[2][5]1.036 g/cm³ at 25 °C
Specific Optical Rotation ([α]D) -15° (neat)+16.5° (neat)[6]
Refractive Index (n20/D) 1.431-1.433[1]1.432[2][5]1.432

Table 2: Comparative Toxicological Data of this compound Stereoisomers

Parameter(R)-Propylene Glycol(S)-Propylene GlycolRacemic this compoundSpecies/SystemReference
Acute Oral LD50 22.81 g/kg26.62 g/kg24.92 g/kgMice[7]
Nephrotoxicity No significant difference from (S)- and racemic PG in subacute studies.[7]No significant difference from (R)- and racemic PG in subacute studies.[7]Induces nephrotoxicity at 1 and 5 g/kg/day for 28 days, associated with oxidative stress and inflammation.[7]Mice[7]
Developmental and Neurotoxicity High doses may exhibit neurotoxicity and ocular developmental toxicity. No significant difference between enantiomers.High doses may exhibit neurotoxicity and ocular developmental toxicity. No significant difference between enantiomers.High doses may exhibit neurotoxicity and ocular developmental toxicity. No significant difference between enantiomers.Zebrafish Larvae[4]

Scientific Applications in Drug Development and Asymmetric Synthesis

The chirality of this compound enantiomers makes them valuable starting materials and intermediates in the synthesis of complex, stereochemically pure molecules, including active pharmaceutical ingredients (APIs).

(S)-Propylene Glycol as a Chiral Building Block

(S)-Propylene glycol is a key chiral intermediate in the synthesis of various pharmaceuticals. Its primary application lies in establishing the correct stereochemistry in the final drug molecule, which is often crucial for its efficacy and safety.

One notable example is its use in the synthesis of Levofloxacin (B1675101) , a broad-spectrum fluoroquinolone antibiotic. Levofloxacin is the S-enantiomer of ofloxacin, and its synthesis requires the introduction of a chiral center with the (S)-configuration. While the direct incorporation of (S)-propylene glycol is not the standard route, chiral precursors derived from it are utilized to construct the stereocenter in the morpholine (B109124) ring of the molecule.[8][9][10][11][12]

(R)-Propylene Glycol in Antiviral Drug Synthesis

(R)-Propylene glycol and its derivatives are employed in the synthesis of antiviral nucleoside analogues. These analogues often function by inhibiting viral polymerases, and their stereochemistry is critical for their biological activity.

A specific application is in the synthesis of (R)-9-(2-Phosphonylmethoxypropyl)adenine (PMPA) , also known as Tenofovir. (R)-Propylene carbonate, a derivative of (R)-propylene glycol, is a key chiral building block in the synthesis of this potent anti-HIV agent.[13] The stereochemistry at the phosphonylmethoxypropyl side chain is essential for the drug's ability to be phosphorylated to its active diphosphate (B83284) form and subsequently inhibit HIV reverse transcriptase.

Experimental Protocols

Stereospecific Synthesis of this compound Enantiomers

Enantiomerically pure (R)- and (S)-propylene glycol can be synthesized from their corresponding lactic acid enantiomers through biocatalytic routes.

Protocol: Microbial Conversion of Lactic Acid to 1,2-Propanediol [14][15][16]

This protocol outlines the stereospecific conversion of D- or L-lactic acid to (R)- or (S)-1,2-propanediol, respectively, using an engineered Escherichia coli biocatalyst.

  • Strain Preparation: An E. coli strain is engineered to express an artificial metabolic pathway. This typically involves cloning and overexpressing genes encoding for a lactoyl-CoA transferase, a CoA-dependent aldehyde dehydrogenase, and a lactaldehyde reductase.

  • Culture Conditions: The engineered E. coli is cultivated in a suitable medium (e.g., LB broth with appropriate antibiotics for plasmid maintenance) under aerobic conditions (e.g., 37°C with shaking at 250 rpm).

  • Induction of Gene Expression: When the cell culture reaches a specific optical density (e.g., OD600 of 0.6-0.8), gene expression is induced by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Bioconversion: After a period of induction (e.g., 4 hours), the cells are harvested by centrifugation and resuspended in a conversion buffer. The respective lactic acid enantiomer (D- or L-) is added as the substrate.

  • Reaction Monitoring and Product Isolation: The reaction is monitored over time (e.g., 72 hours) by taking samples and analyzing the concentration of 1,2-propanediol using methods like chiral gas chromatography. After the reaction, the cells are removed by centrifugation, and the supernatant containing the product can be purified by distillation.

Chiral Separation of this compound Enantiomers

Gas chromatography (GC) with a chiral stationary phase is a common method for the separation and quantification of this compound enantiomers.

Protocol: Chiral Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis [7][17][18][19][20]

  • Sample Preparation: The sample containing this compound is diluted in a suitable solvent (e.g., methanol). For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary. An internal standard can be added for quantitative analysis.

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column) is used.

  • GC Conditions:

    • Injector Temperature: Typically set around 250°C.

    • Oven Temperature Program: A temperature gradient is often used to achieve good separation. For example, an initial temperature of 50°C held for 1 minute, then ramped to 150°C at a rate of 5°C/min, and held for 5 minutes.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Detector Temperature: Typically set around 280°C.

  • Data Analysis: The retention times of the (R)- and (S)-enantiomers are determined by injecting pure standards. The peak areas are used to quantify the concentration of each enantiomer in the sample.

Signaling Pathways and Experimental Workflows

This compound-Induced Nephrotoxicity and the NF-κB Signaling Pathway

Studies have indicated that high doses of racemic this compound can induce nephrotoxicity, which is associated with oxidative stress and the activation of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7]

The proposed mechanism involves the generation of reactive oxygen species (ROS) due to this compound metabolism. This oxidative stress can lead to the activation of the IKK (IκB kinase) complex, which then phosphorylates the inhibitory protein IκBα. The phosphorylation and subsequent degradation of IκBα release NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, ultimately contributing to kidney damage.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PG This compound ROS Reactive Oxygen Species (ROS) PG->ROS Metabolism IKK IKK Complex ROS->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p Phosphorylated IκBα NFkB Active NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation DNA DNA Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation Leads to NFkB_nuc->DNA Binds to promoter regions Chiral_Purity_Workflow Sample This compound Sample Dilution Dilution in Solvent (e.g., Methanol) Sample->Dilution GC_MS Chiral GC-MS Analysis Dilution->GC_MS Data_Acquisition Data Acquisition (Chromatogram) GC_MS->Data_Acquisition Peak_Integration Peak Integration (Area of (R) and (S) peaks) Data_Acquisition->Peak_Integration Calculation Enantiomeric Excess (% ee) Calculation Peak_Integration->Calculation Result Final Purity Report Calculation->Result

References

Propylene Glycol's Miscibility with Organic Solvents: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) glycol (PG), with its IUPAC name propane-1,2-diol, is a viscous, colorless, and nearly odorless liquid that has become a cornerstone in pharmaceutical and chemical formulations.[1] Its utility is largely due to its properties as a solvent and a humectant.[2] For scientists and researchers, particularly in the realm of drug development, a comprehensive understanding of propylene glycol's miscibility with a wide array of organic solvents is critical for formulation, purification, and various analytical procedures.[3] This technical guide provides a detailed overview of this compound's miscibility, experimental protocols for its determination, and a logical workflow for assessing solvent compatibility.

Core Principles of Miscibility

Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution.[4] The fundamental principle governing miscibility is "like dissolves like," which implies that substances with similar polarities are more likely to be miscible. This compound's two hydroxyl groups make it a polar protic solvent, capable of forming hydrogen bonds, which dictates its miscibility profile.[5]

Miscibility of this compound with Various Organic Solvents

This compound exhibits a broad range of miscibility with many common organic solvents.[6][7][8] The following table summarizes the miscibility of this compound with solvents from various chemical classes. This data is compiled from various sources and is intended for laboratory reference at standard conditions (approximately 20-25°C and atmospheric pressure), unless otherwise specified.

Solvent ClassSpecific SolventMiscibility with this compound
Alcohols MethanolMiscible[5][7]
EthanolMiscible[6][8][9]
IsopropanolMiscible[7]
Ketones AcetoneMiscible[6][8][9]
Esters Ethyl AcetateSoluble[10]
Ethers Diethyl EtherMiscible[6][8][9]
Halogenated Alkanes ChloroformMiscible[6][8][9]
Aromatic Hydrocarbons Toluene (B28343)Complete Solubility Reported[11]
Aliphatic Hydrocarbons Petroleum EtherInsoluble[10]
ParaffinInsoluble[10]

It is important to note that while this compound is miscible with many polar organic solvents, its miscibility with nonpolar solvents, such as aliphatic hydrocarbons, is limited.[10] The miscibility with aromatic hydrocarbons like toluene has been reported to be complete, which can be attributed to the ability of this compound's structure to adapt to the polarity of the solvent.[11]

Experimental Protocols for Determining Miscibility

The determination of miscibility in a laboratory setting can be performed using straightforward qualitative methods, as well as more quantitative instrumental techniques.

Visual Miscibility Test (Qualitative)

This is a simple and rapid method to determine if two liquids are miscible, partially miscible, or immiscible.[12]

Materials:

  • Test tubes with stoppers or caps

  • Pipettes or graduated cylinders

  • The two solvents to be tested (e.g., this compound and a test solvent)

Procedure:

  • Add a defined volume (e.g., 2 mL) of this compound to a clean, dry test tube.[12]

  • Add an equal volume of the second solvent to the same test tube.[12]

  • Stopper the test tube and invert it several times or gently vortex to ensure thorough mixing.[12]

  • Allow the mixture to stand undisturbed for a few minutes and observe the contents.[12]

Interpretation of Results:

  • Miscible: The mixture forms a single, clear, and uniform phase with no visible interface between the two liquids.

  • Partially Miscible: The mixture may appear cloudy or form two distinct layers after standing, indicating that the solvents have limited solubility in each other.

  • Immiscible: The mixture separates into two distinct layers with a clear interface, indicating that the solvents do not mix.

A standardized version of this test for water-soluble solvents is described in ASTM D1722.[13][14][15][16] This method can be adapted for testing miscibility with other solvents.

Instrumental Methods for Miscibility Determination

For more precise and quantitative analysis, instrumental methods can be employed, although they are generally more complex.

  • Spectroscopy: Techniques such as UV-Vis or NMR spectroscopy can be used to quantify the concentration of one solvent in another after they have been mixed and allowed to equilibrate. This is particularly useful for determining the limits of partial miscibility.

  • Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to analyze the composition of each phase in a partially miscible or immiscible mixture, providing quantitative solubility data.

  • Viscometry and Densitometry: Changes in viscosity or density of a mixture compared to the pure components can sometimes indicate the degree of miscibility.

Logical Workflow for Miscibility Assessment

The following diagram illustrates a logical workflow for determining the miscibility of this compound with an unknown organic solvent in a laboratory setting.

Miscibility_Workflow start Start: Select Test Solvent prep_samples Prepare Equal Volumes of this compound and Test Solvent start->prep_samples mix Mix Solvents Thoroughly in a Test Tube prep_samples->mix observe Allow to Settle and Visually Observe mix->observe decision Homogeneous Solution? observe->decision miscible Result: Miscible decision->miscible Yes immiscible_check Two Distinct Layers? decision->immiscible_check No end End of Assessment miscible->end immiscible Result: Immiscible immiscible_check->immiscible Yes partially_miscible Result: Partially Miscible (Cloudy or Emulsion) immiscible_check->partially_miscible No immiscible->end partially_miscible->end

References

The effect of propylene glycol on protein stability and aggregation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Effect of Propylene (B89431) Glycol on Protein Stability and Aggregation

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propylene glycol (PG) is a widely utilized excipient in the pharmaceutical industry, valued for its role as a solvent, humectant, and stabilizer in a variety of formulations.[1] For protein-based therapeutics, where maintaining structural integrity is paramount to efficacy and safety, understanding the impact of excipients like this compound is critical. This technical guide provides a comprehensive overview of the mechanisms by which this compound influences protein stability and aggregation, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows. The information presented herein is intended to equip researchers and drug development professionals with the knowledge to effectively utilize this compound in the formulation of stable and effective protein therapeutics.

Mechanism of Action: Preferential Hydration

The primary mechanism by which this compound and other polyols stabilize proteins in aqueous solutions is through the principle of preferential exclusion or preferential hydration .[2][3][4] In a solution containing a protein, water, and this compound, the this compound molecules are thermodynamically disfavored from interacting directly with the protein's surface. This leads to an excess of water molecules in the immediate vicinity of the protein, a phenomenon known as preferential hydration.

This increased hydration strengthens the protein's native structure by making the unfolding process thermodynamically unfavorable. For a protein to unfold, it must increase its surface area of contact with the solvent. In a this compound solution, this would require creating more space for the preferentially excluded this compound molecules, which is an energetically costly process. Consequently, the protein's compact, native state is favored.

It is important to note that at high concentrations or elevated temperatures, this compound can have a destabilizing effect. This is thought to occur when the hydrophobic nature of this compound leads to favorable interactions with hydrophobic residues that become exposed as the protein begins to unfold, thereby promoting denaturation.[5]

G cluster_0 Aqueous Solution with this compound cluster_1 Thermodynamic Consequences Protein Folded Protein PG This compound Protein->PG Preferential Exclusion (Thermodynamically Unfavorable) Water Protein->Water Preferential Hydration (Increased Surface Water) IncreasedStability Increased Protein Stability Protein->IncreasedStability Favors Compact State DecreasedAggregation Decreased Aggregation IncreasedStability->DecreasedAggregation

Caption: Mechanism of Protein Stabilization by this compound.

Quantitative Data: Effect on Protein Stability and Aggregation

The following tables summarize quantitative data on the effects of polyols on protein stability and aggregation. It is important to note that much of the foundational research in this area has been conducted with polyethylene (B3416737) glycols (PEGs). While this compound is a related diol, the magnitude of its effects may differ. The data presented for PEGs should be considered illustrative of the general trends expected with this compound.

Effect on Thermal Stability of Proteins

The melting temperature (T_m) is a key indicator of a protein's thermal stability. The data below, adapted from Lee and Lee (1981), demonstrates the effect of polyethylene glycol (PEG) on the T_m of several proteins. Generally, at the concentrations studied, PEGs were found to decrease the thermal stability. This is attributed to the favorable interaction of the polyol with the hydrophobic residues exposed upon thermal unfolding.

ProteinCo-solvent (PEG 400) Conc. (w/v)T_m (°C) in BufferT_m (°C) with PEG 400ΔT_m (°C)
Ribonuclease A30%61.558.0-3.5
Lysozyme30%75.571.0-4.5
Chymotrypsinogen30%60.054.5-5.5
β-Lactoglobulin30%77.070.0-7.0
Effect on Protein Aggregation

This compound is often included in formulations to inhibit protein aggregation. The table below presents hypothetical data based on typical observations from formulation studies, illustrating how this compound can increase the percentage of soluble monomer in a protein solution subjected to stress (e.g., thermal or mechanical).

ProteinThis compound Conc. (v/v)Stress Condition% Monomer (Control)% Monomer (with PG)
Monoclonal Antibody A5%40°C for 2 weeks92%98%
Growth Factor B10%Agitation for 24h85%95%
Enzyme C2%Freeze-thaw (3 cycles)90%97%

Experimental Protocols

Accurate assessment of the effect of this compound on protein stability requires robust experimental methodologies. The following sections detail protocols for key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat capacity of a protein solution as a function of temperature, providing the melting temperature (T_m) and the enthalpy of unfolding (ΔH).

Methodology:

  • Sample Preparation:

    • Dialyze the protein extensively against the formulation buffer to ensure buffer matching between the sample and reference cells.

    • Prepare a series of protein solutions at a constant concentration (e.g., 1 mg/mL) containing varying concentrations of this compound (e.g., 0%, 2%, 5%, 10%, 20% v/v).

    • Prepare a corresponding set of reference solutions containing the formulation buffer and the same concentrations of this compound, but without the protein.

    • Degas all solutions immediately before use to prevent bubble formation.

  • Instrument Setup:

    • Set the starting temperature to a point well below the expected T_m (e.g., 25°C).

    • Set the final temperature to a point well above the T_m (e.g., 95°C).

    • Set a scan rate, typically 60°C/hour or 90°C/hour.

  • Data Acquisition:

    • Load the protein solution into the sample cell and the corresponding reference solution into the reference cell.

    • Initiate the temperature scan. The instrument will record the differential heat capacity as a function of temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample-reference thermogram.

    • Fit the resulting thermogram to a suitable model (e.g., a two-state unfolding model) to determine the T_m and ΔH.

    • Compare the T_m values across the different this compound concentrations.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an excellent tool for quantifying soluble aggregates.

Methodology:

  • Sample Preparation:

    • Prepare protein samples with and without this compound as described for DSC.

    • Subject the samples to a stress condition (e.g., elevated temperature, agitation, freeze-thaw cycles) to induce aggregation.

    • Centrifuge the samples to remove any insoluble aggregates.

  • Instrument and Column Setup:

    • Select a SEC column with a pore size appropriate for the protein and its expected aggregates.

    • The mobile phase should ideally be the same as the formulation buffer to avoid altering the aggregation state on the column.

  • Data Acquisition:

    • Inject a fixed volume of the supernatant from each sample onto the SEC column.

    • Monitor the eluent using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the monomer and aggregate peaks in the resulting chromatogram.

    • Calculate the percentage of monomer and aggregates for each sample.

    • Compare the aggregation levels between the control and this compound-containing samples.

Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is highly sensitive to the presence of large aggregates.

Methodology:

  • Sample Preparation:

    • Prepare samples as for SEC. It is crucial that the samples are free of dust and other extraneous particles. Filter the samples through a low-protein-binding 0.22 µm filter if necessary.

  • Instrument Setup:

    • Set the measurement temperature, typically 25°C.

    • Allow the instrument to equilibrate.

  • Data Acquisition:

    • Place the cuvette containing the sample into the instrument.

    • Acquire multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution and polydispersity index (PDI).

    • Compare the average particle size and PDI for samples with and without this compound. An increase in these values indicates aggregation.

Visualizations

Experimental Workflow for Excipient Screening

The following diagram illustrates a typical workflow for screening the effect of an excipient like this compound on protein stability.

G start Start: Purified Protein formulation Prepare Formulations (Protein + Buffer + this compound Concentrations) start->formulation stress Apply Stress (Thermal, Mechanical, etc.) formulation->stress analysis Analytical Characterization stress->analysis dsc DSC (Thermal Stability, Tm) analysis->dsc sec SEC (% Aggregates) analysis->sec dls DLS (Size Distribution, PDI) analysis->dls data_analysis Data Analysis and Comparison dsc->data_analysis sec->data_analysis dls->data_analysis end End: Optimal Formulation data_analysis->end

Caption: Excipient Screening Workflow.

Logical Relationships in Protein Stabilization

The stabilizing or destabilizing effect of this compound is dependent on a balance of factors. This diagram illustrates the key relationships.

G PG_Conc This compound Concentration Preferential_Hydration Preferential Hydration PG_Conc->Preferential_Hydration Increases Interaction_Unfolded Interaction with Unfolded State PG_Conc->Interaction_Unfolded Increases Protein_Hydrophobicity Protein Surface Hydrophobicity Protein_Hydrophobicity->Interaction_Unfolded Enhances Temperature Temperature Temperature->Interaction_Unfolded Promotes Unfolding Outcome Outcome Preferential_Hydration->Outcome Leads to Interaction_Unfolded->Outcome Leads to Stabilization Stabilization Outcome->Stabilization Destabilization Destabilization Outcome->Destabilization

Caption: Factors Influencing this compound's Effect.

Conclusion

This compound is a valuable excipient for enhancing the stability and reducing the aggregation of protein therapeutics. Its primary stabilizing effect is derived from the principle of preferential hydration, which favors the compact, native state of the protein. However, the ultimate effect of this compound is a complex interplay between its concentration, the specific properties of the protein, and the environmental conditions. A thorough experimental evaluation, utilizing techniques such as DSC, SEC, and DLS, is essential for the rational design of stable protein formulations containing this compound. This guide provides the foundational knowledge and methodologies to support such investigations.

References

Propylene Glycol: A Versatile Carbon Source for Microbial Growth and Bioproduction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) glycol (1,2-propanediol), a widely used chemical in various industries, including pharmaceuticals and food, has garnered significant interest as a potential carbon source for microbial fermentation. Its high solubility in water and biodegradability make it an attractive substrate for producing valuable chemicals and for bioremediation purposes. This technical guide provides a comprehensive overview of the microbial utilization of propylene glycol, detailing the metabolic pathways, relevant microorganisms, experimental protocols for cultivation, and quantitative data on microbial growth.

Microbial Diversity in this compound Metabolism

A range of microorganisms has been identified with the capacity to utilize this compound as a sole source of carbon and energy. Among these, species of the genus Pseudomonas are the most frequently cited and studied. Bacterial consortia isolated from environments contaminated with aircraft deicing fluids, which contain high concentrations of this compound, are often dominated by Pseudomonas species.[1][2][3][4] Other bacteria capable of metabolizing this compound include those from the genera Sphingomonas, Stenotrophomonas, and Bacteroidetes.[2] Furthermore, metabolic engineering has enabled organisms like Escherichia coli to efficiently convert this compound into value-added products.

The ability of microorganisms to utilize this compound is concentration-dependent. At low concentrations, typically below 1%, this compound serves as a nutrient, promoting rapid microbial growth.[5] However, at concentrations of 20% or higher, it exhibits biostatic properties, inhibiting the growth of most microbes.[5]

Metabolic Pathways for this compound Degradation

Microorganisms employ distinct metabolic pathways for the degradation of this compound under aerobic and anaerobic conditions.

Aerobic Metabolism

Under aerobic conditions, the degradation of 1,2-propanediol is typically initiated by its oxidation to propionaldehyde (B47417). This is followed by the oxidation of propionaldehyde to propionyl-CoA. Propionyl-CoA can then enter central metabolic pathways, such as the methylcitrate cycle, to generate energy and essential building blocks for the cell.

A key enzyme in the initial step is a dehydrogenase that acts on this compound. In some organisms, this is a specific propanediol (B1597323) oxidoreductase. The subsequent conversion of propionaldehyde to propionate (B1217596) is catalyzed by an aldehyde dehydrogenase.

Aerobic_Metabolism PG This compound (1,2-Propanediol) PA Propionaldehyde PG->PA Propanediol Oxidoreductase PCoA Propionyl-CoA PA->PCoA Propionaldehyde Dehydrogenase MCC Methylcitrate Cycle PCoA->MCC TCA TCA Cycle MCC->TCA Biomass Biomass & Energy TCA->Biomass

Anaerobic Metabolism

In the absence of oxygen, the anaerobic degradation of 1,2-propanediol can proceed through a dismutation reaction, yielding equimolar amounts of propionate and n-propanol. The n-propanol can be further oxidized to propionate. This pathway is a fermentative process that provides the cell with a source of ATP and reducing power in the form of NADH, but it does not directly supply carbon for biosynthesis. Under conditions of anaerobic respiration with an alternative electron acceptor like tetrathionate, the propionyl-CoA generated can be funneled into pathways like the methylcitrate cycle to produce additional ATP and biosynthetic precursors.[6]

Anaerobic_Metabolism PG This compound (1,2-Propanediol) Propionaldehyde Propionaldehyde PG->Propionaldehyde Diol Dehydratase (Coenzyme B12-dependent) Propionate Propionate Propionaldehyde->Propionate Oxidation nPropanol n-Propanol Propionaldehyde->nPropanol Reduction ATP ATP Propionate->ATP NADH NADH nPropanol->NADH

Genetic Regulation of this compound Catabolism

The expression of genes involved in this compound metabolism is tightly regulated to ensure efficient utilization of the substrate when it is available. While the specific regulatory mechanisms for this compound catabolism are still being fully elucidated for all organisms, studies on the analogous metabolism of ethylene (B1197577) glycol in Pseudomonas putida provide valuable insights. In this organism, the transcriptional regulator GclR plays a central role in repressing the glyoxylate (B1226380) carboligase pathway, which is involved in C2 compound metabolism.[1][7] It is plausible that a similar regulatory system, potentially involving a homologous repressor protein, governs the expression of the propanediol utilization (pdu) operon in response to the presence of this compound or its metabolites. The pdu operon in some bacteria, like Salmonella enterica, contains genes necessary for the formation of bacterial microcompartments, which are proteinaceous organelles that sequester the enzymatic reactions for 1,2-propanediol degradation.[8]

Genetic_Regulation cluster_gene Propanediol Utilization (pdu) Operon pdu_genes pduA, pduB, pduC... Regulator Regulatory Protein (e.g., GlpR homolog) Operator Operator Site Regulator->Operator Binds and represses transcription Inducer Inducer Molecule (this compound or Metabolite) Inducer->Regulator Binds and inactivates Operator->pdu_genes Allows transcription (when repressor is inactive)

Quantitative Data on Microbial Growth on this compound

The efficiency of microbial growth on this compound can be quantified by several parameters, including the maximum specific growth rate (µ_max), biomass yield (Y_X/S), and substrate consumption rate. These parameters are influenced by factors such as the microbial species, temperature, pH, and nutrient availability.

Microorganism/ConsortiumSubstrateTemperature (°C)Specific Growth Rate (h⁻¹)Biomass Yield (g DW/g PG)NotesReference
Mixed soil cultureThis compound40.014Not ReportedNutrient limitation absent[3][4]
Pseudomonas putida KT2442Gluconate300.13 ± 0.01Not ApplicableFor comparison of growth on a different carbon source[9]
Pseudomonas putida KT2440Gluconate300.43 ± 0.02Not ApplicableFor comparison of growth on a different carbon source[9]
Engineered Pseudomonas putida KT24401,2-PropanediolNot ReportedNot Reported0.96 g propionate/g 1,2-propanediolBiotransformation to propionate[10]
ConditionThis compound Degradation RateNotesReference
Nutrient-supplemented water (Phosphate buffer)76-83 mg/L/dayFollowed a 2-day lag phase[11]
Nitrogen-limited water10-12 mg/L/dayExhibited a 2-4 day lag time[11]
Nutrient-limited phase20-25 mg/L/dayFinal phase of degradation[11]

Experimental Protocols

Media Preparation for Pseudomonas Growth on this compound

A defined minimal medium is essential for studying the specific effects of this compound as a carbon source. The following is a modified M9 minimal medium recipe suitable for the growth of Pseudomonas species.

1. 5x M9 Salts Solution:

  • Na₂HPO₄: 64 g/L

  • KH₂PO₄: 15 g/L

  • NaCl: 2.5 g/L

  • NH₄Cl: 5.0 g/L

  • Dissolve in deionized water and autoclave.

2. Sterile Stock Solutions:

  • 20% (w/v) this compound (filter-sterilized)

  • 1 M MgSO₄ (autoclaved)

  • 0.1 M CaCl₂ (autoclaved)

  • 1000x Trace Element Solution (see below, filter-sterilized)

3. 1000x Trace Element Solution:

  • Citric acid·H₂O: 4.0 g/L

  • ZnSO₄·7H₂O: 3.0 g/L

  • Fe(NH₄)₂(SO₄)₂·6H₂O: 1.0 g/L

  • MnSO₄·H₂O: 0.5 g/L

  • CuSO₄·5H₂O: 0.1 g/L

  • CoCl₂·6H₂O: 0.1 g/L

  • Na₂MoO₄·2H₂O: 0.1 g/L

  • H₃BO₃: 0.01 g/L

  • Adjust pH to 3.0 with HCl before filter sterilization.

4. Final Medium Assembly (per liter):

  • 200 mL of 5x M9 Salts Solution

  • Deionized water to ~970 mL

  • Autoclave the basal medium.

  • Aseptically add:

    • 20 mL of 20% this compound (final concentration 0.4%)

    • 2 mL of 1 M MgSO₄

    • 1 mL of 0.1 M CaCl₂

    • 1 mL of 1000x Trace Element Solution

Experimental Workflow for a Bacterial Growth Curve

The following protocol outlines the steps for determining the growth curve of a bacterial strain using this compound as the sole carbon source.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Streak Streak bacteria from glycerol (B35011) stock onto rich medium (e.g., LB agar) Incubate1 Incubate overnight Streak->Incubate1 Inoculate_pre Inoculate a single colony into minimal medium with This compound (pre-culture) Incubate1->Inoculate_pre Incubate2 Incubate overnight (acclimatization) Inoculate_pre->Incubate2 Inoculate_main Inoculate main cultures (minimal medium with PG) to a starting OD600 of ~0.05 Incubate2->Inoculate_main Incubate3 Incubate with shaking at desired temperature Inoculate_main->Incubate3 Sampling Take samples at regular time intervals Incubate3->Sampling OD_measurement Measure optical density (OD600) Sampling->OD_measurement PG_analysis Analyze this compound concentration (e.g., GC-FID) Sampling->PG_analysis Plot Plot growth curve (ln(OD600) vs. time) and substrate depletion OD_measurement->Plot PG_analysis->Plot Calculate Calculate µ_max and Y_X/S Plot->Calculate

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Streak the bacterial strain from a glycerol stock onto a rich agar (B569324) medium (e.g., Luria-Bertani agar) and incubate overnight at the optimal growth temperature.

    • Inoculate a single colony into a pre-culture of the defined minimal medium containing this compound and incubate overnight with shaking. This step allows the bacteria to acclimatize to the medium.

  • Main Culture:

    • Inoculate the main cultures (in flasks or a microplate reader) with the pre-culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.

    • Incubate the cultures under the desired experimental conditions (e.g., 30°C with shaking at 200 rpm).

  • Monitoring Growth and Substrate Consumption:

    • At regular time intervals, aseptically remove an aliquot from each culture.

    • Measure the OD₆₀₀ using a spectrophotometer.

    • For substrate analysis, centrifuge the aliquot to pellet the cells and collect the supernatant. Store the supernatant at -20°C for later analysis of this compound concentration.

  • Analytical Methods:

    • Growth: Plot the natural logarithm of the OD₆₀₀ values against time. The slope of the linear portion of this graph represents the maximum specific growth rate (µ_max).

    • This compound Concentration: The concentration of this compound in the supernatant can be determined by gas chromatography with a flame ionization detector (GC-FID). The sample may require derivatization prior to analysis.

Conclusion

This compound is a promising and versatile carbon source for microbial growth and the biotechnological production of chemicals. A thorough understanding of the underlying metabolic pathways, the diversity of capable microorganisms, and the key parameters influencing growth is crucial for harnessing its full potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the applications of this compound in their respective fields, from bioremediation to the synthesis of novel compounds. Further research into the genetic regulation of this compound catabolism will undoubtedly unlock new avenues for metabolic engineering and the development of highly efficient microbial cell factories.

References

An In-depth Technical Guide to the Synthesis of Bio-based Propylene Glycol from Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propylene (B89431) glycol (PG), a versatile chemical intermediate, finds extensive applications in pharmaceuticals, cosmetics, food, and as a non-toxic antifreeze.[1] Conventionally, its production relies on petroleum-based feedstocks.[1] However, the increasing demand for sustainable chemical processes has propelled research into renewable production routes. A prominent and promising alternative is the catalytic hydrogenolysis of glycerol (B35011), a readily available and low-cost byproduct of the biodiesel industry.[2][3] This process not only offers a green pathway to propylene glycol but also enhances the economic viability of biodiesel production by valorizing its primary byproduct.[4][5]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of synthesizing bio-based this compound from glycerol. It covers the fundamental reaction mechanisms, catalytic systems, detailed experimental protocols, and quantitative performance data.

Reaction Mechanisms: From Glycerol to this compound

The conversion of glycerol to 1,2-propylene glycol (1,2-PG) is a selective hydrogenolysis reaction. The primary challenge lies in the selective cleavage of a C-O bond while preserving the C-C backbone of the glycerol molecule.[5] The most widely accepted mechanism is a two-step dehydration-hydrogenation pathway.[2][6]

  • Dehydration: Glycerol first undergoes dehydration to form an intermediate, acetol (hydroxyacetone).[2][6]

  • Hydrogenation: The acetol intermediate is then hydrogenated to yield 1,2-propylene glycol.[2][6]

Other proposed mechanisms include a dehydrogenation-dehydration-hydrogenation pathway, where glycerol is first dehydrogenated to glyceraldehyde, which then dehydrates and is subsequently hydrogenated to this compound.[6] The choice of catalyst and reaction conditions significantly influences the dominant reaction pathway and the selectivity towards the desired product.[6]

Side reactions can also occur, including the cleavage of C-C bonds, which leads to the formation of ethylene (B1197577) glycol and methanol, or further hydrogenolysis of this compound to propanols.[2][7]

Reaction_Pathway Glycerol Glycerol Acetol Acetol (Intermediate) Glycerol->Acetol - H2O (Dehydration) Byproducts Byproducts (Ethylene Glycol, Propanols, etc.) Glycerol->Byproducts C-C Cleavage PG 1,2-Propylene Glycol (Desired Product) Acetol->PG + H2 (Hydrogenation) PG->Byproducts Over-hydrogenolysis

Caption: Dehydration-Hydrogenation pathway for glycerol to this compound.

Catalytic Systems

The efficiency of glycerol hydrogenolysis is critically dependent on the catalyst used. Bifunctional catalysts possessing both acidic/basic sites for dehydration and metallic sites for hydrogenation are ideal.[8] Heterogeneous catalysts are preferred over homogeneous ones due to their ease of separation and recycling.[1]

Key classes of catalysts include:

  • Copper-Based Catalysts: Copper catalysts, such as copper-chromite and supported copper, are widely studied.[9] They are known for their ability to suppress C-C bond cleavage, thus favoring the formation of this compound.[10] Mixed metal oxides derived from hydrotalcite precursors, like Cu/Zn/Al, have shown high activity and selectivity.[8]

  • Noble Metal Catalysts: Noble metals such as Ruthenium (Ru), Rhodium (Rh), Platinum (Pt), and Palladium (Pd) supported on various materials (e.g., carbon, Al2O3, ZnO) are highly active.[1][6] Ru/C, for instance, has demonstrated high selectivity towards 1,2-propanediol.[11]

  • Nickel-Based Catalysts: Nickel catalysts are a cost-effective alternative to noble metals.[1] Ni supported on materials like SBA-15 silica (B1680970) or silica-carbon composites have been reported to be active, selective, and stable for this reaction.[1][2]

Data Presentation: Catalyst Performance Comparison

The following table summarizes quantitative data from various studies, allowing for a clear comparison of catalyst performance under different experimental conditions.

CatalystTemperature (°C)H₂ PressureGlycerol Conc. (wt%)Glycerol Conv. (%)PG Selectivity (%)Reference
Cu/Zn/Al (Hydrotalcite-derived)200200 psig (~1.4 MPa)80%5293-94[8]
Ni/Cu/TiO₂2303.5 MPaMolar Ratio¹N/AN/A[12]
Ni/SBA-15 (Ce promoted)2002.4 MPaN/A30~50[1]
Ni/AC2005 MPaN/A43.376.1[1]
Ni/SC2602 MPa30%~35~80[2]
Ru/C1803-4 MPaN/AHighHigh[6]
6Cu-4Ru/MgON/A0.8 MPaN/A~98~75[13]
Copper-Chromite200200 psi (~1.4 MPa)N/AGoodHigh[14]

¹ Molar ratio of Glycerol:Water:H₂ was 1:20:10.

Experimental Protocols

This section provides a generalized methodology for a typical batch hydrogenolysis experiment.

Materials and Reagents
  • Glycerol (analytical grade, e.g., 80 wt% aqueous solution)

  • Heterogeneous catalyst (e.g., Cu/Zn/Al mixed oxide)

  • High-purity hydrogen (H₂) gas

  • High-purity nitrogen (N₂) gas (for purging)

  • Internal standard for GC analysis (e.g., 1,4-butanediol)

Catalyst Preparation and Activation

Catalysts are typically prepared by methods like co-precipitation or impregnation.[8][10] For instance, a Cu:Zn:Cr:Zr catalyst can be prepared via a co-precipitation method, followed by drying and calcination at high temperatures (e.g., 650°C).[10] Before the reaction, the catalyst often requires a reduction step. This is typically done in-situ in the reactor by heating the catalyst under a flow of hydrogen at a specific temperature (e.g., 300°C) for several hours.[15]

Experimental Workflow: Batch Reactor Hydrogenolysis

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Load Catalyst and Glycerol Solution into Reactor B Seal Reactor and Purge with N₂ A->B C Pressurize with H₂ to desired pressure B->C D Heat to Reaction Temperature (e.g., 200°C) with Stirring C->D E Maintain Constant Temperature & Pressure for Reaction Time (e.g., 8h) D->E F Cool Reactor to Room Temperature E->F G Vent Pressure and Collect Liquid Sample F->G H Centrifuge to Separate Catalyst G->H I Analyze Liquid Phase by Gas Chromatography (GC) H->I

Caption: General experimental workflow for glycerol hydrogenolysis in a batch reactor.

Detailed Reaction Procedure
  • Reactor Loading: A high-pressure batch autoclave reactor (e.g., a Parr reactor) is charged with the desired amount of aqueous glycerol solution and the catalyst.[8] A typical catalyst loading is around 5% (w/w) of the aqueous glycerol.[8]

  • Sealing and Purging: The reactor is sealed and purged several times with an inert gas like nitrogen to remove air.

  • Pressurization: The reactor is then pressurized with hydrogen to the desired initial pressure (e.g., 200 psig).[8]

  • Reaction Execution: The sealed reactor is heated to the target reaction temperature (e.g., 200°C) while stirring (e.g., 600 rpm) to ensure good mixing.[8] The reaction is allowed to proceed for a set duration (e.g., 8 hours).[15]

  • Termination and Sampling: After the reaction time has elapsed, the heater is turned off, and the reactor is cooled to room temperature. The excess gas is carefully vented.

  • Product Recovery: The liquid product mixture is collected from the reactor. The solid catalyst is separated from the liquid product by centrifugation or filtration.[15]

Product Analysis

The liquid samples are analyzed to determine the concentration of glycerol, this compound, and other byproducts. Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) is the standard analytical technique.[15] An internal standard is used for accurate quantification.

Calculation of Performance Metrics
  • Glycerol Conversion (%): Defined as the ratio of the moles of glycerol consumed to the initial moles of glycerol.[8]

    Conversion (%) = [(Initial Moles of Glycerol - Final Moles of Glycerol) / Initial Moles of Glycerol] x 100

  • This compound Selectivity (%): Defined as the ratio of the moles of this compound produced to the moles of glycerol consumed, adjusted for stoichiometry.[8]

    Selectivity (%) = [Moles of this compound Formed / Moles of Glycerol Consumed] x 100

Industrial Perspective and Future Outlook

The conversion of glycerol to this compound is not just a laboratory-scale curiosity; it has been commercially implemented. Companies like BASF have developed commercially proven process technologies and proprietary catalysts (e.g., H9-66) for this conversion.[16] Industrial plants, such as the one operated by ORLEN Południe in Poland, are now producing bio-based this compound, aiming to meet significant portions of national demand.[16] This bio-based route offers a substantial reduction in CO2 footprint (by at least 60%) compared to traditional petrochemical methods.[16]

Despite these successes, challenges remain. The use of crude glycerol, which contains impurities like methanol, salts, and soaps from the biodiesel process, can negatively affect catalyst activity, selectivity, and stability.[2] Research is ongoing to develop more robust catalysts that can tolerate these impurities.

Furthermore, conventional hydrogenolysis often requires high temperatures and pressures.[3] An alternative approach gaining traction is Catalytic Transfer Hydrogenolysis (CTH) , which uses a hydrogen-donor molecule (like ethanol (B145695) or isopropanol) in the reaction mixture instead of external H₂ gas.[12] This method can operate under milder conditions, potentially reducing energy demands and capital investment.[3][12] Continued innovation in catalyst design and process optimization will further solidify the role of bio-glycerol as a key platform for sustainable chemical production.

References

The Impact of Propylene Glycol on Cellular Osmotic Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol (1,2-propanediol; PG) is a small, water-soluble organic compound widely utilized across pharmaceutical, cosmetic, and food industries. Its utility stems from its properties as a solvent, humectant, and preservative. In drug development, PG is a common vehicle for poorly water-soluble active pharmaceutical ingredients in parenteral, oral, and topical formulations[1][2][3]. Furthermore, its colligative properties make it a vital cryoprotective agent (CPA), used to mitigate the damaging effects of ice crystal formation and severe osmotic stress during the cryopreservation of cells and tissues[4][5][6].

Despite its broad applications and designation as "Generally Recognized As Safe" (GRAS) by the FDA, the introduction of propylene glycol into biological systems is not without consequence[7]. At high concentrations, PG can induce significant cellular stress, primarily through the imposition of a hyperosmotic environment. This guide provides an in-depth technical examination of the mechanisms by which this compound impacts cellular osmotic stress, the resultant cellular responses, and the experimental methodologies used to investigate these phenomena.

The Physicochemical Basis of this compound-Induced Osmotic Stress

Osmotic stress occurs when the solute concentration in the extracellular environment differs from that of the intracellular environment, leading to a net movement of water across the semi-permeable cell membrane. This compound, as a solute, directly increases the osmolality of extracellular solutions[3][7].

When cells are exposed to a hyperosmotic solution containing PG, an osmotic gradient is established. Water rapidly exits the cell in an attempt to equilibrate the osmotic potential, causing the cell to shrink. The cellular response is then dictated by the permeability of the membrane to PG. As a small, permeating solute, PG can slowly enter the cell, which is followed by water, leading to a return to normal volume, a phenomenon known as a regulatory volume increase. However, this process is slow and dependent on cell type and the presence of specific transporters[8]. The initial water efflux and subsequent cell shrinkage are the primary triggers of the osmotic stress response. In clinical settings, high doses of PG-containing medications can lead to systemic hyperosmolality[9][10].

Interestingly, while aquaporin (AQP) channels facilitate the transport of water and other small solutes like glycerol, evidence in mouse morulae suggests that AQP3 does not facilitate the transport of this compound, potentially due to strong water-solute interactions[11]. This implies that PG's entry into certain cells may be less efficient than other cryoprotectants, prolonging the state of osmotic stress.

Cellular Responses to this compound-Induced Osmotic Stress

Exposure to hyperosmotic conditions created by this compound triggers a cascade of cellular events, ranging from immediate changes in cell volume to the activation of complex signaling pathways that determine cell fate.

Impact on Cell Viability, Proliferation, and Membrane Integrity

High concentrations of this compound have been demonstrated to be cytotoxic across various cell types. The osmotic stress, combined with potential chemical toxicity, can lead to decreased cell viability and inhibition of proliferation.

  • Small Airway Epithelial Cells (SAECs): Exposure to PG at concentrations of 1-4% significantly inhibits cell proliferation and decreases cell viability in a concentration-dependent manner. At concentrations of 3-4%, a significant increase in lactate (B86563) dehydrogenase (LDH) release is observed, indicating compromised cell membrane integrity[12][13].

  • Human Proximal Tubule (HPT) Cells: In models of renal toxicity, repeated exposure to 50 mM PG resulted in cytotoxicity, noted by decreased thymidine (B127349) incorporation (proliferation), reduced mitochondrial metabolic activity, and lower lysosomal neutral red accumulation (viability)[1][2][14]. Acute exposure to higher concentrations (up to 263 mM) also caused time- and concentration-dependent increases in LDH release, confirming membrane damage[15].

  • Human Monocytic Cells (U937): PG/VG mixtures at concentrations above 2.5% showed increased cytotoxicity as measured by both MTT (metabolic activity) and LDH assays[16].

Induction of DNA Damage, Cell Cycle Arrest, and Apoptosis

Severe osmotic stress is a potent cellular insult that can lead to DNA damage and the activation of programmed cell death pathways.

In SAECs, exposure to 4% PG was found to increase the number of cells positive for phosphorylated histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks. This was accompanied by an increase in the proportion of cells in the G1 phase of the cell cycle and elevated expression of the cell cycle inhibitor p21[12][13]. Furthermore, the activation of caspase 3/7 and the cleavage of poly (ADP-ribose) polymerase 1 (PARP1) were observed, indicating the induction of apoptosis[12][13].

Induction of Oxidative Stress

A secondary consequence of PG exposure can be the generation of oxidative stress. In HPT cells, PG-mediated toxicity was associated with a 35% increase in cellular thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation, and a 20% decrease in the antioxidant glutathione (B108866) (GSH)[2]. Similarly, hyperosmotic stress in embryonic stem cells leads to the accumulation of reactive oxygen species (ROS)[17].

Signaling Pathways Activated by Osmotic Stress

Cells possess intricate signaling networks to sense and respond to osmotic stress. While research specifically dissecting these pathways in response to PG is ongoing, the broader mechanisms of hyperosmotic stress signaling are well-characterized and highly relevant.

Integrated Stress Response (ISR) and Endoplasmic Reticulum (ER) Stress

Hyperosmotic stress is a known activator of the Integrated Stress Response (ISR), a central pathway that converges on the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This event leads to a global reduction in protein synthesis while selectively promoting the translation of stress-responsive mRNAs, such as the transcription factor ATF4. Studies using sorbitol to induce hyperosmotic stress in H9c2 cardiac cells have shown rapid phosphorylation of eIF2α[18]. This is often linked to Endoplasmic Reticulum (ER) stress, indicated by the upregulation of the chaperone BiP (immunoglobulin heavy-chain-binding protein)[18].

MAP Kinase (MAPK) Pathways

Mitogen-activated protein kinase (MAPK) cascades are key signaling modules that convert extracellular stimuli into intracellular responses. The p38-MAPK pathway is a canonical stress-activated pathway that plays a crucial role in the cellular response to hyperosmolarity. In H9c2 cells, the p38-MAPK pathway appears to have a protective, pro-survival role under severe hyperosmotic conditions[18].

ROS and ATR Signaling

As mentioned, hyperosmotic stress can induce ROS production. This increase in ROS can, in turn, activate the Ataxia Telangiectasia and Rad3-related (ATR) checkpoint, a key signaling pathway involved in the DNA damage response. This ROS-ATR axis has been shown to be a critical pathway in the response of embryonic stem cells to hyperosmotic stress[17].

Autophagy

Autophagy is a cellular recycling process that is often induced by stress to remove damaged organelles and provide nutrients. Hyperosmotic stress can promote autophagy, evidenced by increased expression of Beclin-1 and phosphorylation of AMP-dependent kinase (AMPK), a key energy sensor that can activate autophagy[18].

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of this compound on cellular parameters.

Table 1: Effects of this compound on Human Small Airway Epithelial Cells (SAECs) Data sourced from a study on the effects of e-cigarette liquid components. Cells were exposed for 96 hours for proliferation/viability and 24 hours for LDH release.[12][13]

PG ConcentrationInhibition of Cell ProliferationDecrease in Cell Viability (CCK-8 Assay)Increase in LDH Release
1% Significant (p=0.021)Significant (p<0.0001)Not Significant
2% Significant (p<0.0001)Significant (p<0.0001)Not Significant
3% Significant (p<0.0001)Significant (p<0.0001)Significant (p=0.0055)
4% Significant (p<0.0001)Significant (p<0.0001)Significant (p<0.0001)

Table 2: Effects of this compound on Human Proximal Tubule (HPT) Cells Data from a study on repeated PG exposure for up to 6 days.[1][2][14]

PG ConcentrationInhibition of Thymidine IncorporationInhibition of MTT MetabolismInhibition of Neutral Red Uptake
10 mM Not SignificantNot SignificantNot Significant
25 mM SignificantSignificantSignificant
50 mM ~50% Inhibition~40% Inhibition~25% Inhibition

Table 3: Markers of Oxidative Stress in HPT Cells after PG Exposure Data from a study on repeated PG exposure.[2]

ParameterChange from Control
Thiobarbituric Acid-Reactive Substances (TBARS) ~35% Increase
Glutathione (GSH) ~20% Decrease

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common protocols used to assess the impact of this compound-induced osmotic stress.

Cell Culture and Exposure
  • Cell Lines: A variety of cell lines are used, including primary cells like Small Airway Epithelial Cells (SAECs) and Human Proximal Tubule (HPT) cells, or immortalized lines like U937 or H9c2[1][12][16][18].

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM/F12) supplemented with serum and antibiotics under standard conditions (37°C, 5% CO₂).

  • PG Exposure: this compound is typically diluted directly into the cell culture medium to achieve the desired final concentrations (e.g., 0-4% v/v or 10-50 mM). Isotonic solutions are used in some studies to isolate chemical toxicity from osmotic effects[15]. Control groups may include untreated cells or cells treated with a non-permeating osmolyte like mannitol (B672) to differentiate osmotic stress from specific PG toxicity[14].

Assessment of Cell Viability and Cytotoxicity
  • CCK-8 or MTT Assay (Metabolic Activity):

    • Seed cells in a 96-well plate and allow them to adhere.

    • Expose cells to various concentrations of PG for a specified duration (e.g., 24-96 hours).

    • Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells[12][14][16].

  • Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity):

    • Expose cells in a culture plate to PG.

    • After the incubation period, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the supernatant. The reaction typically produces a colored formazan (B1609692) product or a fluorescent signal.

    • Measure the absorbance or fluorescence. A positive control (e.g., cells treated with a lysis buffer) is used to determine maximum LDH release[12][16].

  • Neutral Red Uptake Assay:

    • This assay measures the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes[2][14].

    • After PG exposure, cells are incubated with a medium containing neutral red.

    • Cells are then washed, and the incorporated dye is extracted using a destain solution.

    • The absorbance of the extracted dye is measured, which correlates with the number of viable cells[2][14].

Analysis of Signaling Pathways and Apoptosis
  • Western Blotting:

    • Expose cells to PG for the desired time points (e.g., 5 minutes to 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against target proteins (e.g., phospho-eIF2α, BiP, cleaved PARP, p38-MAPK, Beclin-1)[12][18].

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Caspase Activity Assay:

    • Use a luminogenic or fluorogenic assay kit to measure the activity of executioner caspases (caspase-3 and -7).

    • After PG treatment, lyse the cells and add the caspase substrate.

    • The cleavage of the substrate by active caspases produces a luminescent or fluorescent signal that is proportional to the amount of apoptosis[12].

  • Immunofluorescence for DNA Damage (γH2AX):

    • Grow cells on coverslips and expose them to PG.

    • Fix the cells (e.g., with 4% paraformaldehyde) and permeabilize them (e.g., with 0.1% Triton X-100).

    • Block with a suitable blocking buffer and incubate with a primary antibody against γH2AX.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize and quantify the fluorescent foci using a fluorescence microscope[12].

Mandatory Visualizations

Logical and Signaling Pathway Diagrams

G cluster_stimulus Initial Stimulus cluster_stress Cellular Stress Induction cluster_pathways Stress Signaling Pathways cluster_outcomes Cellular Outcomes PG Extracellular This compound OsmoticStress Hyperosmotic Stress (Water Efflux, Cell Shrinkage) PG->OsmoticStress ROS Reactive Oxygen Species (ROS) Generation OsmoticStress->ROS ER_Stress ER Stress / ISR (p-eIF2α ↑, BiP ↑) OsmoticStress->ER_Stress MAPK MAPK Pathway (p-p38) OsmoticStress->MAPK Autophagy Autophagy (Beclin-1 ↑, p-AMPK ↑) OsmoticStress->Autophagy MembraneDamage Membrane Damage (LDH Release) OsmoticStress->MembraneDamage ATR ATR Checkpoint Activation ROS->ATR CellCycleArrest Cell Cycle Arrest (p21 ↑, G1 Phase) ER_Stress->CellCycleArrest Apoptosis Apoptosis (Caspase 3/7, Cleaved PARP) ER_Stress->Apoptosis ER_Stress->Apoptosis Pro-apoptotic (severe stress) Survival Cell Survival / Adaptation MAPK->Survival Protective ATR->CellCycleArrest Autophagy->Survival Protective

Caption: Signaling pathways activated by this compound-induced osmotic stress.

G cluster_setup Experiment Setup cluster_analysis Endpoint Analysis cluster_viability Viability / Cytotoxicity cluster_apoptosis Apoptosis / DNA Damage cluster_signaling Signaling Pathways CellCulture 1. Cell Culture (e.g., SAECs, HPT cells) PG_Exposure 2. PG Exposure (Varying Concentrations & Times) CellCulture->PG_Exposure MTT MTT / CCK-8 Assay (Metabolic Activity) PG_Exposure->MTT LDH LDH Release Assay (Membrane Integrity) PG_Exposure->LDH NRU Neutral Red Uptake (Lysosomal Integrity) PG_Exposure->NRU Caspase Caspase 3/7 Assay PG_Exposure->Caspase gH2AX γH2AX Staining (DNA Damage) PG_Exposure->gH2AX PARP PARP Cleavage (Western Blot) PG_Exposure->PARP WesternBlot Western Blot (p-eIF2α, p-p38, etc.) PG_Exposure->WesternBlot ROS_Assay ROS Detection (e.g., DCFDA) PG_Exposure->ROS_Assay

References

The Dual Role of Propylene Glycol in Elucidating Enzyme Kinetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) glycol (propane-1,2-diol), a widely utilized excipient in pharmaceutical formulations, presents a multifaceted tool for the detailed investigation of enzyme kinetics. Its utility extends beyond a simple solvent; its properties as a cosolvent, viscosity modifier, and, in some cases, a direct enzyme inhibitor, provide researchers with a versatile medium to probe the intricacies of enzyme mechanisms, stability, and substrate interactions. This technical guide explores the core principles of employing propylene glycol in enzyme kinetics, providing practical experimental protocols and quantitative data where available.

This compound as a Cosolvent: Modulating the Reaction Environment

This compound's ability to alter the polarity and viscosity of aqueous solutions makes it a valuable cosolvent for studying enzyme behavior under non-ideal conditions. These studies are crucial for understanding enzymatic reactions in physiological environments where the cytoplasm is crowded with various molecules, and for optimizing enzyme performance in industrial applications.

Effects on Enzyme Stability and Conformation

The presence of this compound in an enzyme assay can influence the stability and conformation of the enzyme. By altering the hydration shell of the protein, this compound can either stabilize or destabilize its tertiary structure. This effect is concentration-dependent and enzyme-specific. For instance, some studies have shown that this compound can act as a protein stabilizer, protecting the enzyme's native conformation.

Impact on Michaelis-Menten Kinetics

The use of this compound as a cosolvent can significantly impact the kinetic parameters of an enzyme, namely the Michaelis constant (Km) and the maximum velocity (Vmax).

  • Viscosity Effects: An increase in the viscosity of the reaction medium due to this compound can lead to a decrease in Vmax.[1] This is often attributed to the increased friction against the protein, which can hinder conformational changes necessary for catalysis.[1]

  • Dielectric Constant and Polarity: Changes in the dielectric constant and polarity of the solvent can affect the affinity of the enzyme for its substrate, leading to alterations in the Km value.

Quantitative Data on this compound's Effect on Enzyme Kinetics

While the qualitative effects of cosolvents on enzyme kinetics are well-documented, comprehensive quantitative data in a comparative format for this compound across a wide range of enzymes is limited in publicly available literature. The following table summarizes specific findings:

EnzymeSubstrateThis compound ConcentrationEffect on KmEffect on VmaxInhibition TypeSource
Alcohol Dehydrogenase (in vivo, rat)This compoundNot specified (in vivo metabolism)Apparent Km = 7.14 mmole/kgApparent Vmax = 7.50 mmole/liter/hrSubstrate[2]
Subtilisin Carlsberg Variant (SubC-V24)Not specified≥ 10%Not specifiedInhibition of activityNot specified[3]
Cytochrome P450 2E1 (CYP2E1)Chlorzoxazone50% v/w (in vivo, mice)Not specified84% reduction in clearanceInhibition[4]

Note: The data for alcohol dehydrogenase represents the in vivo metabolism of this compound itself, where it acts as a substrate. The data for CYP2E1 indicates inhibition through reduced substrate clearance, but a specific Ki value is not provided in the cited source.

Experimental Protocols

General Protocol for Spectrophotometric Enzyme Assay with this compound

This protocol outlines a general method for determining the effect of this compound on the kinetics of an enzyme that produces a chromogenic product.

Materials:

  • Enzyme stock solution

  • Substrate stock solution

  • Buffer solution (e.g., phosphate (B84403) buffer, Tris-HCl)

  • This compound

  • Spectrophotometer

  • Cuvettes

  • Pipettes

Procedure:

  • Prepare Reaction Mixtures:

    • Prepare a series of reaction mixtures containing varying concentrations of the substrate.

    • For each substrate concentration, prepare parallel sets of reaction mixtures with different concentrations of this compound (e.g., 0%, 5%, 10%, 20% v/v).

    • Ensure the final volume and buffer concentration are constant across all reaction mixtures.

    • A typical reaction mixture will contain buffer, substrate, this compound (or water for the control), and will be initiated by the addition of the enzyme.

  • Enzyme Assay:

    • Pre-incubate the reaction mixtures (without the enzyme) at the desired temperature.

    • Initiate the reaction by adding a small, fixed volume of the enzyme stock solution to each cuvette.

    • Immediately mix the contents and place the cuvette in the spectrophotometer.

    • Record the change in absorbance at the wavelength corresponding to the product's maximum absorbance over a set period. Ensure the initial reaction velocity is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each substrate and this compound concentration.

    • Plot v₀ versus substrate concentration for each this compound concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values for each condition.

    • Compare the kinetic parameters obtained in the presence and absence of this compound.

Specific Protocol: Alcohol Dehydrogenase (ADH) Assay

This protocol details the measurement of ADH activity using the reduction of NAD⁺ to NADH, which can be monitored at 340 nm.

Materials:

  • Yeast Alcohol Dehydrogenase (ADH)

  • Ethanol (B145695) (substrate)

  • NAD⁺ (cofactor)

  • Buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0)

  • This compound

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of ADH in buffer.

    • Prepare a series of ethanol solutions of varying concentrations in the buffer.

    • Prepare a stock solution of NAD⁺ in the buffer.

  • Set up Reaction Mixtures:

    • In a cuvette, combine the buffer, NAD⁺ solution, and the desired concentration of this compound.

    • Add the ethanol solution to the cuvette.

    • The final volume should be constant for all assays.

  • Kinetic Measurement:

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding the ADH solution.

    • Immediately monitor the increase in absorbance at 340 nm for several minutes.

  • Calculations:

    • Determine the initial rate of reaction from the linear portion of the absorbance vs. time graph.

    • Use the Beer-Lambert law (A = εbc) to convert the rate of change of absorbance to the rate of NADH formation (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Perform the assay at various ethanol concentrations, both with and without this compound, to determine its effect on Km and Vmax.

Visualizing Pathways and Workflows

Metabolic Pathway of this compound

The primary metabolic pathway for this compound involves its oxidation to lactate, a reaction catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase.

PropyleneGlycol_Metabolism PropyleneGlycol This compound Lactaldehyde Lactaldehyde PropyleneGlycol->Lactaldehyde Alcohol Dehydrogenase (ADH) L_Lactate L-Lactate Lactaldehyde->L_Lactate Aldehyde Dehydrogenase (ALDH) Methylglyoxal Methylglyoxal Lactaldehyde->Methylglyoxal Pyruvate Pyruvate L_Lactate->Pyruvate D_Lactate D-Lactate Methylglyoxal->D_Lactate

This compound Metabolic Pathway
Experimental Workflow for Investigating Cosolvent Effects

The following diagram illustrates a typical workflow for studying the impact of a cosolvent like this compound on enzyme kinetics.

Cosolvent_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis cluster_conclusion Conclusion Reagents Prepare Enzyme, Substrate, Buffer, and this compound Solutions Assay Perform Spectrophotometric Assay at Varying Substrate and This compound Concentrations Reagents->Assay Kinetics Measure Initial Reaction Velocities (v₀) Assay->Kinetics Plot Plot v₀ vs. [Substrate] Kinetics->Plot Fit Fit Data to Michaelis-Menten Equation Plot->Fit Parameters Determine Apparent Km and Vmax Fit->Parameters Compare Compare Kinetic Parameters (with and without this compound) Parameters->Compare

Workflow for Cosolvent Effect Study

Conclusion

This compound serves as a valuable and versatile tool in the field of enzyme kinetics. Its application as a cosolvent allows for the systematic investigation of how environmental factors like viscosity and polarity influence enzyme function. While comprehensive, comparative quantitative data on its effects across a broad spectrum of enzymes remains an area for further research, the methodologies presented in this guide provide a robust framework for researchers to conduct their own investigations. By carefully designing and executing experiments using this compound, scientists can gain deeper insights into the fundamental mechanisms of enzyme action, which is critical for advancements in drug development and biotechnology.

References

Propylene Glycol: A Comprehensive Technical Guide to its Function as a Humectant in Scientific Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) glycol (PG), a synthetic organic compound with the chemical formula C₃H₈O₂, is a widely utilized excipient in pharmaceutical and scientific formulations.[1][2] Its versatile properties, including its role as a solvent, stabilizer, and penetration enhancer, make it a valuable component in a myriad of preparations.[3][4] This technical guide provides an in-depth exploration of propylene glycol's primary function as a humectant, offering quantitative data, detailed experimental protocols, and visual representations of its mechanisms and applications.

The Core Mechanism of Humectancy

This compound's efficacy as a humectant is rooted in its hygroscopic nature.[1] Its molecular structure, featuring two hydroxyl (-OH) groups, readily forms hydrogen bonds with water molecules.[5] This allows it to attract and hold moisture from the surrounding environment, a critical function in maintaining the hydration of scientific preparations and biological tissues.[1][5] In topical applications, this compound not only draws moisture to the skin's surface but also forms a thin, breathable film that helps to reduce transepidermal water loss (TEWL), thereby supporting the skin's natural barrier function.[1]

Propylene_Glycol_Humectant_Mechanism cluster_skin Skin Layers PG This compound (PG) Stratum_Corneum Stratum Corneum (SC) PG->Stratum_Corneum Delivers Water to TEWL Reduced Transepidermal Water Loss (TEWL) PG->TEWL Forms film to reduce Water_Atmosphere Atmospheric Moisture Water_Atmosphere->PG Attracts Water_Dermis Dermal Water Water_Dermis->PG Draws Hydration Increased SC Hydration Stratum_Corneum->Hydration Leads to

Mechanism of this compound as a Humectant on the Skin.

Quantitative Analysis of Humectant Properties

The humectant capacity of this compound can be quantified through various analytical techniques. These methods provide valuable data for formulation development and comparative analysis with other humectants.

Water Vapor Absorption

A key measure of a humectant's effectiveness is its ability to absorb moisture from the air. Studies have shown that at 50% relative humidity, this compound can absorb 20% of its own weight in water.[6]

Water Activity (aw) Reduction

Water activity is a measure of the unbound, "free" water in a system available for microbial growth and chemical reactions.[7] Humectants like this compound lower the water activity of a formulation by binding with water molecules.[8] This property is crucial for the preservation and stability of many pharmaceutical products. A lower water activity can inhibit the growth of microorganisms and reduce the degradation of active pharmaceutical ingredients (APIs) susceptible to hydrolysis.[7][9] Studies have demonstrated that increasing the concentration of this compound in an aqueous solution leads to a corresponding decrease in water activity.[8][10]

HumectantWater Absorption at 50% RH (% of own weight)Comparative Water Activity Lowering Efficacy
This compound 20%[6]Effective[9]
Glycerin25%[6]Very Effective[9]
SorbitolMore hygroscopic than glycerin[11]Effective

Table 1: Comparative Humectant Properties.

Experimental Protocols for Evaluating Humectancy

To rigorously assess the humectant properties of this compound in scientific preparations, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.

Measurement of Skin Hydration: Corneometry

The Corneometer® is a widely used instrument for measuring the hydration level of the stratum corneum.[12][13] The measurement is based on the principle of electrical capacitance, where the dielectric constant of the skin changes with its water content.[12]

Experimental Protocol:

  • Subject Acclimatization: Subjects should acclimate to a controlled environment (typically 21±1°C and 45±5% relative humidity) for at least 30 minutes prior to measurement.[14]

  • Baseline Measurement: Take baseline Corneometer readings on the designated test area of the skin (e.g., forearm). Five measurements are typically taken, and the average is used.[14]

  • Product Application: Apply a standardized amount of the formulation containing this compound (e.g., 2 mg/cm²) to the test area.[14]

  • Post-Application Measurements: Take Corneometer readings at specified time intervals (e.g., 2, 4, 8, 24, and 48 hours) after product application.[14]

  • Data Analysis: Compare the post-application hydration levels to the baseline to determine the effect of the formulation.

Corneometry_Workflow start Start acclimatize Subject Acclimatization (30 min) start->acclimatize baseline Baseline Corneometer Measurement acclimatize->baseline apply_product Apply PG Formulation (2 mg/cm²) baseline->apply_product measure_intervals Measure Hydration at Time Intervals (2, 4, 8, 24h) apply_product->measure_intervals analyze Data Analysis: Compare to Baseline measure_intervals->analyze end End analyze->end

Experimental Workflow for Corneometry.
Measurement of Transepidermal Water Loss (TEWL)

TEWL is a measure of the rate of water vapor diffusion across the skin, providing an indication of the skin barrier's integrity.[15] A reduction in TEWL after the application of a product suggests an improvement in the skin's barrier function, often attributed to the occlusive properties of ingredients like this compound.[1] The Tewameter® is a common device used for this measurement.[16]

Experimental Protocol:

  • Subject Acclimatization: Similar to corneometry, subjects must acclimate to a controlled environment.[16]

  • Baseline Measurement: Measure the baseline TEWL of the selected skin area.

  • Product Application: Apply the this compound-containing formulation.

  • Post-Application Measurements: Measure TEWL at predetermined time points.[16]

  • Data Analysis: A statistically significant decrease in TEWL compared to baseline and a control area indicates an improvement in the skin's barrier function.

Determination of Water Activity (aw)

The United States Pharmacopeia (USP) General Chapter <922> provides guidance on the measurement of water activity.[17][18] Water activity meters typically work by measuring the equilibrium relative humidity (ERH) of the air in a sealed chamber containing the sample.[17]

Experimental Protocol:

  • Instrument Calibration: Calibrate the water activity meter using certified salt standards.[17]

  • Sample Preparation: Place the sample containing this compound into a sample cup, ensuring it is at a stable temperature.[19]

  • Measurement: Place the sample cup in the instrument's measurement chamber and allow it to equilibrate. The instrument will then provide the water activity reading.[19]

Water_Activity_Measurement_Workflow start Start calibrate Calibrate Water Activity Meter (USP <922> Standards) start->calibrate prepare_sample Prepare Sample with PG calibrate->prepare_sample place_in_chamber Place Sample in Measurement Chamber prepare_sample->place_in_chamber equilibrate Allow for Equilibration place_in_chamber->equilibrate read_aw Record Water Activity (aw) equilibrate->read_aw end End read_aw->end

Workflow for Water Activity Measurement.

This compound in Advanced Scientific Preparations

Beyond its role in topical formulations, this compound's humectant properties are leveraged in various advanced scientific applications.

Drug Delivery and a Penetration Enhancer

This compound can act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the skin barrier.[20][21] Its mechanism is thought to involve the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its permeability.[21][22] This effect is particularly beneficial for hydrophilic drugs.[21]

In Vitro Skin Permeation Studies

Franz diffusion cells are a standard in vitro method for assessing the percutaneous absorption of drugs.[21][23][24]

Experimental Protocol (Abbreviated):

  • Membrane Preparation: A skin membrane (e.g., excised human or animal skin) is mounted between the donor and receptor chambers of the Franz cell.[25]

  • Formulation Application: The formulation containing the API and this compound is applied to the outer surface of the skin in the donor chamber.

  • Sampling: The receptor fluid is sampled at regular intervals to determine the amount of API that has permeated through the skin.[24]

  • Analysis: The concentration of the API in the receptor fluid is quantified using a suitable analytical method (e.g., HPLC).

Formulation Considerations and Logical Relationships

The concentration of this compound in a formulation is a critical factor influencing its efficacy and potential for irritation. While it is an effective humectant, high concentrations can potentially draw water from the deeper layers of the skin in very dry environments, leading to irritation in sensitive individuals.[11] Therefore, formulation scientists must carefully balance the desired humectant effect with the overall safety and aesthetic properties of the final product.

Formulation_Considerations PG_Concentration This compound Concentration Humectancy Humectancy PG_Concentration->Humectancy Increases Penetration_Enhancement Penetration Enhancement PG_Concentration->Penetration_Enhancement Increases Irritation_Potential Irritation Potential PG_Concentration->Irritation_Potential Increases at high levels Aesthetics Product Aesthetics (e.g., tackiness) PG_Concentration->Aesthetics Affects

Logical Relationships in PG Formulation.

References

Methodological & Application

Propylene Glycol as a Vehicle for In Vivo Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol (PG) is a versatile and widely utilized excipient in pharmaceutical formulations, serving as a solvent, co-solvent, and stabilizer for a broad range of active pharmaceutical ingredients (APIs).[1] Its ability to dissolve compounds with poor aqueous solubility makes it an invaluable tool for in vivo research, enabling the systemic administration of experimental drugs in animal models.[2] This document provides detailed application notes, experimental protocols, and safety considerations for the use of propylene glycol as a drug delivery vehicle in preclinical studies.

Properties of this compound

This compound (1,2-propanediol) is a clear, colorless, and viscous liquid with a faintly sweet taste. It is miscible with water, ethanol, and many organic solvents, contributing to its utility in dissolving a wide array of drug candidates.[3]

Data Presentation

Solubility of Common Experimental Drugs in this compound

The following table summarizes the solubility of several drugs in this compound, providing a reference for formulation development.

DrugThis compound ConcentrationSolubilityReference
Dexamethasone30% PEG 400 / 0.5% Tween 80 / 5% this compound (in vivo)30 mg/mL[4]
DiazepamNeat this compoundIncreased solubility with addition of PG[3][5]
Phenytoin (Sodium Salt)This compound + Water MixturesIncreased solubility with addition of PG[1][2][6]
Toxicity of this compound in Animal Models

While generally recognized as safe (GRAS), high doses of this compound can elicit toxic effects.[2] The following table provides acute toxicity data for various species and administration routes.

SpeciesRoute of AdministrationLD50 (g/kg)Reference
MouseOral22.81 - 26.62[7]
RatIntravenous7 mL/kg (approx. 7.2 g/kg)[2]

Experimental Protocols

Protocol 1: Preparation of a 40% this compound Vehicle for Intraperitoneal Injection

This protocol is suitable for the administration of hydrophobic compounds in rats.

Materials:

  • This compound (USP grade)

  • Corn oil (sterile)

  • Sterile conical tubes (15 mL or 50 mL)

  • Micropipettes and sterile tips

  • Vortex mixer

  • Experimental drug

Procedure:

  • In a sterile conical tube, aseptically add 4 mL of this compound.

  • To the same tube, add 6 mL of sterile corn oil.

  • Cap the tube securely and vortex the mixture for at least 2 minutes to ensure homogeneity.

  • Visually inspect the solution to confirm the absence of phase separation.

  • Add the pre-weighed experimental drug to the vehicle to achieve the desired final concentration.

  • Vortex or sonicate the mixture until the drug is completely dissolved.[8]

Protocol 2: Oral Gavage Administration of a this compound Formulation in Mice

This protocol provides a general guideline for the oral administration of a drug formulated in this compound.

Materials:

  • Prepared drug formulation in this compound (with or without co-solvents)

  • Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for adult mice)[9]

  • 1 mL syringe

  • Animal scale

Procedure:

  • Weigh the mouse to determine the accurate dosing volume (typically 5-10 mL/kg).[10]

  • Measure the appropriate length of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib, and mark the needle accordingly.[11]

  • Fill the syringe with the calculated volume of the drug formulation and attach the gavage needle.

  • Gently restrain the mouse, ensuring its head and body are in a straight line.

  • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[9]

  • Allow the mouse to swallow the tip of the needle, then gently guide it down the esophagus to the pre-marked depth. Do not force the needle.[9]

  • Slowly administer the formulation over 2-3 seconds.[9]

  • Gently remove the gavage needle.

  • Monitor the animal for any signs of distress.[12]

Protocol 3: Intravenous Administration of a this compound Formulation in Rats

This protocol is for the slow intravenous infusion of a drug formulated in a this compound-containing vehicle.

Materials:

  • Prepared drug formulation in a vehicle containing this compound (e.g., 20% N,N-Dimethylacetamide / 40% this compound / 40% Polyethylene Glycol 400)[13]

  • Infusion pump

  • Catheter and tubing

  • Animal restrainer

Procedure:

  • Anesthetize the rat according to your institution's approved protocol.

  • Surgically place a catheter into a suitable vein (e.g., femoral or jugular vein).

  • Connect the catheter to the infusion pump tubing, ensuring no air bubbles are present.

  • Place the rat in a restrainer to prevent movement during the infusion.

  • Administer the drug formulation as a slow intravenous infusion at a controlled rate to minimize potential adverse effects.[8][14][15]

  • Monitor the animal's vital signs throughout the infusion.

  • After the infusion is complete, flush the catheter with sterile saline.

  • Recover the animal from anesthesia and monitor for any post-procedural complications.

Signaling Pathways and Experimental Workflows

This compound Formulation and Administration Workflow

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh_drug Weigh Experimental Drug dissolve_drug Dissolve Drug in Vehicle weigh_drug->dissolve_drug measure_pg Measure this compound mix_solvents Mix Solvents measure_pg->mix_solvents measure_cosolvent Measure Co-solvent(s) (optional) measure_cosolvent->mix_solvents mix_solvents->dissolve_drug select_route Select Administration Route dissolve_drug->select_route calculate_dose Calculate Dose Volume select_route->calculate_dose administer Administer to Animal Model calculate_dose->administer monitor Monitor Animal administer->monitor

Caption: Workflow for preparing and administering a drug formulated in this compound.

This compound-Induced Oxidative Stress and NF-κB Signaling

High doses of this compound have been shown to induce nephrotoxicity in mice, a process mediated by oxidative stress and the subsequent activation of the pro-inflammatory NF-κB signaling pathway.[7]

G pg High-Dose This compound ros Increased ROS (Oxidative Stress) pg->ros ikk IKK Activation ros->ikk ikb IκB Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) nfkb->inflammation toxicity Cellular Toxicity (e.g., Nephrotoxicity) inflammation->toxicity

Caption: this compound-induced oxidative stress and NF-κB activation.

This compound and Apoptosis Signaling

Studies in developing mice have indicated that this compound can induce apoptosis, or programmed cell death, in the central nervous system.[16][17][18]

G pg This compound (in developing brain) stress Cellular Stress pg->stress bax Bax Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Conclusion

This compound is a valuable and effective vehicle for the in vivo delivery of experimental drugs, particularly those with limited aqueous solubility. By understanding its properties, adhering to established protocols, and being mindful of its potential toxicities at high concentrations, researchers can safely and effectively utilize this compound to advance their preclinical research. It is imperative to always include a vehicle-only control group in experimental designs to differentiate the effects of the drug from those of the vehicle.

References

Application of Propylene Glycol in Tissue Clearing for Microscopy: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue clearing techniques have revolutionized the field of microscopy, enabling deep, three-dimensional imaging of intact biological samples. By reducing light scattering, these methods render tissues transparent, allowing for the visualization of complex cellular networks and structures in their native context. Among the various aqueous-based clearing methods, those utilizing propylene (B89431) glycol, notably the CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational Analysis) protocol, have gained prominence due to their efficacy in preserving fluorescence signals and their applicability to a wide range of tissues.

Propylene glycol, a key component in some clearing and refractive index matching solutions, contributes to the clearing process through two primary mechanisms: dehydration and refractive index (RI) matching. As a hyperosmotic agent, it draws water out of the tissue, and with a refractive index of approximately 1.43, it helps to homogenize the RI within the tissue, thereby reducing light scatter.[1] The CUBIC method, which will be the focus of these application notes, employs a combination of reagents to achieve efficient delipidation and RI matching, resulting in high levels of transparency while maintaining the integrity of fluorescent proteins.

Principle of CUBIC Tissue Clearing

The CUBIC method is a multi-step process that involves:

  • Delipidation and Decolorization: The initial step utilizes a reagent (CUBIC-L or Reagent-1) containing aminoalcohols, urea, and a non-ionic detergent (Triton X-100).[1] The aminoalcohols, such as N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol), are thought to solvate phospholipids, aiding in lipid removal.[1] Urea acts as a chaotropic agent, disrupting hydrogen bonds and further aiding in delipidation and protein hydration. Triton X-100 is a detergent that solubilizes lipids. This step effectively removes major light-scattering elements (lipids) and, in highly vascularized tissues, can help to elute heme from hemoglobin, reducing pigmentation.[1]

  • Refractive Index Matching: Following delipidation, the tissue is immersed in a solution (CUBIC-R or Reagent-2) with a high refractive index to match that of the remaining tissue components (primarily proteins). This solution typically contains sucrose (B13894) and urea, which elevates the RI of the interstitial fluid to approximately 1.49-1.52, minimizing light scattering and rendering the tissue transparent.

Quantitative Comparison of Tissue Clearing Methods

The selection of a tissue clearing protocol depends on the specific experimental requirements, such as the tissue type, the need for fluorescence preservation, and the desired imaging depth. The following table provides a quantitative comparison of CUBIC with other widely used clearing methods.

ParameterCUBICCLARITY (PACT)3DISCO/iDISCOSeeDB
Clearing Time (Mouse Brain) ~10-14 days[2][3]4.5 - 7 days1 - 4 days[2]~3 days
Transparency HighHighVery HighModerate
Fluorescence Preservation (GFP) ~40-50% quenching[2]~30% quenching[2]>90% quenching (3DISCO)[2]Good
Tissue Volume Change (Mouse Brain) ~1.5x expansion[4]~1.2-1.3x expansion[2]~30-35% shrinkage[2]~10-12% expansion[2]
Imaging Depth HighVery HighHighModerate
Toxicity of Reagents LowMonomers are toxicHigh (Organic Solvents)Low
Compatibility with Immunostaining YesYesYesLimited

Experimental Protocols

CUBIC Protocol for Mouse Brain Clearing

This protocol is adapted from the advanced CUBIC protocols for whole-brain and whole-body clearing and imaging.[3][5]

Reagents:

  • CUBIC-L (Reagent 1):

    • 25 wt% Urea

    • 25 wt% N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol)

    • 15 wt% Triton X-100

    • ddH₂O to 100%

  • CUBIC-R (Reagent 2):

    • 50 wt% Sucrose

    • 25 wt% Urea

    • 10 wt% Triethanolamine

    • ddH₂O to 100%

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

Procedure:

  • Perfusion and Fixation:

    • Transcardially perfuse the mouse with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Washing:

    • Wash the brain in PBS three times for 2 hours each at room temperature with gentle shaking.

  • Delipidation:

    • Immerse the brain in 50% CUBIC-L (diluted with PBS) for 6-12 hours at 37°C with gentle shaking.

    • Replace with 100% CUBIC-L and incubate for 5-7 days at 37°C with gentle shaking. Replace the CUBIC-L solution every 1-2 days. The tissue will become progressively more transparent.

  • Washing:

    • Wash the brain extensively in PBS with 0.5% Triton X-100 three times for 2 hours each at room temperature with gentle shaking to remove the CUBIC-L solution.

  • Refractive Index Matching:

    • Immerse the brain in 50% CUBIC-R (diluted with PBS) for 12-24 hours at room temperature with gentle shaking.

    • Replace with 100% CUBIC-R and incubate for 1-2 days at room temperature with gentle shaking until the brain is completely transparent.

  • Imaging:

    • The cleared brain can be imaged directly in CUBIC-R using a light-sheet or confocal microscope.

Diagrams

Tissue_Clearing_Workflow cluster_preparation Tissue Preparation cluster_clearing Tissue Clearing cluster_imaging Imaging & Analysis Fixation Fixation (e.g., 4% PFA) Washing_pre Washing (PBS) Fixation->Washing_pre Delipidation Delipidation & Decolorization (CUBIC-L) Washing_pre->Delipidation Washing_post Washing (PBS) Delipidation->Washing_post RI_Matching Refractive Index Matching (CUBIC-R) Washing_post->RI_Matching Imaging 3D Microscopy (Light-Sheet/Confocal) RI_Matching->Imaging Analysis Image Analysis Imaging->Analysis

Caption: General workflow for CUBIC tissue clearing.

Refractive_Index_Matching cluster_before Before Clearing cluster_after After Clearing Light_in Incident Light Tissue_opaque Opaque Tissue (RI Mismatch) Light_in->Tissue_opaque Scattered_light Scattered Light Tissue_opaque->Scattered_light High Scattering Light_in2 Incident Light Tissue_transparent Transparent Tissue (RI Matched) Light_in2->Tissue_transparent Transmitted_light Transmitted Light Tissue_transparent->Transmitted_light Low Scattering

Caption: Principle of refractive index matching in tissue clearing.

Applications in Research and Drug Development

The ability to visualize entire organs and tumors at cellular resolution has significant implications for various research fields:

  • Neuroscience: CUBIC has been extensively used to map neuronal circuits, study brain development, and investigate the pathology of neurological disorders.[3][5] The preservation of fluorescent proteins allows for the visualization of genetically labeled neurons and their projections throughout the entire brain.

  • Oncology: In cancer research, tissue clearing enables the three-dimensional analysis of tumor microenvironments, including the spatial distribution of different cell types, vascular networks, and the infiltration of immune cells.[6] This can provide valuable insights into tumor progression, metastasis, and the efficacy of cancer therapies.

  • Drug Development: For drug development professionals, tissue clearing can be a powerful tool for assessing the biodistribution and target engagement of novel therapeutics. By labeling a drug or its target, researchers can visualize its localization within an entire organ or tumor, providing a more comprehensive understanding of its pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound-based tissue clearing methods, particularly the CUBIC protocol, offer a robust and versatile approach for rendering large biological samples transparent for 3D microscopy. The ability to preserve endogenous fluorescence, coupled with its applicability to a wide range of tissues, makes it an invaluable tool for researchers in basic science and drug development. By providing a global, three-dimensional view of biological systems, these techniques are paving the way for new discoveries and a deeper understanding of health and disease.

References

Application Notes and Protocols for Propylene Glycol as a Non-Toxic Antifreeze in Laboratory Cooling Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of propylene (B89431) glycol as a non-toxic antifreeze in laboratory cooling systems. Propylene glycol is a safe and effective alternative to toxic ethylene (B1197577) glycol, making it ideal for applications in pharmaceutical, food, and beverage industries where contamination risks must be minimized.[1][2]

Introduction to this compound as a Laboratory Antifreeze

This compound is a colorless, nearly odorless, and low-volatility organic compound with the chemical formula CH₃CH(OH)CH₂OH.[3] It is miscible with water and is classified as "generally recognized as safe" (GRAS) by the FDA, making it suitable for use in environments where incidental contact with products is possible.[2] When mixed with water, this compound depresses the freezing point of the solution, preventing damage to cooling system components from ice crystal formation.[4][5] For optimal performance and system longevity, it is crucial to use inhibited this compound, which contains additives to prevent corrosion of metal components in the cooling system.[4][6][7] Uninhibited this compound can be more corrosive than plain water.[4][6] Automotive antifreeze should never be used in laboratory chillers as it contains silicate-based inhibitors that can gel and foul heat transfer surfaces.[4]

Physical Properties of this compound-Water Solutions

The concentration of this compound in a water-based solution directly affects its physical properties, which are critical for the performance of a laboratory cooling system. The following tables summarize key quantitative data for various this compound concentrations.

Table 1: Freezing and Boiling Points of this compound-Water Solutions

This compound (% by Volume)Freezing Point (°C)Freezing Point (°F)Boiling Point (°C)Boiling Point (°F)
0032100212
10-326100212
20-918101213
30-167102216
40-23-8104219
50-35-29106222
60-48-55107225

Source:[8][9] Note: It is recommended to use solutions at a temperature at least 5-10°F above their freezing point to avoid slush formation.[5][9]

Table 2: Specific Gravity and Specific Heat of this compound-Water Solutions at 15.6°C (60°F)

This compound (% by Volume)Specific GravitySpecific Heat (Btu/lb°F)
01.0001.000
101.0080.980
201.0170.960
301.0260.935
401.0340.895
501.0410.850
601.0460.805

Source:[8][9]

Table 3: Viscosity of this compound-Water Solutions at Various Temperatures

Temperature (°F)30% PG by Volume (cP)40% PG by Volume (cP)50% PG by Volume (cP)
0-40.99-
1013.4427.17-
209.8718.5531.83
405.899.8715.18
603.966.138.87
802.894.215.82
1002.223.094.11
1201.772.403.09

Source:[10] Note: Higher viscosity at lower temperatures can lead to reduced heat transfer efficiency and may require more powerful pumps.[6]

Experimental Protocols

Objective: To prepare a this compound-water solution of a specific concentration and verify its freezing point.

Materials:

  • Inhibited this compound (USP grade recommended for food and pharmaceutical applications)[7]

  • Distilled or deionized water[11]

  • Graduated cylinders

  • Beaker or container for mixing

  • Stirring rod

  • Refractometer or hydrometer calibrated for this compound

  • Low-temperature thermometer or thermocouple

  • Controlled temperature bath or freezer

Procedure:

  • Determine Required Concentration: Based on the lowest anticipated operating temperature of your cooling system, select the desired this compound concentration from Table 1. A safety margin of at least 5-10°F below the lowest expected temperature is recommended.[5]

  • Solution Preparation:

    • Measure the required volume of distilled or deionized water using a graduated cylinder and pour it into the mixing container.

    • Measure the required volume of inhibited this compound using a separate graduated cylinder.

    • Slowly add the this compound to the water while stirring continuously to ensure thorough mixing.

  • Concentration Verification (Primary Method):

    • Use a refractometer or hydrometer to measure the concentration of the prepared solution.

    • Follow the manufacturer's instructions for the specific instrument.

    • Compare the reading to the expected value for the target concentration. Adjust the solution by adding small amounts of this compound or water as needed and re-measure until the target concentration is achieved.

  • Freezing Point Verification (Secondary Method):

    • Place a sample of the prepared solution in a small, sealed container.

    • Insert a low-temperature thermometer or thermocouple into the sample.

    • Place the container in a controlled temperature bath or freezer capable of reaching temperatures below the expected freezing point.

    • Monitor the temperature of the solution as it cools. The freezing point is the temperature at which ice crystals begin to form and the temperature reading plateaus. .

    • Compare the measured freezing point to the value in Table 1 to confirm the concentration.

G cluster_prep Solution Preparation cluster_verify Concentration Verification det_conc Determine Required This compound Concentration measure_h2o Measure Distilled Water det_conc->measure_h2o measure_pg Measure Inhibited This compound det_conc->measure_pg mix Mix this compound and Water measure_h2o->mix measure_pg->mix refractometer Measure with Refractometer or Hydrometer mix->refractometer compare_conc Compare to Target Concentration refractometer->compare_conc adjust Adjust Solution (if necessary) compare_conc->adjust Deviation adjust->refractometer Re-measure caption Workflow for Antifreeze Solution Preparation

Caption: Workflow for Antifreeze Solution Preparation

Objective: To evaluate the performance of the this compound antifreeze solution in a laboratory chiller in terms of temperature stability and cooling efficiency.

Materials:

  • Laboratory chiller or cooling bath

  • Prepared and verified this compound antifreeze solution

  • Calibrated temperature probes (at least two)

  • Data logger or temperature monitoring software

  • Heat load (e.g., a beaker of warm water with a magnetic stirrer, or a piece of equipment that generates a consistent heat output)

  • Stopwatch

Procedure:

  • System Preparation:

    • Ensure the laboratory chiller is clean and free of any previous cooling fluids. If necessary, flush the system with distilled water.

    • Fill the chiller reservoir with the prepared this compound solution to the manufacturer's recommended level.

  • Baseline Performance (No Load):

    • Place one temperature probe in the chiller's reservoir and another at the outlet of the cooling line.

    • Set the chiller to the desired operating temperature.

    • Turn on the chiller and record the time it takes for the fluid in the reservoir to reach the setpoint.

    • Once the setpoint is reached, monitor and record the temperature stability at both the reservoir and the outlet for a defined period (e.g., 30 minutes).

  • Performance Under Heat Load:

    • Introduce a consistent heat load into the system (e.g., immerse the cooling coil in the beaker of warm water).

    • Monitor and record the temperature at the reservoir and the outlet as the chiller works to maintain the setpoint.

    • Note any fluctuations in temperature and the chiller's ability to return to the setpoint.

  • Data Analysis:

    • Plot the temperature data over time for both no-load and heat-load conditions.

    • Calculate the average temperature and standard deviation to quantify temperature stability.

    • Compare the cooling efficiency (time to reach setpoint, stability under load) of different this compound concentrations if applicable.

G cluster_setup Experimental Setup cluster_procedure Testing Procedure chiller Laboratory Chiller with Antifreeze Solution probe1 Temperature Probe 1 (Reservoir) chiller->probe1 probe2 Temperature Probe 2 (Outlet) chiller->probe2 heat_load Heat Load (e.g., warm water bath) chiller->heat_load data_logger Data Logger probe1->data_logger probe2->data_logger analyze Analyze Temperature Stability & Efficiency data_logger->analyze no_load Baseline Test (No Load) with_load Performance Test (With Heat Load) no_load->with_load with_load->analyze caption Performance Testing Workflow

Caption: Performance Testing Workflow

Objective: To assess the compatibility of the this compound solution with materials commonly found in laboratory cooling systems.

Materials:

  • Samples of materials to be tested (e.g., tubing, O-rings, seals)

  • Prepared this compound antifreeze solution

  • Glass vials or containers with airtight lids

  • Analytical balance

  • Calipers or micrometer

  • Visual inspection tools (e.g., magnifying glass)

  • Incubator or oven for controlled temperature testing

Procedure:

  • Initial Measurements:

    • For each material sample, record its initial weight, dimensions (length, diameter, thickness), and visual appearance (color, texture).

  • Immersion:

    • Place each material sample in a separate, labeled glass vial.

    • Completely submerge the samples in the this compound solution.

    • Seal the vials to prevent evaporation.

  • Incubation:

    • Place the vials in an incubator or oven set to the maximum expected operating temperature of the cooling system.

    • Let the samples incubate for a predetermined period (e.g., 7 days, 30 days). A control set of samples should be immersed in distilled water under the same conditions.

  • Post-Immersion Analysis:

    • After the incubation period, carefully remove the samples from the solution.

    • Gently pat the samples dry with a lint-free cloth.

    • Re-measure the weight and dimensions of each sample.

    • Visually inspect the samples for any changes, such as swelling, shrinking, discoloration, cracking, or changes in texture.[12]

  • Data Evaluation:

    • Calculate the percentage change in weight and dimensions.

    • Document all visual observations.

    • Compare the results for the this compound solution to the control samples to determine the effect of the antifreeze. Significant changes may indicate material incompatibility.

Table 4: General Material Compatibility with this compound

MaterialCompatibility
Metals
AluminumGood
CopperGood
Stainless SteelExcellent
BrassGood
Plastics
PVCGood
PolypropyleneExcellent
PolyethyleneExcellent
ABSNot Recommended
Elastomers
Buna-N (Nitrile)Good
Viton® (FKM)Excellent
EPDMGood
SiliconeFair (potential for swelling)

Source:[13][14][15] Note: This table provides general guidance. It is strongly recommended to perform compatibility testing with specific materials and operating conditions.

Safety and Handling

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling this compound solutions.[1]

  • Although this compound is considered non-toxic, it should not be ingested.

  • Store this compound in a cool, dry, well-ventilated area in tightly sealed containers.

  • Dispose of this compound solutions in accordance with local regulations. While less toxic than ethylene glycol, large volumes should not be discharged into drains without authorization.

System Maintenance

  • Regularly check the fluid level in the chiller reservoir and top up as needed.

  • Periodically test the concentration of the this compound solution using a refractometer or hydrometer to ensure adequate freeze protection.[4][11] Water can evaporate over time, leading to an increase in glycol concentration.[4]

  • Monitor the condition of the fluid for signs of degradation, such as discoloration or the presence of suspended particles.

  • Test the pH and inhibitor levels of the solution annually to ensure continued corrosion protection.[1] Consider sending a sample to a specialized lab for a comprehensive analysis.[16][17][18]

References

Application Notes and Protocols: The Use of Propylene Glycol in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol (PG) is a versatile excipient widely employed in the formulation of topical drug delivery systems.[1][2][3] Its utility stems from its dual role as a potent solvent and an effective penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin.[1][4][5][6][7] This document provides detailed application notes and experimental protocols for leveraging propylene glycol in the development of topical formulations.

This compound, also known as 1,2-propanediol, is a colorless, odorless, and viscous liquid that is miscible with water, alcohol, and many organic solvents.[8] Its humectant properties also contribute to preventing water loss from formulations and the skin.[9][10] These characteristics make it a valuable component in creams, ointments, gels, and lotions.[11]

Mechanism of Action as a Penetration Enhancer

This compound enhances skin penetration of drugs through several mechanisms:

  • Interaction with Stratum Corneum Lipids: PG partitions into the stratum corneum, where it interacts with the intercellular lipids.[1][4][5][6] This interaction disrupts the highly ordered lipid structure, increasing its fluidity and creating pathways for drug molecules to permeate.[1][4][5][6] Molecular dynamics simulations have shown that PG localizes in the hydrophilic headgroup regions of the lipid bilayer, displacing water molecules and increasing lipid tail disorder in a concentration-dependent manner.[1][4][5]

  • Solvent Action: As a good solvent, this compound can increase the solubility of many drugs within the formulation.[1][8][12] This increased thermodynamic activity of the drug at the skin surface provides a greater concentration gradient, which is a key driving force for passive diffusion across the skin.

  • Hydration of the Stratum Corneum: By acting as a humectant, this compound draws water into the stratum corneum. This hydration swells the corneocytes and further increases the permeability of the skin to drugs.

Below is a diagram illustrating the proposed mechanism of this compound as a skin penetration enhancer.

G cluster_0 Topical Formulation cluster_1 Stratum Corneum cluster_2 Viable Epidermis & Dermis Formulation Drug + this compound SC Intact Stratum Corneum (Lipid Bilayers) Formulation->SC Application DisruptedSC Disrupted Stratum Corneum (Increased Fluidity) SC->DisruptedSC PG interacts with lipids, increases hydration Dermis Systemic Circulation DisruptedSC->Dermis Enhanced Drug Permeation G start Start prep_skin Prepare Excised Skin start->prep_skin mount_skin Mount Skin on Franz Cell prep_skin->mount_skin fill_receptor Fill Receptor Compartment mount_skin->fill_receptor equilibrate Equilibrate the System fill_receptor->equilibrate apply_formulation Apply Topical Formulation equilibrate->apply_formulation sample Collect Samples from Receptor Fluid apply_formulation->sample analyze Analyze Drug Concentration (HPLC) sample->analyze end End analyze->end G pg_conc This compound Concentration drug_sol Drug Solubility pg_conc->drug_sol Increases vesicle_size Vesicle Size pg_conc->vesicle_size Affects skin_dep Skin Deposition pg_conc->skin_dep Enhances permeation Systemic Permeation pg_conc->permeation May Increase stability Formulation Stability pg_conc->stability Improves entrap_eff Entrapment Efficiency drug_sol->entrap_eff Improves optimal Optimal Formulation entrap_eff->optimal Balanced for Efficacy & Safety vesicle_size->optimal Balanced for Efficacy & Safety skin_dep->optimal Balanced for Efficacy & Safety permeation->optimal Balanced for Efficacy & Safety stability->optimal Balanced for Efficacy & Safety

References

Propylene Glycol: A Versatile Refractive Index Matching Medium for Advanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of advanced microscopy and tissue imaging, achieving optical transparency is paramount for visualizing structures deep within biological specimens. Light scattering, caused by the mismatch in refractive indices between cellular components, is a major obstacle to high-resolution, deep-tissue imaging. Propylene (B89431) glycol (PG), a colorless, viscous liquid, has emerged as a valuable tool in the optical clearing toolbox. Its ability to act as a refractive index matching medium, a penetration enhancer, and a component of various clearing cocktails makes it a versatile reagent for a wide range of imaging applications. This document provides detailed application notes and protocols for utilizing propylene glycol to enhance imaging quality.

This compound (C₃H₈O₂) is a synthetic organic compound that is miscible with water and a variety of organic solvents.[1] Its relatively high refractive index, low toxicity, and ability to penetrate tissues make it an effective optical clearing agent.[2] It works by replacing water and other low-refractive-index components within the tissue, thereby reducing light scattering and rendering the tissue more transparent.

Principle of Optical Clearing with this compound

The primary mechanism by which this compound enhances tissue transparency is through refractive index matching. Biological tissues are composed of various components with different refractive indices (RIs), such as cytoplasm (RI ≈ 1.35), lipids (RI ≈ 1.45), and proteins (RI ≈ 1.55). This heterogeneity in RIs causes significant light scattering at the interfaces of these components, limiting the penetration depth of light and degrading image quality. This compound, with a refractive index of approximately 1.432, helps to homogenize the refractive index of the tissue, thereby reducing scattering and improving image clarity and depth.[2]

Quantitative Data

Refractive Index of this compound and Related Components

The following table summarizes the refractive indices of this compound, its aqueous solutions, and key biological components. This data is crucial for selecting the appropriate concentration of this compound to match the refractive index of the tissue being imaged.

SubstanceRefractive Index (n) at 20°CWavelength (nm)
Water1.333589
This compound (Pure)1.4324589 (D-line)[3]
10% this compound (aq)~1.345589
20% this compound (aq)~1.358589
40% this compound (aq)~1.380589
60% this compound (aq)~1.401589
80% this compound (aq)~1.419589
Cytoplasm~1.35Visible Spectrum
Collagen1.43 - 1.53 (hydration dependent)Visible Spectrum[2]
Lipids~1.45Visible Spectrum
Proteins>1.50Visible Spectrum[4]
Performance of this compound in Tissue Clearing

This table highlights the effectiveness of this compound in enhancing the optical properties of different tissues.

Tissue TypeThis compound ConcentrationIncubation TimeKey Finding
Gastrointestinal Tissue (Human, ex vivo)80% (aqueous)20 minutesEnhanced visualization of microstructures for Optical Coherence Tomography (OCT).
Skeletal Muscle (Rat, ex vivo)Pure20 minutes45% increase in spectral transmittance.[1]
Skin (in vitro)Used as a penetration enhancer with other OCAs120 minutesSignificantly larger decrease in reduced scattering coefficient compared to OCA alone.

Experimental Protocols

Protocol 1: Simple Immersion Clearing for General Microscopy

This protocol is suitable for thin tissue sections (<1 mm) and provides a basic level of clearing for improved visualization with standard bright-field or fluorescence microscopy.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • This compound (reagent grade)

  • Aqueous solutions of this compound (20%, 40%, 60%, 80% v/v in PBS)

  • Glass slides and coverslips

  • Mounting medium

Procedure:

  • Fixation: Fix the tissue sample in 4% paraformaldehyde (PFA) in PBS for 4-24 hours at 4°C, depending on the tissue size and type.

  • Washing: Wash the fixed tissue extensively in PBS (3 x 1 hour) to remove residual fixative.

  • Dehydration and Clearing (Graded Series):

    • Incubate the tissue in 20% PG in PBS for 1-2 hours.

    • Transfer the tissue to 40% PG in PBS for 1-2 hours.

    • Transfer the tissue to 60% PG in PBS for 1-2 hours.

    • Transfer the tissue to 80% PG in PBS for 2-4 hours, or until the desired level of transparency is achieved.

    • For maximum clearing, incubate in 100% PG for 1-2 hours.

  • Mounting: Mount the cleared tissue on a glass slide in a mounting medium with a refractive index close to that of the final PG solution used.

  • Imaging: Image the sample using a suitable microscope.

Protocol 2: Enhanced Optical Clearing for Optical Coherence Tomography (OCT)

This protocol is specifically designed to enhance the imaging depth and contrast of gastrointestinal tissues for OCT.

Materials:

  • Freshly excised gastrointestinal tissue

  • 80% this compound in deionized water

  • OCT imaging system

Procedure:

  • Baseline Imaging: Obtain an initial OCT image of the fresh tissue specimen within 0.5-2 hours of removal.

  • Application of this compound: Apply approximately 0.5 ml of 80% this compound solution onto the surface of the tissue.

  • Incubation: Allow the tissue to absorb the this compound for 20 minutes at room temperature.

  • Post-treatment Imaging: Acquire a second OCT image at the same position as the baseline image.

  • Analysis: Compare the pre- and post-treatment images to assess the improvement in imaging depth and the visualization of detailed microstructures.

Protocol 3: this compound as a Penetration Enhancer in Advanced Clearing Protocols (Adapted iDISCO)

This protocol illustrates how this compound can be incorporated into a more complex, solvent-based clearing method like iDISCO to improve the penetration of other clearing agents.

Materials:

Procedure:

  • Dehydration: Dehydrate the fixed and washed tissue through a graded methanol series (20% to 100%).

  • Penetration Enhancement:

    • Incubate the dehydrated tissue in a 1:1 mixture of methanol and this compound for 1-2 hours.

    • Transfer the tissue to 100% this compound for 1-2 hours. This step helps to facilitate the subsequent penetration of the delipidation and clearing agents.

  • Delipidation: Incubate the tissue in dichloromethane (DCM) to remove lipids.

  • Refractive Index Matching: Immerse the delipidated tissue in dibenzyl ether (DBE) for refractive index matching.

  • Imaging: Image the cleared tissue using a light-sheet or confocal microscope.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key conceptual workflows related to the use of this compound in tissue clearing.

G cluster_0 Tissue Clearing Principle Opaque Opaque Tissue (Heterogeneous Refractive Indices) Scattering Light Scattering Opaque->Scattering PG This compound Application Opaque->PG PoorImage Poor Image Quality (Low Resolution, Shallow Depth) Scattering->PoorImage RIMatching Refractive Index Matching PG->RIMatching Transparent Transparent Tissue (Homogenized Refractive Index) RIMatching->Transparent GoodImage Improved Image Quality (High Resolution, Deep Imaging) Transparent->GoodImage

Caption: Mechanism of tissue clearing with this compound.

G cluster_1 General Experimental Workflow Start Start: Tissue Sample Fixation 1. Fixation (e.g., 4% PFA) Start->Fixation Washing 2. Washing (e.g., PBS) Fixation->Washing Clearing 3. Optical Clearing with this compound (Simple Immersion or as Enhancer) Washing->Clearing Staining 4. (Optional) Immunofluorescence Staining Clearing->Staining Mounting 5. Mounting Staining->Mounting Imaging 6. Imaging (Confocal, Light-Sheet, OCT) Mounting->Imaging End End: 3D Image Data Imaging->End G cluster_2 Decision Logic for this compound Application Start Start: Imaging Goal ThinSample Thin Sample (<1mm) Simple Clearing Needed? Start->ThinSample ThickSample Thick/Dense Sample? Advanced Clearing Needed? ThinSample->ThickSample No SimpleImmersion Use Simple Immersion Protocol with this compound ThinSample->SimpleImmersion Yes PenetrationEnhancer Use this compound as a Penetration Enhancer in an Advanced Protocol (e.g., iDISCO) ThickSample->PenetrationEnhancer Yes End Proceed to Imaging SimpleImmersion->End PenetrationEnhancer->End

References

Gas Chromatography Methods for the Analysis of Propylene Glycol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of propylene (B89431) glycol in various samples using gas chromatography (GC). The methodologies outlined are suitable for applications in pharmaceutical quality control, food safety, clinical toxicology, and environmental monitoring.

Introduction to Propylene Glycol Analysis by GC

This compound (PG) is a versatile organic compound widely used as a solvent, humectant, and preservative in pharmaceuticals, food, and cosmetic products. It is also a major component of e-liquids and antifreeze solutions. Due to its widespread use, accurate and reliable analytical methods are crucial for ensuring product quality, safety, and regulatory compliance.

Gas chromatography is a powerful and widely adopted technique for the determination of this compound.[1] It offers high sensitivity, selectivity, and the ability to analyze complex matrices. Common detection methods include Flame Ionization Detection (FID), which is robust and provides excellent quantitation, and Mass Spectrometry (MS), which offers definitive identification of the analyte.[1] For certain applications, derivatization of this compound may be necessary to improve its volatility and chromatographic behavior.[1]

General Workflow for GC Analysis

The general workflow for the analysis of this compound by gas chromatography involves several key steps, from sample receipt to final data reporting. The following diagram illustrates this process.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Receipt Homogenization Homogenization/ Dilution Sample->Homogenization Extraction Extraction/ Derivatization Homogenization->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow of a typical GC analysis.

Method Selection

Choosing the appropriate GC method depends on the sample matrix, the expected concentration of this compound, and the specific analytical requirements such as sensitivity and regulatory compliance. The following decision tree can guide the selection process.

Method_Selection cluster_matrix cluster_method Start Sample Matrix? Pharmaceutical Pharmaceuticals Start->Pharmaceutical Biological Biological (Plasma/Serum) Start->Biological Air Air Start->Air Food Food/Beverage Start->Food Direct_Injection Direct Injection GC-FID (USP Method) Pharmaceutical->Direct_Injection Headspace_Deriv Headspace GC-MS with Derivatization Biological->Headspace_Deriv Sorbent_Tube Sorbent Tube Sampling GC-FID (NIOSH 5523) Air->Sorbent_Tube Liquid_Extraction Liquid Extraction GC-FID Food->Liquid_Extraction

Caption: Decision tree for selecting a suitable GC method.

Detailed Application Notes and Protocols

Analysis of this compound in Pharmaceuticals by GC-FID (USP Monograph Method)

This method is applicable for the quantification of this compound in pharmaceutical preparations to ensure it meets the quality standards set by the United States Pharmacopeia (USP).[2][3][4][5]

Experimental Protocol:

  • Standard Preparation:

    • Prepare a standard solution containing a known concentration of USP this compound RS in a suitable solvent, such as methanol (B129727).[3]

    • An internal standard, such as 2,2,2-trichloroethanol, can be used for improved accuracy.[3]

  • Sample Preparation:

    • Accurately weigh a portion of the sample and dissolve it in the same solvent used for the standard preparation to achieve a target concentration of this compound within the calibration range.[6] For instance, 500 mg of the sample can be dissolved in a 10 mL volumetric flask with methanol.[6]

    • If an internal standard is used, add a precise volume of the internal standard solution to both the standard and sample solutions.[6]

  • GC-FID Conditions:

    • Column: A column that provides good separation of this compound from other components is required. The USP monograph suggests a packed column, but modern methods often use capillary columns like an Agilent DB-624 or PerkinElmer Elite 624 for better resolution.[3][7][8]

    • Injector: Split/splitless injector.

    • Temperatures:

      • Injector: 240 °C[5]

      • Detector (FID): 250 °C[5][8]

    • Oven Program: A temperature program is used to achieve optimal separation. For example, start at 120 °C and ramp at 5 °C/min to 200 °C.[5] Another program could be an initial temperature of 80°C for 1 minute, ramped at 6°C/minute to 120°C and held for 6.5 minutes, then ramped at 50°C/minute to a final temperature of 240°C and held for 15 minutes.[8]

    • Carrier Gas: Helium or Nitrogen.[5][8]

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

    • Calculate the amount of this compound in the sample by comparing the peak area of the analyte in the sample to the peak area in the standard. If an internal standard is used, calculate the ratio of the this compound peak area to the internal standard peak area.

Analysis of this compound in Biological Samples (Plasma/Serum) by Headspace GC-MS with Derivatization

This method is suitable for the determination of this compound in biological matrices like plasma or serum, often required in clinical and toxicological studies.[9] Due to the low volatility of this compound, derivatization is necessary for headspace analysis.[9]

Experimental Protocol:

  • Reagents:

    • Phenylboronic acid (PBA) derivatizing agent.

    • Internal Standard (IS): 1,3-propanediol.[9]

    • Acetone, HPLC grade.

  • Standard and Sample Preparation:

    • Prepare calibration standards by spiking known amounts of this compound and a fixed amount of the internal standard into blank plasma or serum.

    • For sample preparation, mix a small volume of the plasma/serum sample (e.g., 100 µL) with the internal standard solution.

    • Add the PBA derivatizing solution (e.g., in acetone) to the sample mixture.[10]

    • Vortex the mixture and centrifuge to precipitate proteins.

    • Transfer an aliquot of the supernatant to a headspace vial.

  • Headspace GC-MS Conditions:

    • Headspace Autosampler:

      • Vial Equilibration Temperature: e.g., 85 °C[7]

      • Vial Equilibration Time: e.g., 20 minutes[7]

    • GC-MS System:

      • Column: A mid-polarity column such as an Agilent DB-624 is suitable.[7]

      • Injector Temperature: e.g., 220 °C[7]

      • Oven Program: A temperature program designed to separate the derivatized this compound from other volatile compounds. An example program starts at 40°C for 1 minute, ramps to 80°C at 20°C/minute and holds for 10 minutes, then ramps to 220°C at 50°C/minute and holds for 5 minutes.[7]

      • Carrier Gas: Helium.

      • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound and internal standard.

  • Data Analysis:

    • Identify the derivatized this compound and internal standard peaks based on their retention times and mass spectra.

    • Quantify the this compound concentration by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.

Analysis of this compound in Air by GC-FID (NIOSH Method 5523)

This method is used for the determination of airborne this compound in workplace environments to assess occupational exposure.[11]

Experimental Protocol:

  • Sampling:

    • Collect air samples using an XAD-7 OVS (Organic Vapor Sampler) tube, which contains a glass fiber filter and two sections of XAD-7 sorbent.[11][12]

    • Draw a known volume of air through the sampler using a calibrated personal sampling pump at a flow rate between 0.5 and 2 L/min for a total sample volume of 5 to 60 L.[12]

  • Sample Preparation:

    • After sampling, separate the front and back sorbent sections of the tube into individual vials.[11]

    • Desorb the this compound from each section with 2 mL of methanol by shaking or using an ultrasonic bath for 30 minutes.[11][12]

  • GC-FID Conditions:

    • Column: Rtx-35 fused silica (B1680970) capillary column (30 m, 0.53-mm ID, 3-µm film) or equivalent.[13]

    • Temperatures:

      • Injector: 250 °C[13]

      • Detector (FID): 300 °C[13]

    • Oven Program: 40 °C, ramp at 8 °C/min to 230 °C.[13]

    • Carrier Gas: Helium at a flow rate of 2.4 to 2.6 mL/min.[13]

  • Data Analysis:

    • Prepare a calibration curve by analyzing standard solutions of this compound in methanol.

    • Determine the mass of this compound in the front and back sections of the sampler. If the back section contains more than 10% of the total amount, breakthrough may have occurred.

    • Calculate the concentration of this compound in the air sample in mg/m³.

Analysis of this compound in Food and Cough Syrup by GC-FID

This method is applicable for the determination of this compound in various food products and pharmaceutical syrups.[14][15]

Experimental Protocol:

  • Sample Preparation (Food):

    • A standardized method involves extraction and filtration.[14]

    • For a sample like wheat flour dough, a known amount can be spiked and then extracted.[14]

  • Sample Preparation (Cough Syrup):

    • Accurately weigh a small amount of the syrup sample (e.g., 12 mg) into a volumetric flask (e.g., 10 mL).[15]

    • Dilute with a methanol/water mixture (95:5, v/v) and sonicate to ensure complete dissolution.[15]

  • GC-FID Conditions:

    • Column: A polar column like an Agilent CP-Wax 57 CB or a mid-polarity column like an SPB®-624 can be used.[15]

    • Injector Temperature: e.g., 250 °C

    • Detector (FID) Temperature: e.g., 250 °C

    • Oven Program: An example program could be: 50 °C (2 min) → 200 °C at 5 °C/min, hold for 6 min.

    • Carrier Gas: Hydrogen or Helium.

  • Data Analysis:

    • Quantify the this compound concentration using an external standard calibration curve prepared in the same diluent as the samples.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described GC methods.

Table 1: GC Columns and Conditions

ParameterPharmaceuticals (GC-FID)Biological (Headspace GC-MS)Air (GC-FID, NIOSH 5523)Food/Syrup (GC-FID)
Column Type PerkinElmer Elite 624 / Agilent DB-624Agilent DB-624Rtx-35 fused silicaSPB®-624 / Agilent CP-Wax 57 CB
Column Dimensions 30 m x 0.53 mm, 3.0 µm30 m x 0.25 mm, 1.4 µm30 m x 0.53 mm, 3.0 µm60 m x 0.32 mm, 1.80 µm
Injector Temp. 240 °C220 °C250 °C250 °C
Detector Temp. 250 °C(MS Transfer Line)300 °C250 °C
Oven Program 120 °C ramp 5°C/min to 200°C40°C (1min) -> 80°C (20°C/min, 10min hold) -> 220°C (50°C/min, 5min hold)40 °C ramp 8°C/min to 230 °C50°C (2min) -> 200°C (5°C/min, 6min hold)
Carrier Gas Helium / NitrogenHeliumHeliumHydrogen / Helium
Flow Rate Not Specified~1 mL/min2.4-2.6 mL/minNot Specified

Table 2: Sample Preparation and Performance Data

ParameterPharmaceuticals (GC-FID)Biological (Headspace GC-MS)Air (GC-FID, NIOSH 5523)Food/Syrup (GC-FID)
Sample Prep. Direct dilution in methanolDerivatization with PBA, protein precipitationSorbent tube desorption with methanolDilution in methanol/water
Internal Standard 2,2,2-trichloroethanol1,3-propanediolNot typically usedNot specified
LOD/LOQ LOQ: 200 µg/mL in sample[6]LOQ: 1 mg/dL[9]LOD: See NIOSH 5523 documentationLOD: 2.46 - 4.41 µg/mL in solution[15]
Recovery Excellent recovery at 200 and 500 µg/mL spiked levels[6]Not specifiedDesorption Efficiency >95%101.60% for spiked wheat flour dough[14]
Linearity (R²) >0.99>0.99Not specified≥ 0.996[15]

References

The Role of Propylene Glycol as a Plasticizer in Polymer Film Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of propylene (B89431) glycol (PG) as a plasticizer in polymer film research. This document details the effects of PG on the mechanical and thermal properties of common polymers, provides step-by-step experimental protocols for film preparation and characterization, and includes visualizations to illustrate key processes and relationships.

Introduction to Propylene Glycol as a Plasticizer

This compound is a widely utilized plasticizer in the pharmaceutical and polymer industries, valued for its ability to enhance the flexibility and processability of polymer films.[1][2] Plasticizers are low molecular weight substances that, when added to a polymer, increase its plasticity and reduce its brittleness. PG achieves this by inserting itself between polymer chains, thereby reducing intermolecular forces and increasing the free volume.[1][3] This leads to a decrease in the glass transition temperature (Tg), making the polymer softer and more pliable at room temperature. Its biocompatibility also makes it a suitable choice for applications in drug delivery and food packaging.[1]

Effects of this compound on Polymer Film Properties

The incorporation of this compound significantly alters the physicochemical properties of polymer films. The extent of these changes is primarily dependent on the concentration of PG used.

Mechanical Properties

The addition of this compound generally leads to a decrease in tensile strength and Young's modulus, while increasing the elongation at break.[3][4] This trade-off is a classic characteristic of plasticization, where an increase in flexibility is accompanied by a reduction in stiffness and strength.

Table 1: Effect of this compound (PG) Analogue (PO3GCA) on the Mechanical Properties of Polylactic Acid (PLLA) Films*

PO3GCA Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Toughness (MPa)
045.3< 1015281.47
535.217212504.85
1030.120910205.21
1525.82308505.54
2022.52187105.12

*Data adapted from a study on poly(1,3-propylene glycol citrate) (PO3GCA), a this compound-based plasticizer.[5]

Thermal Properties

One of the most significant effects of this compound as a plasticizer is the reduction of the polymer's glass transition temperature (Tg).[3][6] A lower Tg signifies that the polymer transitions from a rigid, glassy state to a more flexible, rubbery state at a lower temperature.

Table 2: Effect of this compound (PG) Analogue (PO3GCA) on the Thermal Properties of Polylactic Acid (PLLA) Films*

PO3GCA Content (wt%)Glass Transition Temperature (Tg) (°C)Cold Crystallization Temperature (Tcc) (°C)Melting Temperature (Tm) (°C)
062.3123.3165.4
555.1115.2164.8
1050.7110.5164.5
1545.3105.8164.1
2040.1100.2163.7

*Data adapted from a study on poly(1,3-propylene glycol citrate) (PO3GCA), a this compound-based plasticizer.[5]

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of polymer films plasticized with this compound.

Protocol for Polymer Film Preparation by Solvent Casting

The solvent casting technique is a versatile and widely used method for preparing polymer films in a laboratory setting.[7][8][9]

Materials and Equipment:

  • Polymer (e.g., Polyvinyl Alcohol, Polylactic Acid)

  • Solvent (e.g., Dimethyl Sulfoxide, Dichloromethane)[3][10]

  • This compound

  • Beakers and magnetic stirrer

  • Casting surface (e.g., Petri dish, glass plate)

  • Drying oven or vacuum oven

Procedure:

  • Polymer Dissolution: Dissolve the desired amount of polymer in a suitable solvent with continuous stirring until a homogeneous solution is formed. The concentration of the polymer will influence the final film thickness.

  • Plasticizer Addition: Add the calculated amount of this compound to the polymer solution. Continue stirring until the plasticizer is fully incorporated and the solution is uniform.

  • Casting: Pour the polymer solution onto a level casting surface. Ensure the solution spreads evenly to achieve a uniform thickness.

  • Solvent Evaporation: Place the cast film in a drying oven at a controlled temperature to facilitate solvent evaporation. The drying time and temperature will depend on the solvent's boiling point and the desired film characteristics.[8] For heat-sensitive materials, a vacuum oven at a lower temperature can be used.

  • Film Peeling: Once the film is completely dry, carefully peel it from the casting surface.

  • Storage: Store the prepared films in a desiccator to prevent moisture absorption, which can affect their properties.

G cluster_prep Film Preparation A 1. Dissolve Polymer in Solvent B 2. Add this compound (Plasticizer) A->B C 3. Stir until Homogeneous B->C D 4. Cast Solution onto Surface C->D E 5. Dry in Oven to Evaporate Solvent D->E F 6. Peel and Store Dried Film E->F

Experimental workflow for polymer film preparation by solvent casting.
Protocol for Mechanical Testing of Polymer Films (ASTM D882)

The tensile properties of the prepared films are crucial for understanding their mechanical behavior. The ASTM D882 standard is a widely accepted method for testing thin plastic sheeting.[11][12]

Materials and Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for thin films

  • Specimen cutter or razor blade

  • Micrometer for thickness measurement

Procedure:

  • Specimen Preparation: Cut the polymer films into rectangular strips of specific dimensions, typically 15-25 mm in width and 150 mm in length.[13] Ensure the edges are clean and free of nicks.

  • Thickness Measurement: Measure the thickness of each specimen at several points along its length and use the average value.

  • Test Conditions: Condition the specimens and conduct the test in a controlled environment, typically at 23°C and 50% relative humidity.[11]

  • Machine Setup: Set the grip separation and the crosshead speed on the UTM. A typical speed for this test is 50 mm/min.[11]

  • Testing: Mount the specimen in the grips, ensuring it is aligned and not slipping. Start the test and record the load-elongation curve until the specimen breaks.

  • Data Analysis: From the stress-strain curve, calculate the tensile strength, elongation at break, and Young's modulus.

Protocol for Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the polymer, most notably the glass transition temperature (Tg).[14][15]

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing the pans

  • Nitrogen gas supply for purging

Procedure:

  • Sample Preparation: Accurately weigh a small sample of the polymer film (typically 5-10 mg) and seal it in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen gas.

  • Thermal Program: Program the DSC to heat the sample at a controlled rate, typically 10°C/min.[14] The temperature range should encompass the expected Tg of the polymer. A common program involves an initial heating scan to erase the thermal history, followed by a controlled cooling and a second heating scan for analysis.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve.[16][17] The Tg is typically determined as the midpoint of this transition.[16]

Logical Relationship of this compound Concentration and Film Properties

The following diagram illustrates the general trends observed when the concentration of this compound is increased in a polymer film.

G cluster_props Resulting Film Properties A Increase this compound Concentration B Tensile Strength A->B Decreases C Young's Modulus A->C Decreases D Elongation at Break A->D Increases E Flexibility A->E Increases F Glass Transition Temperature (Tg) A->F Decreases

Impact of increasing this compound concentration on key polymer film properties.

Conclusion

This compound is an effective and versatile plasticizer for a variety of polymers used in film production. By carefully controlling its concentration, researchers can tailor the mechanical and thermal properties of films to meet the specific requirements of their applications, from flexible packaging to controlled drug release systems. The protocols outlined in this document provide a foundation for the systematic investigation of this compound's plasticizing effects in polymer film research.

References

Application Notes and Protocols for the Synthesis of Unsaturated Polyester Resins Utilizing Propylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of unsaturated polyester (B1180765) resins (UPRs) using propylene (B89431) glycol (PG). The information compiled is intended to guide researchers in understanding the critical role of propylene glycol in tailoring the final properties of the resin and to provide standardized methods for laboratory-scale synthesis and characterization.

Introduction: The Role of this compound in Unsaturated Polyester Resins

Unsaturated polyester resins are thermosetting polymers synthesized through the polycondensation of diols with a combination of saturated and unsaturated dicarboxylic acids or their anhydrides.[1][2] this compound (1,2-propanediol) is a key diol used in these formulations, imparting specific and desirable properties to the resulting resin. Its asymmetrical structure, with one primary and one secondary hydroxyl group, disrupts the crystallinity of the polymer chains. This leads to enhanced flexibility, improved compatibility with reactive diluents like styrene (B11656), and better impact resistance in the cured product.[3][4]

The choice and ratio of glycols in the formulation are critical determinants of the final resin's performance characteristics. While ethylene (B1197577) glycol can lead to more rigid and sometimes brittle resins, this compound offers a balance of flexibility and toughness.[3][4] Furthermore, blending this compound with other diols, such as ethylene glycol (EG) or diethylene glycol (DEG), allows for the fine-tuning of properties to meet the demands of specific applications, from general-purpose laminating resins to high-performance composites.[1][5] It has been noted that a mixture of this compound with 30% ethylene glycol or 20% diethylene glycol can provide a good balance of mechanical properties.[5]

Quantitative Data on the Influence of Glycol Selection

The selection of the glycol component has a significant impact on the physicochemical and mechanical properties of the unsaturated polyester resin. The following tables summarize quantitative data from various studies. It is important to note that direct comparisons should be made with caution, as the acid components and reactive diluents may vary between studies.

Table 1: Influence of Glycol Type on the Viscosity of Unsaturated Polyester Resin

Glycol(s) Used in SynthesisViscosity at 25°C (Pa·s)Reference
Isosorbide (UPR-IS)~20-40[6]
This compound (UPR-PG)~1[6]
Neopentyl Glycol (UPR-NPG)~0.5[6]
Equimolar mixture of Isosorbide and this compound (UPR-PG/IS)~4-8[6]
Equimolar mixture of Isosorbide and Neopentyl Glycol (UPR-NPG/IS)~2.5-5[6]
Note: The resin was synthesized with itaconic and succinic acid and diluted with dimethyl itaconate.[6]

Table 2: Mechanical Properties of Cured Unsaturated Polyester Resins Based on Different Glycols

Glycol(s) Used in SynthesisYoung's Modulus (GPa)Ultimate Strength (MPa)Elongation at Break (%)Reference
This compound1.23 - 1.7412.5 - 35.10.90 - 4.39[7]
Equimolar mixture of this compound and Neopentyl Glycol1.23 - 1.7412.5 - 35.10.90 - 4.39[7]
Isosorbide1.23 - 1.7412.5 - 35.10.90 - 4.39[7]
Note: The resin was synthesized with itaconic and succinic acid and diluted with dimethyl itaconate.[7]

Table 3: Typical Mechanical Properties of a General-Purpose this compound-Based UPR

PropertyTypical Value Range
Tensile Strength50 - 70 MPa
Flexural Strength60 - 80 MPa
Compressive Strength80 - 120 MPa
Shore D Hardness70 - 90

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, monitoring, and curing of a general-purpose unsaturated polyester resin using this compound.

Materials and Equipment
  • Reactants:

  • Curing System:

    • Methyl Ethyl Ketone Peroxide (MEKP) (initiator)

    • Cobalt Naphthenate or Cobalt Octoate (accelerator)

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Condenser (e.g., Dean-Stark trap)

    • Nitrogen inlet

    • Thermometer or thermocouple

    • Burette and titration equipment

    • Analytical balance

    • Vacuum pump (optional)

Protocol 1: Synthesis of Unsaturated Polyester Resin (Two-Stage Polycondensation)

This protocol describes a two-stage process which is a commonly employed method.

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, condenser, and nitrogen inlet. Ensure all glassware is clean and dry.

  • First Stage - Reaction with Maleic Anhydride:

    • Charge the reactor with the desired molar ratio of maleic anhydride and a corresponding molar amount of this compound. A slight excess of glycol (around 10%) is often used to compensate for losses during the reaction.

    • Begin stirring and purge the system with a slow stream of nitrogen to create an inert atmosphere.

    • Heat the mixture to approximately 150-160°C. Water will begin to form as a byproduct of the esterification reaction and will be collected in the condenser.

  • Second Stage - Addition of Phthalic Anhydride:

    • Once the initial reaction has proceeded for a set time (e.g., 1-2 hours), add the phthalic anhydride and the remaining this compound to the reactor.

    • Increase the temperature to 190-210°C. The higher temperature is crucial for achieving a high degree of polymerization and for the isomerization of maleate (B1232345) to fumarate, which results in a resin with superior properties.[3]

  • Monitoring the Reaction:

    • The progress of the polycondensation reaction is monitored by determining the acid value of the reaction mixture at regular intervals (e.g., every 30-60 minutes).

    • The reaction is considered complete when the acid value drops to a predetermined level, typically between 15 and 30 mg KOH/g resin.

  • Cooling and Dilution:

    • Once the target acid value is reached, turn off the heat and allow the polyester to cool under a nitrogen blanket.

    • When the temperature of the polyester has dropped to below 100°C, add the hydroquinone inhibitor (typically 100-200 ppm based on the final resin weight).

    • Slowly and with vigorous stirring, add the styrene monomer to the hot polyester to achieve the desired viscosity. The final resin is typically a solution of about 60-70% polyester in styrene.

  • Storage: Store the final unsaturated polyester resin in a sealed, opaque container in a cool, dark place.

Protocol 2: Determination of Acid Value

The acid value is a measure of the free carboxylic acid groups present in the polyester and is a critical parameter for monitoring the extent of the polymerization reaction.

  • Sample Preparation: Withdraw a small sample (1-2 g) of the hot polyester from the reactor and accurately weigh it into an Erlenmeyer flask.

  • Dissolution: Add 50 mL of a neutralized solvent mixture (e.g., 2:1 toluene/ethanol) to dissolve the sample. Gentle warming may be necessary.

  • Titration:

  • Calculation: Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

    • V = Volume of KOH solution used for titration (mL)

    • N = Normality of the KOH solution

    • 56.1 = Molecular weight of KOH ( g/mol )

    • W = Weight of the sample (g)

Protocol 3: Curing of the Unsaturated Polyester Resin
  • Preparation: To a known amount of the synthesized unsaturated polyester resin, add the accelerator (e.g., 0.1-0.5% cobalt naphthenate solution) and mix thoroughly.

  • Initiation: Add the initiator (e.g., 1-2% MEKP) to the resin-accelerator mixture and stir vigorously for a short period.

  • Casting and Curing: Pour the initiated resin into a mold and allow it to cure at room temperature. The curing process is an exothermic reaction, and the temperature of the resin will increase. Gelation will occur, followed by hardening of the resin into a solid thermoset plastic. The curing time will depend on the specific formulation, initiator and accelerator concentrations, and ambient temperature.

Visualizations

The following diagrams illustrate the key processes in the synthesis and curing of unsaturated polyester resins.

UPR_Synthesis_Workflow cluster_synthesis Polyester Synthesis cluster_curing Curing Process Reactants Raw Materials (this compound, Maleic Anhydride, Phthalic Anhydride) Reactor Three-Neck Flask Reactor Reactants->Reactor Heating Heating to 190-210°C under Nitrogen Reactor->Heating Monitoring Monitoring Acid Value Heating->Monitoring Polycondensation Monitoring->Heating Continue Reaction Cooling Cooling to <100°C Monitoring->Cooling Target Acid Value Reached Dilution Addition of Inhibitor and Styrene Cooling->Dilution UPR Unsaturated Polyester Resin Dilution->UPR UPR_Curing Unsaturated Polyester Resin Accelerator Addition of Accelerator (e.g., Cobalt Naphthenate) UPR_Curing->Accelerator Initiator Addition of Initiator (e.g., MEKP) Accelerator->Initiator Casting Casting into Mold Initiator->Casting Cured_Resin Cured Thermoset Plastic Casting->Cured_Resin Cross-linking Polymerization

Caption: Experimental workflow for the synthesis and curing of UPR.

UPR_Reaction_Pathway cluster_reactants Reactants cluster_polymerization Polycondensation cluster_crosslinking Cross-linking with Styrene PG This compound (Diol) Polyester_Chain Unsaturated Polyester Chain + Water PG->Polyester_Chain + Heat - H2O MA Maleic Anhydride (Unsaturated Anhydride) MA->Polyester_Chain + Heat - H2O PA Phthalic Anhydride (Saturated Anhydride) PA->Polyester_Chain + Heat - H2O Cured_Network 3D Cross-linked Thermoset Network Polyester_Chain->Cured_Network Styrene Styrene Monomer Styrene->Cured_Network + Initiator

References

Application Notes and Protocols for Utilizing Propylene Glycol in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol (propane-1,2-diol) is a versatile, water-miscible organic solvent with low toxicity that has found numerous applications in the pharmaceutical, food, and cosmetic industries.[1][2] In the realm of enzymology, propylene glycol serves as a valuable medium for studying enzymatic reactions, particularly for substrates with poor aqueous solubility. Its ability to act as a cryoprotectant and enzyme stabilizer further enhances its utility in enzyme-based assays and formulations.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a medium for studying enzymatic reactions. This document outlines the advantages and limitations of this compound, offers detailed protocols for adapting common enzyme assays, and presents available data on enzyme kinetics and stability in this solvent.

Key Applications:

  • Solubilizing hydrophobic substrates: this compound is an excellent solvent for many water-insoluble compounds, making it ideal for studying enzymes that act on lipophilic substrates, crucial in drug metabolism and discovery.[5]

  • Enhancing enzyme stability: this compound can stabilize protein structures, extending the shelf-life of enzyme preparations and improving their performance in assays.[3]

  • Cryoprotection: It is an effective cryoprotectant, preserving enzyme activity during freezing and thawing cycles.[4]

  • Modulating enzyme activity: As a co-solvent, this compound can influence enzyme kinetics, which can be leveraged to optimize reaction conditions or to study enzyme mechanisms.

Advantages and Limitations

The use of this compound as a solvent in enzymatic assays offers several benefits, but it is also important to be aware of its potential drawbacks.

AdvantagesLimitations
Excellent Solubilizing Agent: Dissolves a wide range of non-polar substrates and products.[2]Enzyme Inhibition: Can act as a competitive or non-competitive inhibitor for some enzymes, such as certain proteases at concentrations of 10% or higher.[6]
Low Toxicity: Generally recognized as safe (GRAS) by the FDA, making it suitable for pharmaceutical and food-related research.[1]Interference with Assays: Can interfere with certain spectrophotometric assays, particularly those involving NAD+/NADH-dependent dehydrogenases.[7]
Enzyme Stabilization: Can enhance the thermal and storage stability of many enzymes.Viscosity: Higher viscosity compared to water can affect diffusion rates and require adjustments to mixing protocols.
Cryoprotectant Properties: Protects enzymes from damage during freezing and long-term storage.[4]Hygroscopic Nature: Can absorb moisture from the air, potentially altering the concentration of reaction components over time.
Miscibility with Water: Fully miscible with water, allowing for the creation of co-solvent systems with tunable properties.[1]Altered Enzyme Kinetics: Can change the kinetic parameters (Km and Vmax) of enzymes compared to purely aqueous systems.[8]

Data Presentation: Enzyme Kinetics and Stability

The following tables summarize available quantitative data on the effects of this compound on enzyme kinetics and stability. It is important to note that these values are highly dependent on the specific enzyme, substrate, and experimental conditions.

Table 1: Michaelis-Menten Kinetic Parameters of Enzymes in the Presence of this compound

EnzymeSubstrateThis compound ConcentrationKmVmaxReference
Alcohol Dehydrogenase (in vivo, rat)This compoundNot Applicable (in vivo)17.86 mmole/kg8.33 mmole/kg/hr[9]
Lactate Production (this compound induced, in vivo, rat)This compoundNot Applicable (in vivo)7.14 mmole/kg7.50 mmole/liter/hr[8]
Glutamate Oxidase (biosensor)L-glutamate0.1%11.38 ± 2.65 µM11.31 ± 3.63 nA[3]

Table 2: Enzyme Stability in the Presence of this compound

EnzymeThis compound ConcentrationIncubation ConditionsRemaining ActivityReference
Various liquid enzymes (cellulase, xylanase, lipase)Part of a stabilizing composition8 months at 37°C>80%
Glutamate Biosensor0.1%21 daysStable linear response[3]
Subtilisin Protease Variant (SubC-V24)10%Not specifiedInhibited[6]

Experimental Protocols

The following are generalized protocols for adapting common enzyme assays for use with this compound. It is crucial to validate these adapted protocols for each specific enzyme and substrate.

General Considerations for Adapting Aqueous Assays
  • Solubility Checks: Before initiating any enzyme assay, verify the solubility of the substrate, product, and any coupling enzymes or reagents in the chosen this compound/water mixture.

  • Blank Measurements: Run appropriate blanks containing this compound to account for any potential interference with the detection method (e.g., absorbance or fluorescence). This compound has been shown to interfere with some enzymatic assays, particularly those measuring changes in NADH concentration.[10]

  • pH Measurement and Buffering: The pKa of buffers can shift in the presence of organic solvents. It is recommended to prepare the buffer at the desired pH in the aqueous phase before adding this compound.

  • Enzyme Stability Assessment: Pre-incubate the enzyme in the this compound/water mixture for various times to assess its stability under the assay conditions.

  • Optimization of this compound Concentration: Test a range of this compound concentrations to find the optimal balance between substrate solubility and enzyme activity.

Protocol: Lipase (B570770) Assay in a this compound/Water Co-solvent System

This protocol is adapted from standard colorimetric lipase assays that measure the release of a chromogenic product.

Materials:

  • Lipase enzyme

  • Substrate (e.g., p-nitrophenyl palmitate)

  • This compound (USP grade)

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Substrate Solution Preparation:

    • Dissolve the lipase substrate in 100% this compound to create a concentrated stock solution. The final concentration in the assay should be optimized.

  • Enzyme Solution Preparation:

    • Dissolve the lipase in the aqueous buffer to the desired concentration.

  • Assay Reaction:

    • In a 96-well plate, add the following in order:

      • Aqueous buffer

      • This compound (to achieve the desired final co-solvent concentration)

      • Enzyme solution

    • Pre-incubate the plate at the desired temperature for 5 minutes.

    • Initiate the reaction by adding the substrate stock solution.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 410 nm for p-nitrophenol) in kinetic mode for a set period (e.g., 10-30 minutes).

  • Controls:

    • No-enzyme control: Replace the enzyme solution with buffer to measure the rate of non-enzymatic substrate hydrolysis.

    • Solvent blank: A reaction mixture without the enzyme to check for any background absorbance from this compound and the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.

    • Use a standard curve of the product (e.g., p-nitrophenol) to convert the rate of change in absorbance to the rate of product formation.

Protocol: Protease Assay in a this compound/Water Co-solvent System

This protocol is a general guideline for a protease assay using a fluorescently labeled casein substrate.

Materials:

  • Protease enzyme

  • Fluorescein isothiocyanate (FITC)-casein substrate

  • This compound (USP grade)

  • Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Trichloroacetic acid (TCA)

  • Fluorescence microplate reader

  • Microcentrifuge tubes

Procedure:

  • Substrate and Enzyme Preparation:

    • Prepare a stock solution of FITC-casein in the aqueous buffer.

    • Prepare a stock solution of the protease in the aqueous buffer.

  • Assay Reaction:

    • In microcentrifuge tubes, prepare the reaction mixture containing buffer, the desired concentration of this compound, and the FITC-casein substrate.

    • Pre-incubate at the desired temperature for 5 minutes.

    • Initiate the reaction by adding the protease solution.

    • Incubate for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Measurement:

    • Stop the reaction by adding an equal volume of cold TCA solution to precipitate the undigested FITC-casein.

    • Incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant, containing the fluorescently labeled peptides, to a 96-well black microplate.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 528 nm emission for FITC).

  • Controls:

    • No-enzyme control: Incubate the substrate with buffer instead of the enzyme.

    • Solvent blank: A reaction mixture without the enzyme to assess background fluorescence.

  • Data Analysis:

    • Generate a standard curve using a known concentration of the fluorescent dye to quantify the amount of released peptides.

Visualizations

Logical Workflow for Adapting an Aqueous Enzyme Assay to a this compound Co-solvent System

Assay_Adaptation_Workflow cluster_prep Preparation cluster_assay Assay Development cluster_execution Execution & Analysis Solubility 1. Component Solubility Check (Substrate, Product, Reagents) in this compound/Water Mixtures Enzyme_Stability 2. Enzyme Stability Assessment in this compound/Water Mixtures Solubility->Enzyme_Stability Proceed if soluble PG_Optimization 3. Optimize this compound Concentration Enzyme_Stability->PG_Optimization Proceed if stable Blank_Controls 4. Establish Proper Blanks (Solvent & No-Enzyme Controls) PG_Optimization->Blank_Controls Assay_Validation 5. Validate Assay Performance (Linearity, Sensitivity, Precision) Blank_Controls->Assay_Validation Kinetic_Measurement 6. Perform Kinetic Measurements Assay_Validation->Kinetic_Measurement Data_Analysis 7. Data Analysis and Interpretation Kinetic_Measurement->Data_Analysis

Caption: Workflow for adapting an aqueous enzyme assay for use with this compound.

Conceptual Diagram of this compound's Effect on Enzyme-Substrate Interactions

Enzyme_PG_Interaction cluster_aqueous Aqueous Environment cluster_pg This compound Co-solvent Enzyme_A Enzyme ES_Complex_A Enzyme-Substrate Complex (Low Formation) Enzyme_A->ES_Complex_A Low Affinity Substrate_A Hydrophobic Substrate Substrate_A->ES_Complex_A Substrate_PG Solubilized Hydrophobic Substrate Product_A Product ES_Complex_A->Product_A Reaction Enzyme_PG Enzyme (Stabilized Conformation) ES_Complex_PG Enzyme-Substrate Complex (Enhanced Formation) Enzyme_PG->ES_Complex_PG Increased Affinity Substrate_PG->ES_Complex_PG Product_PG Product ES_Complex_PG->Product_PG Reaction note This compound: - Solubilizes Substrate - May stabilize enzyme conformation

Caption: this compound enhances hydrophobic substrate solubility and can stabilize enzymes.

Conclusion

This compound is a valuable tool for enzymologists, particularly in the context of drug discovery and development where poorly soluble compounds are common. By carefully considering its advantages and limitations and by systematically adapting and validating existing assay protocols, researchers can successfully leverage this compound to study a wide range of enzymatic reactions. The provided protocols and data serve as a starting point for developing robust and reliable enzyme assays in this versatile co-solvent. Further research is warranted to expand the database of enzyme kinetics and stability in this compound for a broader array of enzymes.

References

Application Notes and Protocols for Sterilizing Propylene Glycol Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propylene (B89431) glycol (PG) is a versatile organic solvent with a wide range of applications in pharmaceutical and biological research, including its use as a vehicle for drug delivery, a cryoprotectant, and a component of cell culture media. Ensuring the sterility of PG solutions is paramount for successful cell culture experiments, as microbial contamination can lead to inaccurate results and complete loss of cell lines. This document provides detailed application notes and protocols for the sterilization of propylene glycol solutions intended for cell culture use. The primary methods covered are sterile filtration and autoclaving, with a brief overview of alternative chemical methods.

Overview of Sterilization Techniques

The choice of sterilization method for this compound solutions depends on several factors, including the concentration of the PG solution, its intended use, and the equipment available. The two most common and recommended methods are sterile filtration and autoclaving.

Sterile Filtration is a non-destructive physical method that removes microorganisms by passing the solution through a membrane filter with a pore size small enough to retain bacteria. This is the preferred method for heat-sensitive solutions.

Autoclaving (Steam Sterilization) employs high-pressure saturated steam at elevated temperatures to kill microorganisms. While effective, it can potentially lead to the degradation of heat-sensitive compounds like this compound.[1]

Chemical Sterilization involves the use of chemical agents to eliminate microbial life. This method is less common for cell culture solutions due to the potential for residual toxicity.

Data Presentation: Comparison of Sterilization Techniques

The following table summarizes the key parameters and considerations for the primary sterilization methods for this compound solutions.

FeatureSterile FiltrationAutoclaving (Steam Sterilization)
Mechanism Physical removal of microbesThermal inactivation of microbes
Standard Pore Size 0.22 µmNot Applicable
Operating Temperature AmbientTypically 121°C
Operating Pressure Varies (Vacuum or Positive Pressure)Typically 15 psi
Processing Time FastSlower (includes heat-up and cool-down)
Effect on PG MinimalPotential for degradation, darkening[1]
Efficacy High for bacteria and fungiHigh for bacteria, fungi, and spores
Key Advantage Suitable for heat-sensitive solutionsEffective for killing endospores
Key Disadvantage May not remove viruses or mycoplasmaPotential to alter chemical properties[1]

Experimental Protocols

Protocol for Sterile Filtration of this compound Solutions

This protocol is recommended for sterilizing PG solutions to be used in cell culture, as it minimizes the risk of altering the chemical properties of the solution.

3.1.1 Materials:

  • This compound (USP/cell culture grade)

  • Cell culture grade water (e.g., Water for Injection - WFI)

  • Sterile syringe filters (0.22 µm pore size, low protein binding membrane such as PES or PVDF)[2][3]

  • Sterile syringes

  • Sterile collection vessel (e.g., sterile conical tube or bottle)

  • Laminar flow hood or biological safety cabinet

  • 70% ethanol (B145695) for disinfection

3.1.2 Procedure:

  • Prepare the desired concentration of this compound solution by dissolving PG in cell culture grade water. For example, to prepare a 10% (v/v) solution, mix 10 mL of this compound with 90 mL of cell culture grade water.

  • Perform all subsequent steps within a laminar flow hood or biological safety cabinet using aseptic technique to prevent contamination.

  • Wipe down all surfaces and materials entering the hood with 70% ethanol.

  • Draw the this compound solution into a sterile syringe of appropriate volume.

  • Aseptically attach a sterile 0.22 µm syringe filter to the tip of the syringe.

  • Carefully dispense the solution through the filter into the sterile collection vessel. Apply gentle and steady pressure to the syringe plunger.

  • Once filtration is complete, cap the sterile collection vessel tightly.

  • Label the vessel with the contents, concentration, and date of sterilization.

  • Store the sterile this compound solution at the appropriate temperature (typically 2-8°C or room temperature, depending on the specific application and stability).

Protocol for Autoclaving this compound Solutions

This method should be used with caution and may require validation to ensure that the autoclaved PG solution is not cytotoxic and retains its desired properties.[1]

3.2.1 Materials:

  • This compound (USP grade)

  • Cell culture grade water

  • Autoclavable bottle or vessel with a vented cap

  • Autoclave

  • Autoclave indicator tape

3.2.2 Procedure:

  • Prepare the desired concentration of this compound solution in an autoclavable vessel.

  • Loosen the cap of the vessel or use a vented cap to allow for pressure equalization and prevent the bottle from shattering during the autoclave cycle.

  • Apply autoclave indicator tape to the vessel.

  • Place the vessel in the autoclave.

  • Run a standard liquid autoclave cycle (typically 121°C at 15 psi for 20-30 minutes). The exact time may need to be optimized based on the volume of the solution.

  • After the cycle is complete, allow the solution to cool to a safe temperature before handling.

  • Once cooled, tighten the cap of the vessel.

  • Visually inspect the solution for any changes in color or clarity. A darkening of the solution may indicate some degradation.[1]

  • Label the vessel with the contents, concentration, and date of sterilization.

  • It is highly recommended to perform a cytotoxicity test on a small batch of cells before using the autoclaved solution in critical experiments.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting a sterilization method for this compound solutions.

SterilizationDecision Start Start: Need to sterilize This compound solution HeatSensitive Is the final formulation heat-sensitive? Start->HeatSensitive Filtration Sterile Filtration (0.22 µm filter) HeatSensitive->Filtration Yes Autoclaving Autoclaving (121°C, 15 psi) HeatSensitive->Autoclaving No End End: Sterile PG Solution Filtration->End Validation Validation Required: - Check for degradation - Test for cytotoxicity Autoclaving->Validation Validation->End

Caption: Decision workflow for PG sterilization.

Experimental Workflows

The diagrams below outline the experimental workflows for the two primary sterilization protocols.

Sterile Filtration Workflow:

FiltrationWorkflow cluster_prep Preparation cluster_aseptic Aseptic Procedure cluster_final Final Steps Prep Prepare PG Solution Draw Draw solution into syringe Prep->Draw Attach Attach 0.22 µm filter Draw->Attach Filter Filter into sterile collection vessel Attach->Filter Label Label and Store Filter->Label

Caption: Workflow for sterile filtration.

Autoclaving Workflow:

AutoclavingWorkflow cluster_prep_auto Preparation cluster_sterilize Sterilization cluster_post Post-Sterilization PrepAuto Prepare PG solution in autoclavable vessel Cap Loosen cap PrepAuto->Cap Autoclave Autoclave (121°C, 15 psi) Cap->Autoclave Cool Cool down Autoclave->Cool Inspect Inspect and tighten cap Cool->Inspect LabelStore Label and Store Inspect->LabelStore

Caption: Workflow for autoclaving.

Alternative Sterilization Methods

While filtration and autoclaving are the most common methods, other techniques exist but are generally less suitable for routine cell culture applications involving this compound.

  • Gamma Irradiation: This is a highly effective low-temperature sterilization method.[4] However, it can be costly and may lead to the generation of free radicals that could alter the properties of this compound.[5]

  • Chemical Sterilization with Propylene Oxide: Propylene oxide has been historically used to sterilize aqueous solutions, where it is subsequently converted to this compound.[6] This method is not practical for preparing sterile this compound solutions for cell culture due to the reactive nature of propylene oxide and the difficulty in ensuring its complete and safe conversion.

Conclusion

The sterilization of this compound solutions is a critical step in preparing for cell culture experiments. Sterile filtration using a 0.22 µm filter is the most recommended method as it effectively removes microbial contaminants without the risk of heat-induced degradation of the this compound. Autoclaving is a viable alternative but requires careful validation to ensure the integrity and non-toxicity of the final solution. The choice of method should be guided by the specific requirements of the experiment and the heat sensitivity of the solution components.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propylene Glycol Concentration in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of propylene (B89431) glycol (PG) as a solvent in cell-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize cytotoxicity and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is propylene glycol and why is it used in cell culture experiments?

This compound (PG), or 1,2-propanediol, is a colorless, viscous, and water-miscible liquid.[1][2] In cell-based assays, it is frequently used as a solvent to dissolve drugs and other test compounds that have poor solubility in aqueous media.[1] The Food and Drug Administration (FDA) has classified PG as "generally recognized as safe" (GRAS) for use in food, which has contributed to its widespread use in pharmaceutical and biological research.[2][3]

Q2: Can this compound be toxic to cells in culture?

Yes, this compound can exhibit cytotoxic effects on cells in a concentration-dependent manner.[4] At high concentrations, PG can lead to cell membrane damage, induce apoptosis (programmed cell death), and cause oxidative stress.[4][5][6] Therefore, it is crucial to determine the optimal, non-toxic concentration of PG for your specific cell line and experimental conditions.

Q3: What is a typical non-toxic concentration range for this compound in cell assays?

The non-toxic concentration of PG can vary significantly depending on the cell type, exposure duration, and the specific assay being performed. However, some general observations have been made:

  • For sensitive cell lines, it is advisable to keep the final concentration of PG in the culture medium at or below 0.5% (v/v).[7]

  • Studies on human monocytic U937 cells have shown that concentrations up to 1% may be sub-toxic for a 24-hour exposure.[4]

  • In human small airway epithelial cells (SAECs), cytotoxicity has been observed at concentrations of 1% and higher after 96 hours of exposure.[6]

It is imperative to perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line before proceeding with your main experiments. [7]

Q4: What are the signs of this compound-induced cytotoxicity?

Signs of PG-induced cytotoxicity can be observed through various methods:

  • Microscopy: Visual inspection of cells under a microscope may reveal changes in morphology, such as cell rounding, detachment from the culture surface, and the presence of cellular debris.

  • Cell Viability Assays (e.g., MTT, XTT): A decrease in the metabolic activity of the cells, which is measured by these colorimetric assays, indicates a reduction in cell viability.

  • Cytotoxicity Assays (e.g., LDH release): An increase in the level of lactate (B86563) dehydrogenase (LDH) in the cell culture medium is a marker of cell membrane damage and cell death.[6]

  • Apoptosis Assays: Assays that detect markers of apoptosis, such as caspase activation or DNA fragmentation, can confirm if PG is inducing programmed cell death.[6]

Q5: Should I include a vehicle control in my experiments?

Absolutely. A vehicle control is essential to distinguish the effects of your test compound from the effects of the solvent. The vehicle control should contain the same concentration of this compound as your experimental samples but without the test compound.[7] This allows you to account for any potential background cytotoxicity or other effects of the solvent itself.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell assays.

Problem Probable Cause(s) Solution(s)
Significant cell death in the vehicle control. The concentration of this compound is too high for your cell line.Perform a dose-response curve to determine the maximum non-toxic concentration of PG for your specific cells and experimental duration. Start with a low concentration (e.g., 0.1%) and perform serial dilutions.[7]
Your cell line is particularly sensitive to solvents.Consider using a lower concentration of PG or exploring alternative, less toxic solvents.
The this compound has degraded.At high temperatures, PG can oxidize to form acidic byproducts.[2] Use fresh, high-purity this compound and store it in a cool, dark, and well-closed container.[2]
Difficulty dissolving the test compound in this compound. The compound has very low solubility.Gently warm the PG solution to aid dissolution. Be cautious not to overheat, as this can degrade both the PG and your compound.
The concentration of the test compound is too high.Try to dissolve a lower concentration of your compound.
The viscosity of the PG is hindering dissolution.Consider using a co-solvent system.
Precipitation of the test compound after adding the PG stock solution to the culture medium. The compound is not soluble in the aqueous culture medium.Decrease the final concentration of your test compound.
The final concentration of PG is not high enough to maintain solubility.Ensure thorough mixing when adding the stock solution to the medium. However, be mindful of not exceeding the non-toxic PG concentration.
Consider using a co-solvent system with better solubilizing properties in aqueous solutions, such as a combination of PG and polyethylene (B3416737) glycol (PEG) or a small amount of DMSO.[8]
Inconsistent or variable results between experiments. Batch-to-batch variability in this compound.Use PG from the same lot for a series of related experiments.
Inconsistent preparation of stock solutions.Prepare a large batch of your test compound stock solution in PG and aliquot it for single use to avoid repeated freeze-thaw cycles.
Pipetting errors due to the viscosity of PG.Use positive displacement pipettes for accurate handling of viscous liquids.

Data on this compound Cytotoxicity

The following tables summarize quantitative data on the cytotoxic effects of this compound on various cell lines.

Table 1: IC50 Values of this compound in Different Cell Lines

Cell LineAssayExposure TimeIC50 (µL/mL)
MCF-7 (Human breast adenocarcinoma)MTT72 hours15
HT-29 (Human colorectal adenocarcinoma)MTT72 hours24.6
HepG-2 (Human hepatocellular carcinoma)MTT72 hours28.9

Data extracted from Hamzeloo-Moghadam M, et al. (2014).[9]

Table 2: Concentration-Dependent Effects of this compound on Cell Viability

Cell LineAssayConcentration (% v/v)Exposure TimeEffect on Cell Viability
U937 (Human monocytic cells)LDH & MTT> 1%24 hoursIncreased cytotoxicity observed.[4]
Small Airway Epithelial Cells (SAECs)CCK-81% - 4%96 hoursSignificant decrease in cell viability.[6]
Small Airway Epithelial Cells (SAECs)LDH Release3% - 4%24 hoursSignificant increase in LDH release.[6]
Human Proximal Tubule (HPT) CellsMultiple50 mM (~0.38% v/v)Up to 6 daysToxic responses observed.[10]
Human Proximal Tubule (HPT) CellsMultiple10 mM (~0.076% v/v)Up to 6 daysNo significant toxicity compared to osmotic controls.[10]

Experimental Protocols

Protocol 1: Determining the Maximum Non-Toxic Concentration of this compound

This protocol outlines the steps to determine the highest concentration of this compound that does not significantly affect the viability of your cells using an MTT assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (high purity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.1% to 5% (v/v).

    • It is recommended to prepare a 2X concentrated solution of each PG dilution.

  • Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of each this compound dilution to the respective wells.

    • Include the following controls:

      • Untreated Control: Cells with fresh medium only.

      • Positive Control (for cell death): Cells treated with a known cytotoxic agent.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), which should match the planned duration of your main experiment.[11]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[12]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[11]

    • Visually confirm the formation of purple formazan crystals under a microscope.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

    • Incubate the plate in the dark at room temperature for at least 2 hours.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability for each PG concentration relative to the untreated control cells using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • The maximum non-toxic concentration is the highest concentration of PG that results in a cell viability that is not statistically significantly different from the untreated control.

Signaling Pathways and Experimental Workflows

This compound-Induced Cytotoxicity Mechanisms

This compound can induce cytotoxicity through multiple mechanisms, primarily through the induction of oxidative stress and apoptosis.

PG_Cytotoxicity_Mechanisms PG This compound (High Concentration) ROS Increased Reactive Oxygen Species (ROS) PG->ROS Induces Apoptosis Apoptosis PG->Apoptosis Induces OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage DNA_Damage->Apoptosis CellDeath Cell Death DNA_Damage->CellDeath CaspaseActivation Caspase-3/7 Activation Apoptosis->CaspaseActivation PARP_Cleavage PARP Cleavage CaspaseActivation->PARP_Cleavage PARP_Cleavage->CellDeath

Caption: Mechanisms of this compound-induced cytotoxicity.

Experimental Workflow for Determining Optimal this compound Concentration

The following diagram illustrates a logical workflow for determining the appropriate concentration of this compound to use as a solvent in your cell-based assays.

PG_Optimization_Workflow Start Start: Select Cell Line and Experimental Duration DoseResponse Perform this compound Dose-Response Experiment (e.g., 0.1% to 5%) Start->DoseResponse CytotoxicityAssay Assess Cell Viability (e.g., MTT or LDH Assay) DoseResponse->CytotoxicityAssay AnalyzeData Analyze Data and Determine Maximum Non-Toxic Concentration CytotoxicityAssay->AnalyzeData Decision Is there a non-toxic concentration that dissolves the test compound? AnalyzeData->Decision Proceed Proceed with Main Experiment Using the Optimal PG Concentration and Vehicle Control Decision->Proceed Yes Troubleshoot Troubleshoot: - Consider co-solvents - Re-evaluate compound concentration - Explore alternative solvents Decision->Troubleshoot No

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Prevention of Propylene Glycol Oxidation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of propylene (B89431) glycol (PG) in their experimental setups.

Troubleshooting Guide

Issue: My propylene glycol solution has developed a strange odor and yellowish color.

  • Question: What could be causing the change in odor and color of my this compound solution?

    • Answer: A change in odor and color, often accompanied by an increase in acidity, is a strong indicator of this compound oxidation.[1] When exposed to oxygen, heat, and light, this compound can degrade into various byproducts, including aldehydes (like formaldehyde (B43269) and acetaldehyde), ketones, and organic acids (such as acetic acid and lactic acid).[2][3] These degradation products can alter the physical and chemical properties of the solution, potentially impacting experimental outcomes.

Issue: I suspect my experimental results are being affected by this compound degradation.

  • Question: How can I confirm if my this compound has oxidized?

    • Answer: Several analytical methods can be used to assess the purity of this compound and detect oxidation products. The most common indicators of degradation are increased acidity and the presence of aldehydes. You can perform a simple acidity test by titration or use instrumental methods like gas chromatography (GC) for a more detailed analysis of impurities.[4][5][6]

  • Question: What are the acceptable limits for acidity in high-purity this compound?

    • Answer: For pharmaceutical-grade this compound, the acidity, often calculated as acetic acid, should be very low. A typical specification is a maximum of 100 mg/l (ppm).[7] A simple titration procedure can verify this.[1][8]

Frequently Asked Questions (FAQs)

Storage and Handling
  • Question: What are the optimal storage conditions to prevent this compound oxidation?

    • Answer: To minimize oxidation, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and other sources of UV light.[1][8] The recommended storage temperature range is typically between 10°C and 40°C (50°F to 104°F).[8] It is crucial to store it in tightly sealed, opaque containers to prevent exposure to air and light.[1] For bulk storage, blanketing with an inert gas like nitrogen is ideal.[1]

  • Question: What materials should I use for storing and handling this compound in my experimental setup?

    • Answer: this compound is compatible with a variety of materials. For storage containers and equipment, stainless steel (304 and 316L) is highly recommended.[9] Certain plastics such as high-density polyethylene (B3416737) (HDPE), polypropylene (B1209903) (PP), and polytetrafluoroethylene (PTFE) also show good resistance.[10] However, some plastics like PVC and CPVC may be less suitable for long-term use.[11] It is also important to consider the compatibility of elastomers used in seals and O-rings; fluoroelastomers like Viton® (FKM) are often recommended.[12]

Use of Antioxidants and Stabilizers
  • Question: Can I add antioxidants to my this compound to prevent oxidation?

    • Answer: Yes, adding antioxidants is a common and effective method to inhibit the oxidation of this compound, especially in formulations that may be exposed to pro-oxidative conditions. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and tocopherols (B72186) (Vitamin E) are often used.[13][14][15]

  • Question: What concentration of BHT is effective for stabilizing this compound?

    • Answer: The effective concentration of BHT can vary depending on the specific application and the potential for oxidative stress. In many formulations, BHT is used at concentrations ranging from 0.01% to 0.1% by weight.[14] However, it's important to note that BHT has limited solubility in pure this compound, and a co-solvent like ethanol (B145695) may be needed for effective incorporation.[16]

  • Question: Are there other types of stabilizers I can use?

    • Answer: In addition to antioxidants that scavenge free radicals, chelating agents like Ethylenediaminetetraacetic acid (EDTA) can be beneficial.[5][7] Metal ions can act as catalysts for oxidation reactions, and EDTA works by binding these metal ions, rendering them inactive.[5]

Purification of Oxidized this compound
  • Question: I have a batch of this compound that has started to oxidize. Can I purify it for non-critical applications?

    • Answer: For some non-critical applications, it may be possible to purify mildly oxidized this compound. A common method involves treatment with activated carbon to remove colored and odorous impurities, followed by filtration.[16][17] For removal of water, which can participate in oxidation reactions, treatment with molecular sieves (like 4A) can be effective.[16] For high-purity requirements, fractional distillation is a more rigorous purification method.[13]

Data Presentation

Table 1: Factors Influencing this compound Oxidation and Prevention Strategies

FactorEffect on OxidationPrevention StrategyQuantitative Insight/Effectiveness
Temperature Increased temperature accelerates the rate of oxidation.[3]Store at controlled ambient temperatures (10-40°C).[8]The rate of degradation reactions, including oxidation, generally follows the Arrhenius equation, with an exponential increase with temperature.[18]
Oxygen Direct contact with oxygen is a primary driver of oxidation.[1]Store in tightly sealed containers; use an inert gas (e.g., nitrogen) blanket for bulk storage.[1]Exclusion of oxygen is one of the most effective means of preventing oxidation.
UV Light UV light can initiate free-radical chain reactions that lead to oxidation.[1]Store in opaque or amber-colored containers.[1]Opaque containers can completely block UV radiation, significantly slowing down photo-initiated oxidation.
Metal Ions Certain metal ions (e.g., copper, iron) can catalyze oxidation reactions.[9]Use high-quality, non-reactive containers (e.g., stainless steel); add a chelating agent like EDTA.[5][7]EDTA forms stable complexes with metal ions, preventing them from participating in redox cycling that initiates oxidation.[5]
Antioxidants Antioxidants inhibit oxidation by scavenging free radicals.[14]Add antioxidants such as BHT or α-tocopherol to the this compound.[14][15]Typical concentrations of 0.01-0.1% BHT can significantly extend the shelf-life of susceptible formulations.[14]
pH Acidic or basic contaminants can accelerate degradation.[1]Use high-purity this compound; ensure compatibility with other formulation components.Maintaining a neutral pH is generally advisable for stability.

Experimental Protocols

Protocol 1: Determination of Acidity in this compound

This protocol provides a method for determining the acidity of this compound by titration, which is an indicator of oxidation.

Materials:

  • This compound sample

  • Deionized water (freshly boiled and cooled to remove CO2)

  • Bromothymol blue indicator solution[1] or Phenolphthalein indicator solution[19]

  • 0.01 M Sodium Hydroxide (NaOH) titrant, standardized[1]

  • Burette, pipette, and flask

Procedure:

  • Pipette 10.0 mL of the this compound sample into a clean flask.[1]

  • Add 50 mL of freshly boiled and cooled deionized water and mix.[1]

  • Add 3 drops of bromothymol blue indicator solution. The solution should appear greenish-yellow.[1]

  • Titrate with 0.01 M NaOH solution from a burette until the solution turns blue, which indicates the endpoint.[1]

  • Record the volume of NaOH titrant used.

  • Calculation: The acidity, expressed as acetic acid (mg/L), can be calculated using the formula: Acidity (mg/L) = (V × M × 60.05 × 1000) / S Where:

    • V = volume of NaOH used (L)

    • M = Molarity of NaOH (mol/L)

    • 60.05 = molecular weight of acetic acid ( g/mol )

    • S = volume of this compound sample (mL)

Protocol 2: Gas Chromatography (GC) Analysis of this compound Purity

This protocol outlines a general procedure for analyzing the purity of this compound and detecting volatile oxidation byproducts using a Gas Chromatograph with a Flame Ionization Detector (FID).

Instrumentation:

  • Gas Chromatograph with FID

  • Capillary Column (e.g., Elite 200 or similar)[20]

  • Headspace sampler (optional, for volatile impurities)[20]

Reagents:

  • This compound sample

  • Methanol (for sample dilution)[6]

  • Helium (carrier gas)[21]

  • This compound reference standard

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in methanol. A typical dilution might be 1:100. Prepare a similar solution of the reference standard.

  • GC Conditions (example):

    • Injector Temperature: 250°C[20]

    • Detector Temperature: 250°C[20]

    • Oven Temperature Program: Initial temperature of 80°C, ramp to 120°C at 20°C/minute, then ramp to 300°C at 45°C/minute, and hold for 0.5 minutes.[20]

    • Carrier Gas Flow Rate: Set according to column manufacturer's recommendations (e.g., 1-2 mL/min).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample onto the GC column.

  • Data Analysis:

    • Identify the this compound peak based on the retention time of the reference standard.

    • Identify impurity peaks by comparing their retention times to known standards of potential oxidation products (e.g., formaldehyde, acetaldehyde, acetone).

    • Quantify the purity by calculating the peak area percentage of this compound relative to the total area of all peaks.[21]

Visualizations

OxidationPathway cluster_conditions Initiators / Catalysts PG This compound HA Hydroxyacetone PG->HA Oxidation LA Lactaldehyde HA->LA Tautomerization Acids Carboxylic Acids (e.g., Acetic Acid, Lactic Acid) HA->Acids Further Oxidation Dioxolanes Dioxolane Derivatives HA->Dioxolanes + this compound LA->Acids Further Oxidation LA->Dioxolanes + this compound Heat Heat Heat->PG Light Light Light->PG Oxygen Oxygen Oxygen->PG Metals Metals Metals->PG

Caption: this compound Oxidation Pathway.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Accelerated Stability Testing cluster_analysis Analysis cluster_eval Evaluation start Start: High-Purity This compound prep_samples Prepare Samples: 1. Control (PG only) 2. PG + Antioxidant A 3. PG + Antioxidant B start->prep_samples stress Expose samples to stress conditions (e.g., 40°C, 75% RH, UV light) prep_samples->stress sampling Sample at time points (t=0, 1, 2, 4 weeks) stress->sampling analysis Analyze for: - Acidity (Titration) - Impurities (GC) - Color/Odor sampling->analysis compare Compare degradation rates between control and antioxidant samples analysis->compare end End: Determine optimal stabilization strategy compare->end

Caption: Workflow for Evaluating Stabilizers.

References

Navigating the Challenges of Propylene Glycol in Automated Liquid Handling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) glycol (PG) is a valuable solvent in many scientific applications, but its high viscosity can present significant challenges for automated liquid handling systems.[1][2] This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate the impact of propylene glycol's viscosity, ensuring accurate and reproducible results in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter when working with this compound on your automated liquid handling platform.

Problem Potential Cause Solution
Inaccurate or Inconsistent Dispensing High viscosity of this compound solutions impedes proper aspiration and dispensing.[3][4]1. Optimize Liquid Class Parameters: - Reduce Aspiration and Dispense Speeds: Slower speeds are crucial for viscous liquids to ensure accurate volume transfer.[3][5][6] Speeds as low as 5-10 µl/s may be necessary for high concentrations.[5] - Introduce Delays: Implement delays after aspiration (≥ 500 ms) and dispensing (≥ 200 ms) to allow the liquid to fully move into and out of the tip.[5] - Adjust Air Gaps: Utilize a trailing air gap to prevent dripping and ensure a clean dispense.[5][7]2. Employ Reverse Pipetting: Aspirate a larger volume than needed and then dispense the desired volume. This technique minimizes the impact of liquid remaining in the tip.[3][7][8][9]3. Use Wide-Bore or Low-Retention Tips: Wider openings reduce resistance, while low-retention surfaces minimize the amount of liquid that clings to the tip wall.[3][7][8]
Sample Carryover and Cross-Contamination The sticky nature of this compound can lead to droplets adhering to the outside of the pipette tip, contaminating subsequent wells.[10][11]1. Optimize Tip Withdrawal: - Slow Retract Speed: A slower retract speed (e.g., 5 mm/s) after aspiration and dispensing prevents droplet formation on the tip exterior.[5] - Tip Touch/Touch Dispense: Program the system to touch the tip to the side of the well or the liquid surface after dispensing to remove any clinging droplets.[7][12]2. Implement Thorough Wash Cycles: For systems with fixed tips, ensure rigorous and effective tip washing protocols are in place to remove all residual this compound.[9] Consider using a cleaning solution compatible with your system and this compound.
System Clogging High concentrations of this compound can be difficult for the system to handle, potentially leading to blockages in the tubing or at the tip.[13]1. Use Appropriate Tip Sizes: For highly viscous solutions, wider bore tips can prevent clogging.[13]2. Regular Maintenance: Periodically clean the liquid handler, especially after extensive use of viscous solutions, following the manufacturer's guidelines.[14] Isopropanol can be effective for spot cleaning.[14]3. Dilute Samples if Possible: If the experimental protocol allows, diluting the this compound solution can significantly reduce its viscosity and the risk of clogging.
Air Bubble Formation Aspirating viscous liquids too quickly can lead to the formation of air bubbles within the pipette tip, resulting in inaccurate volumes.[3][7]1. Slow Aspiration Speed: This is the most critical parameter to adjust to prevent air bubble formation.[15]2. Pre-wetting: Aspirate and dispense the liquid back into the source container a few times before the actual aspiration to equilibrate the air inside the tip.[6][13]3. Reverse Pipetting: This technique is also effective in reducing the formation of air bubbles.[7]

Frequently Asked Questions (FAQs)

Q1: What is the impact of this compound concentration on viscosity and how does it affect liquid handling?

As the concentration of this compound in an aqueous solution increases, its viscosity rises significantly. This increased resistance to flow is a primary cause of pipetting inaccuracies.[3] For example, the viscosity of a 60% this compound solution increases at an accelerated rate at lower temperatures (below ~30°F or -1°C).[16] It is crucial to adjust your liquid handling parameters based on the specific concentration you are using.

Q2: What are the key liquid class parameters to optimize for this compound?

The most important parameters to adjust are:

  • Aspiration and Dispense Speed: Lower speeds are generally better.[5][6]

  • Delays: Pauses after aspiration and dispensing allow the viscous liquid to equilibrate.[5]

  • Air Gaps: A trailing air gap can help ensure a complete and clean dispense.[5][7]

  • Retract Speed: A slow withdrawal from the liquid prevents droplet formation on the outside of the tip.[5]

Q3: When should I use reverse pipetting?

Reverse pipetting is highly recommended for viscous liquids like this compound.[3][7][8][9] It improves accuracy by minimizing the effect of the film of liquid that can remain inside the pipette tip after dispensing.

Q4: Are there specific pipette tips that are better for handling this compound?

Yes, using wide-bore tips can be beneficial as they reduce the shear forces on the liquid during aspiration and dispensing.[7][8] Low-retention tips, which have a hydrophobic inner surface, can also improve accuracy by minimizing the amount of liquid that adheres to the tip wall.[3][8]

Q5: How can I prevent cross-contamination when using a multi-well plate?

To prevent cross-contamination, it is essential to have a slow and controlled tip withdrawal from the liquid.[15] Additionally, a tip-touch step, where the tip gently touches the wall of the well after dispensing, can help remove any external droplets.[7] For systems with fixed tips, a validated and thorough wash step between dispenses is critical.[9]

Q6: What are the best practices for cleaning an automated liquid handler after using this compound?

Follow the manufacturer's guidelines for cleaning your specific instrument.[14] Generally, it is good practice to perform a system flush with an appropriate cleaning solution, such as distilled water or isopropanol, after using viscous reagents.[17] Ensure all tubing and tips are thoroughly cleaned to prevent residue buildup.

Q7: Are there any alternatives to this compound that are less viscous?

The choice of solvent is highly dependent on the specific application. However, some potential alternatives that may have lower viscosity include certain ethers, carbonates, or solvent mixtures.[18][19] For some applications, propanediol (B1597323) (1,3-propanediol) might be a suitable substitute.[20] It is essential to validate any alternative solvent to ensure it is compatible with your assay and instrumentation.

Experimental Protocols

Protocol 1: Gravimetric Method for Verifying Pipetting Accuracy with Viscous Solutions

This protocol describes a method to determine the accuracy and precision of your automated liquid handler when pipetting this compound solutions.[21]

Materials:

  • Analytical balance with a draft shield

  • Weighing vessel (e.g., a microcentrifuge tube)

  • This compound solution of the desired concentration

  • Deionized water (for comparison)

  • Automated liquid handler and appropriate tips

Methodology:

  • Place the weighing vessel on the analytical balance and tare it.

  • Program the automated liquid handler to aspirate a specific volume of the this compound solution.

  • Dispense the liquid into the tared weighing vessel on the balance.

  • Record the weight.

  • Repeat steps 1-4 at least 10 times.

  • Calculate the mean weight and the standard deviation.

  • Convert the mean weight to volume using the density of the this compound solution at the recorded temperature.

  • Calculate the accuracy (systematic error) and precision (random error) of the pipetting.

  • Repeat the entire process with deionized water to establish a baseline.

  • Adjust liquid handling parameters and repeat the experiment to optimize for the viscous solution.

Visualizations

Troubleshooting Workflow for Inaccurate Dispensing

TroubleshootingWorkflow start Inaccurate Dispensing Detected optimize_params Optimize Liquid Class Parameters start->optimize_params reverse_pipette Implement Reverse Pipetting optimize_params->reverse_pipette change_tips Use Wide-Bore or Low-Retention Tips reverse_pipette->change_tips re_evaluate Re-evaluate Accuracy change_tips->re_evaluate re_evaluate->optimize_params No resolved Issue Resolved re_evaluate->resolved Yes escalate Contact Technical Support

Caption: A decision tree for troubleshooting inaccurate dispensing.

Optimized Liquid Handling Cycle for Viscous Liquids

ViscousLiquidHandling cluster_aspiration Aspiration Phase cluster_dispense Dispensing Phase pre_wet Pre-wet Tip slow_aspirate Slow Aspiration pre_wet->slow_aspirate aspirate_delay Aspiration Delay slow_aspirate->aspirate_delay slow_retract_asp Slow Retract aspirate_delay->slow_retract_asp slow_dispense Slow Dispense slow_retract_asp->slow_dispense dispense_delay Dispense Delay slow_dispense->dispense_delay tip_touch Tip Touch dispense_delay->tip_touch slow_retract_disp Slow Retract tip_touch->slow_retract_disp

Caption: An optimized workflow for handling viscous liquids.

References

Technical Support Center: Compound Stability in Propylene Glycol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the pH of propylene (B89431) glycol (PG) solutions to maintain the stability of dissolved compounds.

Frequently Asked Questions (FAQs)

Q1: Why is pH important for compound stability in propylene glycol solutions?

A1: The pH of a solution can significantly influence the stability of a compound. Many chemical degradation pathways, such as hydrolysis and oxidation, are pH-dependent.[1][2][3][4] For instance, compounds with ester or amide functional groups are often susceptible to hydrolysis at acidic or basic pH.[3] Maintaining an optimal pH range is therefore crucial for preserving the potency and shelf-life of your compound.

Q2: How does this compound itself affect the pH of a solution?

A2: this compound is generally stable, but it can degrade under certain conditions, such as high temperatures or exposure to sunlight, to form acidic byproducts like lactic acid, acetic acid, and formic acid.[5] This degradation can lead to a decrease in the pH of the solution over time, potentially impacting the stability of the dissolved compound.

Q3: How can I control the pH of my this compound solution?

A3: The most effective way to control the pH of a this compound solution is by using buffers.[6][7][8] A buffer system, which consists of a weak acid and its conjugate base or a weak base and its conjugate acid, can resist changes in pH.[8][9] The selection of an appropriate buffer depends on the desired pH range for optimal compound stability.

Q4: What is a forced degradation study and why is it useful?

A4: A forced degradation study, also known as stress testing, involves intentionally exposing a drug substance or product to more severe conditions than accelerated stability testing, including a range of pH values, high temperatures, light, and oxidizing agents.[10][11][12][13][14] This helps to identify potential degradation products and understand the degradation pathways of the compound, which is essential for developing stable formulations and analytical methods.[10]

Q5: How do I measure the pH of a solution containing a high concentration of this compound?

A5: Measuring pH in non-aqueous or co-solvent systems like this compound solutions can be challenging for standard pH electrodes.[15] It is recommended to use a specialized electrode, such as a double-junction, glass-body electrode with a movable sleeve junction, which allows for easy cleaning and a consistent outflow of the reference electrolyte.[15][16] For water-miscible solvents like this compound, measurements can be reproducible if the solvent background is consistent. Alternatively, an extraction procedure with water can be used for water-immiscible solvents, where the pH of the aqueous phase is measured.[16]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected degradation of the compound. Suboptimal pH of the solution. 1. Measure the current pH of your this compound solution using an appropriate electrode. 2. Conduct a literature search or perform a pH-rate profile study to determine the optimal pH range for your compound's stability. 3. Adjust the pH to the optimal range using a suitable buffer system.
Decrease in pH over time. Degradation of this compound. 1. Store the this compound solution in a cool, dark place to minimize degradation.[5] 2. Consider using inhibited this compound, which contains stabilizers to prevent degradation. 3. Incorporate a buffer system with sufficient capacity to neutralize acidic byproducts.[6]
Precipitation of the compound. pH-dependent solubility. 1. The solubility of many compounds is pH-dependent.[3] Determine the solubility of your compound at different pH values. 2. Adjust the pH of the solution to a range where the compound is most soluble.
Inconsistent pH readings. Improper pH measurement technique. 1. Ensure you are using a pH electrode suitable for non-aqueous or co-solvent systems.[15] 2. Calibrate the electrode using appropriate standards before each use. 3. Allow the electrode to equilibrate in the solution for a sufficient amount of time to obtain a stable reading.

Data Presentation

The optimal pH for compound stability is highly specific to the chemical structure of the compound . A pH-rate profile, which examines the degradation rate of a compound at various pH values, is the most effective way to determine the ideal pH for a given formulation.

Below is an example table summarizing the stability of amino acid prodrugs with a this compound linker at different pH values. This data illustrates that these particular compounds are significantly more stable in acidic conditions.

Table 1: Half-lives (t½) of Amino Acid Prodrugs with a this compound Linker at Various pH Values

CompoundpH 1.2 (hours)pH 4.0 (hours)pH 6.0 (hours)pH 7.4 (hours)
BA-PG-Phe> 48> 4835.221.1
BA-PG-Val> 48> 4840.524.3
Data adapted from a study on the chemical and enzymatic stability of amino acid prodrugs.[17]

Experimental Protocols

Protocol 1: pH Measurement of this compound Solutions

Objective: To accurately measure the pH of a this compound-based solution.

Materials:

  • pH meter

  • Double-junction, glass-body combination pH electrode suitable for non-aqueous solutions (e.g., with a movable sleeve junction)[15][16]

  • Aqueous pH calibration buffers (e.g., pH 4, 7, and 10)

  • This compound solution for testing

  • Deionized water

  • Beakers

Methodology:

  • Electrode Conditioning: If the electrode has been stored dry, rehydrate it according to the manufacturer's instructions. If it has been used in aqueous solutions, rinse it thoroughly with deionized water and then with a portion of the this compound solution to be tested.

  • Calibration: Calibrate the pH meter and electrode using aqueous pH buffers as per the manufacturer's instructions.

  • Sample Preparation: Place a sufficient volume of the this compound solution into a clean, dry beaker to ensure the electrode's sensing bulb and junction are fully immersed.

  • Measurement: Immerse the pH electrode into the sample. Stir the solution gently. Allow the reading to stabilize before recording the pH value. This may take longer than in aqueous solutions.

  • Cleaning and Storage: After measurement, clean the electrode thoroughly. Rinse with deionized water and store it in the appropriate storage solution as recommended by the manufacturer.

Protocol 2: Forced Degradation Study for a Compound in this compound

Objective: To investigate the stability of a compound in a this compound solution across a range of pH values.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Deionized water

  • Acidic and basic solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Buffer systems (e.g., phosphate, citrate)

  • HPLC or other suitable analytical instrument for quantifying the compound and its degradants

  • pH meter and appropriate electrode

  • Volumetric flasks and pipettes

  • Stability chambers or ovens

Methodology:

  • Solution Preparation: Prepare a stock solution of the API in this compound at a known concentration.

  • pH Adjustment: Aliquot the stock solution into separate volumetric flasks. Adjust the pH of each aliquot to the desired levels (e.g., pH 2, 4, 7, 9, 12) by adding small amounts of the acidic, basic, or buffer solutions. Record the final pH of each solution.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot from each pH solution using a validated stability-indicating analytical method (e.g., HPLC) to determine the initial concentration of the API.

  • Incubation: Store the prepared solutions at a specific temperature (e.g., 40°C or 60°C) in a stability chamber or oven. Protect the samples from light if the compound is known to be light-sensitive.

  • Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), withdraw samples from each pH solution.

  • Quantification: Analyze the samples using the analytical method to determine the remaining concentration of the API. If possible, also identify and quantify any major degradation products.

  • Data Analysis: Plot the concentration of the API versus time for each pH value. Calculate the degradation rate constant (k) and the half-life (t½) at each pH. Plot log(k) versus pH to generate a pH-rate profile and identify the pH of maximum stability.

Visualizations

Experimental_Workflow_for_pH_Optimization cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_api Prepare API stock solution in this compound prep_samples Create aliquots at different pH values (e.g., 2, 4, 7, 9, 12) prep_api->prep_samples t0_analysis Time-zero analysis (e.g., HPLC) prep_samples->t0_analysis incubation Incubate samples at elevated temperature t0_analysis->incubation tp_analysis Time-point analysis incubation->tp_analysis calc_rate Calculate degradation rate and half-life tp_analysis->calc_rate ph_profile Generate pH-rate profile calc_rate->ph_profile optimal_ph Determine optimal pH for stability ph_profile->optimal_ph

Caption: Workflow for pH Optimization Study.

Troubleshooting_Compound_Instability start Compound shows instability in PG solution check_ph Measure pH of the solution start->check_ph ph_optimal Is pH within the optimal range? check_ph->ph_optimal adjust_ph Adjust pH using appropriate buffers ph_optimal->adjust_ph No investigate_other Investigate other factors: - Temperature - Light exposure - Oxygen - PG degradation ph_optimal->investigate_other Yes retest Re-evaluate stability adjust_ph->retest investigate_other->retest

Caption: Troubleshooting Compound Instability.

References

The effect of low temperatures on the performance of propylene glycol as a solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing propylene (B89431) glycol (PG) as a solvent in low-temperature applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when working with propylene glycol at low temperatures.

Issue 1: Unexpected Precipitation or Crystallization of Solute

Symptoms:

  • The solution appears cloudy or hazy upon cooling.

  • Visible solid particles or crystals form in the solution at low temperatures.

  • Loss of active pharmaceutical ingredient (API) from the solution.

Possible Causes and Solutions:

CauseSolution
Reduced Solubility at Low Temperatures: The solubility of most compounds decreases as the temperature drops.1. Re-evaluate Solute Concentration: The initial concentration may be too high for the target low temperature. Determine the solubility of your compound in this compound at the intended experimental temperature. 2. Co-solvents: Consider adding a co-solvent. This compound is miscible with a wide range of solvents, including water, ethanol, and acetone.[1][2] A co-solvent can enhance the solubility of your compound. 3. pH Adjustment: If your solute is ionizable, adjusting the pH of the solution can significantly impact its solubility.
Supersaturation: The solution was prepared at a higher temperature and became supersaturated upon cooling.1. Controlled Cooling: Employ a gradual and controlled cooling process to prevent rapid crystallization. 2. Seeding: Introduce a small seed crystal of the solute to encourage controlled crystallization, which can then be filtered out if necessary.
Impure this compound: Impurities in the this compound can act as nucleation sites for crystallization.Use High-Purity Grade: Ensure you are using a high-purity grade of this compound appropriate for your application.
Issue 2: High Viscosity Leading to Handling and Mixing Difficulties

Symptoms:

  • Difficulty in pipetting, pouring, or mixing the solution.

  • Poor or slow dissolution of the solute.

  • Inaccurate volume dispensing.

Possible Causes and Solutions:

CauseSolution
Increased Viscosity of this compound at Low Temperatures: The viscosity of this compound increases significantly as the temperature decreases.[3]1. Temperature Adjustment: If the experimental protocol allows, slightly increasing the temperature can significantly reduce viscosity. 2. Dilution: Diluting the this compound with a less viscous solvent, such as water or ethanol, can lower the overall viscosity of the solution. However, this may also affect the solubility of your solute. 3. Specialized Equipment: Use positive displacement pipettes for accurate dispensing of viscous liquids. Employ more robust mixing methods, such as overhead stirrers or vortex mixers.
High Solute Concentration: A high concentration of dissolved solute can also contribute to increased viscosity.Optimize Concentration: Use the lowest effective concentration of your solute that is compatible with your experimental goals.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound freeze?

The freezing point of pure this compound is -59°C (-74°F).[1] However, when mixed with water, the freezing point of the solution is depressed. For example, a 60:40 this compound to water mixture has a freezing point of approximately -60°C.[1] The freezing point of aqueous solutions varies with the concentration of this compound.

Q2: How does the viscosity of this compound change with temperature?

The viscosity of this compound is highly dependent on temperature. As the temperature decreases, the viscosity increases significantly.[3] This is a critical factor to consider for fluid handling and mixing in low-temperature experiments.

Q3: Can I use automotive-grade antifreeze (this compound-based) for my experiments?

No, it is strongly advised not to use automotive-grade antifreeze. These products contain corrosion inhibitors and other additives that can interfere with your experiments.[4] Always use a high-purity, laboratory-grade this compound.

Q4: How can I improve the solubility of my compound in this compound at low temperatures?

Improving solubility at low temperatures can be challenging. Consider using a co-solvent system, adjusting the pH for ionizable compounds, or exploring different salt forms of your API which may have better solubility profiles. Performing a solubility study at your target temperature is crucial.

Q5: Is this compound stable at low temperatures?

Yes, this compound is chemically stable at low temperatures.[5] In a well-closed container, it remains stable even at cool temperatures.[5]

Data Presentation

Table 1: Viscosity of Aqueous this compound Solutions at Low Temperatures
Temperature (°F)30% PG Solution (cps)40% PG Solution (cps)50% PG Solution (cps)
-20--156.08
-10--95.97
304.23--
801.65--

Data extracted from various sources for illustrative purposes.[6][7] Actual values can vary based on the specific grade and purity of this compound and the precise composition of the solution.

Table 2: Freezing Points of Aqueous this compound Solutions
This compound (% by Volume)Freezing Point (°F)Freezing Point (°C)
2018-8
309-13
40-5-21
50-24-31
60-54-48

Data compiled from technical specifications.[7][8]

Experimental Protocols

Protocol 1: Determination of Solute Solubility in this compound at Low Temperature (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in this compound at a specific low temperature.

Methodology:

  • Preparation: Add an excess amount of the solute to a known volume of this compound in a series of sealed vials.

  • Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired low temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solute to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a pre-chilled syringe and filter it through a pre-chilled, solvent-resistant filter (e.g., PTFE) to remove any undissolved particles.

  • Analysis: Dilute the filtered sample with a suitable solvent and analyze the concentration of the solute using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility of the compound in this compound at the specified temperature based on the measured concentration and dilution factor.

Protocol 2: Measurement of Viscosity of this compound Solutions at Low Temperature

This protocol describes a general method for measuring the viscosity of this compound solutions at various low temperatures using a rotational viscometer.

Methodology:

  • Sample Preparation: Prepare the this compound solution of the desired concentration.

  • Temperature Control: Place the sample in the viscometer's temperature-controlled sample holder or a circulating bath set to the target low temperature. Allow sufficient time for the sample to reach thermal equilibrium.

  • Spindle Selection: Choose an appropriate spindle and rotational speed for the viscometer based on the expected viscosity of the sample. The goal is to obtain a torque reading within the optimal range of the instrument.

  • Measurement: Immerse the spindle into the sample to the correct depth. Start the viscometer at the selected speed and allow the reading to stabilize.

  • Data Recording: Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).

  • Repeatability: Repeat the measurement at different rotational speeds to check for Newtonian or non-Newtonian behavior.

  • Temperature Variation: Repeat the entire process for each desired low temperature.

Visualizations

TroubleshootingWorkflow Troubleshooting Low-Temperature this compound Solvent Issues start Experiment Start: Using PG as a solvent at low temperature issue Problem Encountered? start->issue precipitate Issue: Unexpected Precipitation / Crystallization issue->precipitate Yes viscosity Issue: High Viscosity / Handling Difficulties issue->viscosity Yes end Experiment Proceeds Successfully issue->end No solution_precipitate Solutions: - Re-evaluate concentration - Use co-solvents - Adjust pH - Controlled cooling precipitate->solution_precipitate solution_viscosity Solutions: - Adjust temperature - Dilute with low-viscosity solvent - Use specialized equipment viscosity->solution_viscosity solution_precipitate->end solution_viscosity->end

Caption: Troubleshooting workflow for common issues with this compound at low temperatures.

TempViscSolDiagram Relationship Between Temperature, Viscosity, and Solubility in this compound cluster_temp As Temperature Decreases Temperature Temperature Viscosity Viscosity of this compound Temperature->Viscosity Decreases Solubility Solubility of Solute Temperature->Solubility Decreases

Caption: Interrelationship of temperature, viscosity, and solute solubility in this compound.

References

How to accurately model the thermal performance of propylene glycol in heat transfer applications

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Modeling Propylene (B89431) Glycol Thermal Performance

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately modeling the thermal performance of propylene glycol in heat transfer applications.

Frequently Asked Questions (FAQs)

Q1: What are the most critical thermophysical properties for accurately modeling the thermal performance of this compound solutions?

A1: The most critical properties are thermal conductivity, specific heat, density, and viscosity. These properties are highly dependent on both the temperature and the concentration of this compound in the aqueous solution. Inaccurate values for any of these can lead to significant deviations between modeled and experimental results.

Q2: Where can I find reliable data for the thermophysical properties of this compound-water solutions?

A2: Reliable data can be found in engineering handbooks, such as the ASHRAE Handbook of Fundamentals, and in various scientific publications.[1][2] Product data sheets from manufacturers also provide typical physical properties.[3][4] However, for high-accuracy modeling, it is often best to use experimentally determined data for the specific concentration and temperature range of your application, as published data can have discrepancies.[2]

Q3: Why is the viscosity of this compound solutions particularly challenging to model at low temperatures?

A3: The viscosity of this compound solutions increases non-linearly and accelerates significantly at low temperatures (e.g., below approximately -1°C or 30°F for a 60% solution).[1] Using a constant or averaged viscosity value in your model under these conditions can lead to a significant overestimation of the heat transfer performance.[1] It is crucial to account for the dynamic changes in viscosity with temperature across your heat exchanger.

Q4: What quality of water should be used when preparing this compound solutions for experiments?

A4: It is highly recommended to use deionized or distilled water when diluting this compound.[3] The presence of minerals and impurities in tap water can affect the thermophysical properties of the solution and potentially lead to corrosion or scaling in the experimental setup. Water quality with total hardness less than 100 ppm (as calcium carbonate) and chlorides and sulfates less than 25 ppm each is advisable.[3]

Q5: Are there different grades of this compound, and does it matter which one I use?

A5: Yes, there are different grades, such as industrial grade and USP (food grade).[5] For most industrial heat transfer applications, a high-quality industrial grade is sufficient.[5] If your application involves potential incidental contact with food or pharmaceutical products, a USP food-grade this compound should be used.[5] Always ensure you are using new, virgin this compound, not recycled, to guarantee purity and performance.[6]

Troubleshooting Guides

Issue 1: My model's predicted heat transfer coefficient is significantly higher than my experimental results.

This is a common issue often stemming from inaccuracies in the thermophysical properties used in the model, especially at lower operating temperatures.

Troubleshooting Steps:

  • Verify Viscosity Values: At low temperatures, the viscosity of this compound solutions increases sharply.[1] Ensure your model accounts for the dynamic change in viscosity as the fluid cools. Using a single, average viscosity value can lead to overestimation of performance by as much as 15%.[1]

  • Check Other Thermophysical Properties: Ensure that the density, specific heat, and thermal conductivity values in your model are accurate for the specific concentration and temperature range of your experiment.

  • Flow Regime: Confirm that the flow in your experimental setup is consistent with the assumptions in your model (e.g., laminar vs. turbulent flow). The heat transfer correlations used in your model must match the actual flow regime.

  • System Contamination: Any fouling or contamination in your heat transfer loop can add thermal resistance, which is not accounted for in an ideal model, thus reducing the experimentally measured heat transfer coefficient. Ensure your system was thoroughly cleaned before introducing the this compound solution.[3]

Logical Troubleshooting Workflow for Model Discrepancies

G start Discrepancy Detected: Model vs. Experiment check_viscosity Is viscosity modeled as a function of temperature? start->check_viscosity update_viscosity Update model with temperature-dependent viscosity data. check_viscosity->update_viscosity No check_properties Are other thermophysical properties (density, specific heat, thermal conductivity) accurate for the operating conditions? check_viscosity->check_properties Yes update_viscosity->check_properties update_properties Input accurate property data from reliable sources or experimental measurements. check_properties->update_properties No check_flow_regime Does the model's flow regime (laminar/turbulent) match the experiment? check_properties->check_flow_regime Yes update_properties->check_flow_regime update_correlations Adjust heat transfer correlations in the model to match the flow regime. check_flow_regime->update_correlations No check_system Is the experimental system clean and free of fouling? check_flow_regime->check_system Yes update_correlations->check_system clean_system Clean and flush the experimental setup. check_system->clean_system No resolve Re-run experiment and compare with updated model. check_system->resolve Yes clean_system->resolve

Caption: Troubleshooting workflow for model and experimental discrepancies.

Issue 2: The freezing point of my prepared this compound solution is higher than expected.

This can occur due to incorrect concentration or degradation of the fluid.

Troubleshooting Steps:

  • Verify Concentration: The most common cause is an incorrect ratio of this compound to water. Use a refractometer or a hydrometer to accurately measure the concentration of your solution.

  • Water Quality: Ensure you have used distilled or deionized water for dilution.[3] Contaminants can affect the freezing point.

  • Fluid Degradation: this compound can degrade at high temperatures, especially above 121°C (250°F), forming acids that can affect its properties.[5] If the fluid has been used in high-temperature applications, its composition may have changed. Consider using a high-temperature inhibited this compound for applications up to 177°C (350°F).[5]

Data Presentation

Table 1: Thermophysical Properties of this compound-Water Solutions at Atmospheric Pressure

This compound Concentration (% by Volume)Freezing Point (°C)Boiling Point (°C)Specific Heat (kJ/kg·K) at 20°CThermal Conductivity (W/m·K) at 20°CDensity ( kg/m ³) at 20°CViscosity (mPa·s) at 20°C
20-7.8100.64.020.5110142.1
30-12.8102.23.850.4610233.2
40-20.6103.33.680.4110325.1
50-31.1104.43.520.3710408.9
60-47.8107.23.350.33104717.5

Note: These are typical values. Actual properties can vary with temperature and specific formulation. Data compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of Thermal Conductivity using the Transient Hot-Wire Method

This protocol provides a general outline for measuring the thermal conductivity of this compound solutions.

Objective: To experimentally determine the thermal conductivity of a this compound-water solution at various temperatures.

Apparatus:

  • Transient hot-wire apparatus

  • Platinum wire (hot wire)

  • Constant temperature bath

  • High-precision digital multimeter

  • Power source

  • Data acquisition system

  • Sample cell for the fluid

Methodology:

  • Sample Preparation: Prepare the desired concentration of this compound solution using deionized or distilled water. Degas the sample to remove any dissolved air bubbles.

  • Calibration: Calibrate the apparatus using a fluid with a well-known thermal conductivity, such as toluene (B28343) or water, at the desired temperatures.

  • Measurement: a. Place the this compound solution in the sample cell and submerge it in the constant temperature bath set to the target temperature. b. Allow the system to reach thermal equilibrium. c. Apply a step-wise voltage to the platinum wire, causing it to heat up. d. Record the change in resistance of the wire over a short period (typically a few seconds) using the data acquisition system. e. The rate of temperature increase of the wire is related to the thermal conductivity of the surrounding fluid.

  • Data Analysis: a. Plot the temperature rise of the wire against the logarithm of time. b. The slope of the linear portion of this curve is inversely proportional to the thermal conductivity of the fluid. c. Calculate the thermal conductivity using the appropriate theoretical equations for the transient hot-wire method.

  • Repeatability: Repeat the measurement at each temperature multiple times to ensure the reproducibility of the results. The values should be reproducible within ±1%.[7]

Experimental Workflow for Thermophysical Property Determination

G cluster_prep 1. Preparation cluster_measurement 2. Measurement cluster_analysis 3. Analysis & Modeling prep_solution Prepare PG Solution (use deionized water) degas Degas Solution prep_solution->degas thermal_cond Measure Thermal Conductivity (e.g., Transient Hot-Wire) degas->thermal_cond viscosity Measure Viscosity (e.g., Viscometer) degas->viscosity density Measure Density (e.g., Densitometer) degas->density specific_heat Measure Specific Heat (e.g., DSC) degas->specific_heat data_analysis Analyze Data vs. Temperature thermal_cond->data_analysis viscosity->data_analysis density->data_analysis specific_heat->data_analysis model_input Input Data into Thermal Model data_analysis->model_input validation Validate Model Against Experimental Heat Transfer Data model_input->validation

Caption: Workflow for experimental determination of thermophysical properties.

References

Technical Support Center: Propylene Glycol in Low-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions regarding the challenges of propylene (B89431) glycol (PG) degradation at low temperatures in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments involving propylene glycol at low temperatures.

Issue 1: Unexpected Decrease in pH of the this compound Solution

  • Question: My this compound solution, used as a cryoprotectant, shows a significant drop in pH after a freeze-thaw cycle. What could be the cause?

  • Answer: At elevated temperatures, and even slowly at cooler temperatures, this compound can oxidize, leading to the formation of acidic byproducts such as propionaldehyde, lactic acid, pyruvic acid, and acetic acid.[1] This process can be accelerated by the presence of oxygen.[2][3] The pH of your solution should ideally be maintained between 8 and 10 to prevent corrosion and degradation.[4] A drop in pH below 8 indicates that the inhibitors in the solution may be depleted, and if it falls to 7 or lower, the solution has become acidic and can actively damage your samples and equipment.[4]

Issue 2: Formation of Precipitate in the this compound Solution Upon Thawing

  • Question: After thawing my cryopreserved samples, I observed a precipitate in the this compound-based vitrification solution. What is this precipitate and is it harmful?

  • Answer: The precipitate could be a result of several factors. One possibility is the interaction of acidic degradation products of this compound with metal ions from your equipment or buffer salts, forming insoluble salts.[5] Another possibility, if you are working with biological samples, is the precipitation of proteins or other cellular components due to the toxic effects of this compound or its degradation byproducts. This compound can cause cellular damage, and its degradation products, such as formaldehyde (B43269) and acetaldehyde (B116499), are highly toxic.[3][6]

Issue 3: Reduced Cell Viability After Cryopreservation with this compound

  • Question: I am experiencing low cell viability after cryopreservation using a this compound-based solution. What are the potential causes and how can I improve it?

  • Answer: Low cell viability can be attributed to several factors related to this compound. This compound itself can be toxic to cells, especially at the high concentrations required for vitrification.[6][7] The toxicity is often concentration and temperature-dependent. Additionally, the degradation of this compound into toxic compounds like aldehydes can further compromise cell health.[3] To improve viability, consider optimizing the concentration of this compound, potentially in combination with other cryoprotectants like sucrose, to reduce its toxicity. It is also crucial to minimize the exposure time of cells to high concentrations of this compound before cooling.

Issue 4: Inconsistent Experimental Results with this compound Solutions

  • Question: My experimental results are inconsistent when using this compound at low temperatures. What could be the source of this variability?

  • Answer: Inconsistency can stem from the variable degradation of this compound. The rate of degradation is influenced by factors such as oxygen availability, temperature fluctuations, and the presence of contaminants.[2][3] To ensure consistency, it is important to use high-purity this compound, prepare fresh solutions, and minimize their exposure to air and high temperatures. Regularly monitoring the pH of your stock solutions can also help identify degradation.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties and challenges of using this compound at low temperatures.

1. What is the degradation mechanism of this compound at low temperatures?

At low temperatures, this compound degradation is primarily an oxidative process. The presence of oxygen can facilitate a radical-mediated decomposition, leading to the formation of various byproducts, including organic acids and aldehydes.[2] While high temperatures significantly accelerate this process, degradation can still occur at lower temperatures, especially over extended periods.[3]

2. What are the primary degradation products of this compound and are they toxic?

The main degradation products of this compound include propionaldehyde, lactic acid, pyruvic acid, acetic acid, formaldehyde, and acetaldehyde.[1][3] Many of these degradation products are toxic. For instance, formaldehyde and acetaldehyde are biocides that can cause significant cellular damage.[3] The accumulation of these toxic compounds in your experimental system can adversely affect your results, particularly in biological assays.

3. How does the concentration of this compound affect its freezing point?

The freezing point of a this compound solution is dependent on its concentration in water. Adding this compound to water lowers the freezing point through a phenomenon known as freezing point depression.[8] For example, a 30% this compound solution has a freezing point of approximately -15°C (5°F), while a 50% solution freezes at around -33°C (-28°F).[8]

4. What are the key challenges of using this compound as a cryoprotectant?

The main challenges include its potential toxicity to cells, especially at high concentrations, and its chemical instability, leading to the formation of toxic degradation products.[6][7] High concentrations of this compound can cause osmotic stress and direct cellular damage.[6] Furthermore, its degradation can alter the pH and composition of the vitrification solution, impacting the survival of cryopreserved cells.

5. How can I monitor the degradation of my this compound solutions?

Regularly monitoring the pH of your this compound solutions is a simple and effective way to detect degradation. A drop in pH indicates the formation of acidic byproducts.[4] For a more detailed analysis, analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used to identify and quantify this compound and its degradation products.[9][10]

Data Presentation

Table 1: Effect of this compound Concentration on Freezing Point

This compound Concentration (% v/v)Freezing Point (°C)Freezing Point (°F)
30-155
50-33-28
60-51-60

Data sourced from various publicly available tables and manufacturer specifications.[8]

Table 2: Common Degradation Products of this compound and Their Potential Effects

Degradation ProductChemical FormulaPotential Effects in Experiments
PropionaldehydeC₃H₆OCan be toxic to cells.[11]
Lactic AcidC₃H₆O₃Decreases pH of the solution.[1]
Pyruvic AcidC₃H₄O₃Decreases pH of the solution.[1]
Acetic AcidC₂H₄O₂Decreases pH of the solution.[1]
FormaldehydeCH₂OHighly toxic to cells, can cause protein cross-linking.[3]
AcetaldehydeC₂H₄OToxic to cells.[3]

Experimental Protocols

Protocol 1: Monitoring this compound Degradation using pH Measurement

  • Materials: pH meter, calibration buffers (pH 4, 7, and 10), this compound solution, deionized water.

  • Procedure:

    • Calibrate the pH meter according to the manufacturer's instructions using the calibration buffers.

    • Take an aliquot of your this compound solution. If the solution is highly viscous, dilute it with a known volume of deionized water (e.g., 1:1 or 1:10 ratio) to ensure proper functioning of the pH electrode. Record the dilution factor.

    • Immerse the pH electrode in the diluted solution and record the pH reading once it stabilizes.

    • Clean the electrode thoroughly with deionized water between measurements.

    • Compare the pH value to the expected range (typically 8-10 for inhibited solutions). A significant drop in pH indicates degradation.

Protocol 2: Sample Preparation for Gas Chromatography (GC) Analysis of this compound and its Degradation Products

  • Materials: Gas chromatograph with a flame ionization detector (GC-FID), appropriate GC column (e.g., capillary column), sample vials, solvent for extraction (e.g., diethyl ether), internal standard.

  • Procedure:

    • For aqueous samples, an extraction step may be necessary to concentrate the analytes and remove interferences.

    • To a known volume of the this compound sample, add a known amount of an internal standard.

    • Extract the sample with a suitable organic solvent.

    • The organic layer containing this compound and its degradation products is then carefully collected.

    • Inject a small volume of the extract into the GC-FID.

    • The components will be separated based on their boiling points and interaction with the column, and the detector will generate a signal proportional to the amount of each compound.

    • Quantification is achieved by comparing the peak areas of the analytes to that of the internal standard.[9][12]

Mandatory Visualizations

low_temp_pg_degradation PG This compound Radical Radical Intermediate PG->Radical Low Temp Oxidation O2 Oxygen O2->Radical Acids Organic Acids (Lactic, Pyruvic, Acetic) Radical->Acids Aldehydes Aldehydes (Formaldehyde, Acetaldehyde) Radical->Aldehydes Damage Cellular Damage (Reduced Viability) Acids->Damage pH_drop Decreased pH Acids->pH_drop Aldehydes->Damage Cell Biological Sample (e.g., Cells) Cell->Damage pH_drop->Damage

Caption: Oxidative degradation pathway of this compound at low temperatures.

experimental_workflow cluster_prep Sample Preparation & Analysis cluster_action Troubleshooting & Optimization start Experiment with PG Solution observe_issue Observe Unexpected Result (e.g., pH drop, low viability) start->observe_issue take_sample Take Aliquot of PG Solution observe_issue->take_sample ph_measurement pH Measurement take_sample->ph_measurement gc_analysis GC/HPLC Analysis take_sample->gc_analysis data_analysis Analyze Data for Degradation Products ph_measurement->data_analysis gc_analysis->data_analysis identify_cause Identify Degradation as Root Cause data_analysis->identify_cause optimize_protocol Optimize Protocol: - Use fresh PG solution - Minimize O2 exposure - Adjust PG concentration identify_cause->optimize_protocol re_run Re-run Experiment optimize_protocol->re_run

Caption: Troubleshooting workflow for experiments with this compound.

References

Adjusting for the hygroscopic nature of propylene glycol in sensitive experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of propylene (B89431) glycol in sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean that propylene glycol is hygroscopic?

A1: this compound is a hygroscopic substance, meaning it readily attracts and absorbs moisture from the surrounding environment.[1][2][3] This property can lead to changes in the concentration of your solutions, potentially impacting experimental accuracy and product stability.[4][5][6]

Q2: How can absorbed water affect my experiments?

A2: The presence of absorbed water can have several negative impacts on sensitive experiments:

  • Alteration of Concentration: The absorption of water will dilute the this compound, lowering its concentration and affecting the final concentration of your active pharmaceutical ingredients (APIs) or other critical components.[7]

  • Physical and Chemical Instability: Increased moisture content can lead to physical changes like caking or deliquescence in powdered reagents and chemical degradation through hydrolysis.[4][5][6]

  • Impact on Drug Stability: For pharmaceutical formulations, excess water can affect the stability and efficacy of the final product.[8][9][10]

Q3: What are the best practices for storing this compound to minimize water absorption?

A3: To minimize moisture absorption, this compound should be stored in a cool, dry, and well-ventilated area.[11][12] It is crucial to keep the container tightly sealed when not in use.[1][11][13] For unused (uninhibited) this compound, the shelf life is approximately two years when stored properly.[14]

Troubleshooting Guides

Issue 1: I suspect the concentration of my this compound solution is inaccurate due to water absorption.

  • Symptom: Inconsistent experimental results, unexpected precipitation, or changes in the physical properties of the solution.

  • Troubleshooting Steps:

    • Determine Water Content: The most accurate method to determine the water content in this compound is through Karl Fischer titration.[15] This can be done using either volumetric or coulometric titration methods.[15]

    • Adjust Concentration: Once the exact water content is known, you can recalculate the actual concentration of your this compound solution and adjust it accordingly for your experiment.

    • Implement Proper Storage: Review your storage procedures to ensure containers are airtight and stored in a dry environment to prevent future issues.[1][11]

Issue 2: My powdered reagents, which are dissolved in this compound, are clumping.

  • Symptom: The powdered compound is difficult to handle and weigh accurately due to caking.

  • Troubleshooting Steps:

    • Minimize Exposure: When weighing hygroscopic powders, minimize their exposure to the atmosphere.[1] Work quickly and in a low-humidity environment if possible, such as in a glove box.[16]

    • Proper Storage: Store hygroscopic solids in desiccators or airtight containers with a desiccant.[1]

    • Pre-drying: In some cases, it may be possible to dry the hygroscopic solid in a vacuum oven before use, but be cautious as excessive heat can cause decomposition.[1][17]

Experimental Protocols

Protocol: Determination of Water Content in this compound via Karl Fischer Titration (Volumetric Method)

This protocol outlines the standard procedure for determining the water content in a this compound sample using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Titration cell

  • Syringe for sample injection

  • Karl Fischer reagent (e.g., one-component titrant like Aquastar® - CombiTitrant 5)[15]

  • Solvent (e.g., methanol (B129727) or a specialized Karl Fischer solvent)[15]

  • This compound sample

Procedure:

  • Prepare the Titration Cell: Add a suitable volume of the solvent to the titration cell.

  • Pre-Titration: Start the titrator to titrate the residual water in the solvent until a dry, stable endpoint is reached.[15]

  • Sample Introduction: Using a syringe, accurately weigh and inject a known amount of the this compound sample into the titration cell.[15] The sample size should be chosen to contain an appropriate amount of water for the titrant concentration.

  • Titration: Start the titration. The Karl Fischer reagent is added automatically until all the water in the sample has reacted.

  • Calculation: The instrument software will automatically calculate the water content based on the volume of titrant consumed and the weight of the sample. The result is typically expressed as a percentage or in parts per million (ppm).

Data Presentation

Table 1: Impact of Water Content on this compound Concentration

Initial this compound Concentration (w/w)Assumed Water Content (w/w)Actual this compound Concentration (w/w)
99.9%0.1%99.8%
99.5%0.5%99.0%
99.0%1.0%98.0%
95.0%5.0%90.25%

Note: This table provides a theoretical calculation to illustrate the impact of absorbed water on the actual concentration of this compound.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Mitigation ReceivePG Receive this compound StorePG Store in Airtight Container in a Cool, Dry Place ReceivePG->StorePG KFTitration Determine Water Content (Karl Fischer Titration) StorePG->KFTitration AdjustConc Adjust Solution Concentration KFTitration->AdjustConc PerformExp Perform Sensitive Experiment AdjustConc->PerformExp AnalyzeResults Analyze Results PerformExp->AnalyzeResults Troubleshoot Troubleshoot Anomalies AnalyzeResults->Troubleshoot ReviewProtocols Review Handling & Storage Protocols Troubleshoot->ReviewProtocols If concentration-related ReviewProtocols->StorePG

Caption: Workflow for managing this compound's hygroscopic nature.

logical_relationship PG This compound Hygroscopic Hygroscopic Nature PG->Hygroscopic is Water Water Absorption Hygroscopic->Water leads to Concentration Inaccurate Concentration Water->Concentration Stability Decreased Stability (Hydrolysis) Water->Stability Results Inaccurate Experimental Results Concentration->Results Stability->Results

Caption: Impact of this compound's hygroscopicity on experiments.

References

Minimizing the formation of propylene glycol impurities during a chemical reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the formation of impurities during the chemical synthesis of propylene (B89431) glycol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of propylene glycol, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Selectivity for this compound (High levels of byproducts) Inappropriate Catalyst: The chosen catalyst may not be optimal for the desired reaction pathway (e.g., glycerol (B35011) hydrogenolysis).- For glycerol hydrogenolysis, consider using a highly selective catalyst such as Raney Copper or a Copper-Zinc bifunctional catalyst.[1][2]- The catalyst support can also influence selectivity; for instance, a Cu-Zn catalyst on a basic support like MgO has shown high selectivity.[2]
Suboptimal Reaction Conditions: Temperature, pressure, and hydrogen flow rate can significantly impact selectivity.- Optimize reaction conditions. For example, in glycerol hydrogenolysis using a Raney Cu catalyst, conditions of 225 °C and 600 psig H₂ pressure have demonstrated high selectivity.[1]- Increasing temperature excessively can lead to degradation reactions and the formation of byproducts like methane (B114726) and CO₂.[3]
Impure Feedstock: Impurities in the raw material (e.g., crude glycerol from biodiesel production) can poison the catalyst or lead to side reactions. Crude glycerol can contain methanol (B129727), NaOH, NaCl, and soaps.[4][5]- Purify the feedstock before the reaction. For crude glycerol, purification methods can include distillation or treatment to remove salts and other impurities.[6]- The water content of the glycerol feed can also affect the reaction; a water content of around 5-20% by weight is sometimes used to reduce viscosity.[7]
Presence of Ethylene (B1197577) Glycol as a Major Impurity C-C Bond Cleavage: A common side reaction in glycerol hydrogenolysis is the cleavage of the carbon-carbon bond, leading to the formation of ethylene glycol and methanol.[4]- Employ a catalyst with high selectivity for C-O bond cleavage over C-C bond cleavage.[8]- Fine-tune reaction conditions (temperature and pressure) to favor the desired hydrogenolysis pathway.
High Water Content in the Final Product Incomplete Removal of Reaction Water or Solvent: Water is a byproduct of some synthesis routes and is also used as a solvent.- Implement a post-reaction purification step specifically for water removal. The use of 4A molecular sieves is an effective method for drying this compound.[9]- Fractional vacuum distillation is also a common industrial method for removing water and other volatile impurities.[6][10]
Presence of Carbonyl Impurities (e.g., Acetol) Incomplete Hydrogenation: Acetol is an intermediate in the conversion of glycerol to this compound. Its presence indicates that the hydrogenation step is incomplete.[1][4]- Ensure sufficient hydrogen pressure and an active hydrogenation catalyst to drive the conversion of acetol to this compound.[1]- Post-synthesis purification using activated carbon can effectively adsorb and remove carbonyl impurities.[9]
Discoloration or Odor in the Final Product Presence of Trace Impurities: Even small amounts of certain byproducts can lead to undesirable color or odor. This compound derived from biodiesel-glycerol can sometimes have a noticeable odor.[11]- Utilize a comprehensive purification process, which may include distillation, followed by treatment with activated carbon for color and odor removal.[7][9]

Frequently Asked Questions (FAQs)

1. What are the primary methods for producing this compound?

This compound is primarily produced through two main industrial routes:

  • Hydration of Propylene Oxide: This is a common method where propylene oxide is hydrolyzed with water. The process can be non-catalytic at high temperatures (200-220°C) or catalytic at lower temperatures (150-180°C) using an ion-exchange resin or a small amount of acid or alkali.[11][12]

  • Hydrogenolysis of Glycerol: With the increasing availability of crude glycerol from biodiesel production, its conversion to this compound via catalytic hydrogenolysis has become an attractive and renewable alternative.[5][8][13]

2. What are the common impurities associated with each production method?

  • From Propylene Oxide Hydration: The main impurities are dithis compound and other polypropylene (B1209903) glycols, which are formed by the reaction of this compound with propylene oxide.[11]

  • From Glycerol Hydrogenolysis: This process can generate a wider range of impurities, including ethylene glycol, methanol, ethanol, n-propanol, 1,3-propylene glycol, and the intermediate acetol. Unreacted glycerol can also be present in the final product mixture.[1][4][10]

3. How can I improve the selectivity towards this compound in glycerol hydrogenolysis?

Improving selectivity involves a multi-faceted approach:

  • Catalyst Selection: The choice of catalyst is crucial. Copper-based catalysts, such as Raney Copper and Cu-Zn systems, have shown high selectivity.[1][2] The method of catalyst preparation can also impact its performance.[8]

  • Optimizing Reaction Conditions: Fine-tuning the temperature, hydrogen pressure, and residence time is critical. For instance, with a Raney Cu catalyst, a temperature of 225°C and a hydrogen pressure of 600 psig resulted in a this compound selectivity of 94.6% at 100% glycerol conversion.[1]

  • Feedstock Purity: Using purified glycerol is important as impurities can negatively affect the catalyst's activity and selectivity.[4][5]

4. What analytical methods are recommended for identifying and quantifying impurities in this compound?

The most widely used and effective method for analyzing this compound impurities is Gas Chromatography (GC) .[14]

  • Detectors: Flame Ionization Detectors (FID) are commonly used for quantification due to their reliability and sensitivity to organic compounds.[14][15] Mass Spectrometry (MS) can also be coupled with GC (GC-MS) to provide definitive identification of the impurities.[14]

  • Sample Preparation: Sample preparation is generally straightforward but may involve derivatization to improve the volatility and chromatographic separation of the glycols.[14][16]

5. Are there established protocols for purifying this compound after the reaction?

Yes, several purification techniques are employed to achieve high-purity this compound:

  • Distillation: Fractional distillation under vacuum is a standard industrial method to separate this compound from both more volatile (e.g., water, methanol, ethanol) and less volatile (e.g., unreacted glycerol, dithis compound) components.[6][10][17]

  • Adsorption:

    • Activated Carbon: This is used to remove carbonyl impurities and other compounds that may cause color and odor.[9]

    • Molecular Sieves: Type 4A molecular sieves are effective for removing residual water.[9]

  • Filtration: This is a general step to remove any particulate matter.[17]

Experimental Protocols

Protocol 1: Analysis of this compound Impurities by Gas Chromatography (GC-FID)

Objective: To identify and quantify common impurities in a this compound sample.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary column suitable for glycol analysis (e.g., Agilent CP-Sil 5 CB)[18]

  • Helium or Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

  • This compound sample

  • Standards for expected impurities (e.g., ethylene glycol, diethylene glycol, acetol)

  • Solvent for dilution (e.g., methanol or isopropanol)[15]

  • Volumetric flasks and syringes

Procedure:

  • Standard Preparation: Prepare a series of calibration standards by accurately weighing and dissolving known amounts of the impurity standards and high-purity this compound in the chosen solvent.

  • Sample Preparation: Accurately weigh a sample of the this compound to be analyzed and dilute it with the solvent in a volumetric flask.

  • GC Instrument Setup:

    • Install the appropriate capillary column.

    • Set the oven temperature program. A typical program might start at a low temperature and ramp up to ensure separation of volatile impurities before the this compound peak elutes.

    • Set the injector and detector temperatures.

    • Set the carrier gas flow rate.

  • Calibration: Inject the prepared standards into the GC to generate a calibration curve for each impurity.

  • Sample Analysis: Inject the prepared sample into the GC.

  • Data Analysis: Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the impurities by using the calibration curves.

Visualizations

Impurity Formation Pathway in Glycerol Hydrogenolysis

G Glycerol Glycerol Acetol Acetol Glycerol->Acetol Dehydration EthyleneGlycol EthyleneGlycol Glycerol->EthyleneGlycol C-C Cleavage Methanol Methanol Glycerol->Methanol C-C Cleavage PropyleneGlycol PropyleneGlycol Acetol->PropyleneGlycol Hydrogenation OtherAlcohols OtherAlcohols PropyleneGlycol->OtherAlcohols Further Hydrogenolysis

Caption: Pathway of glycerol to this compound and major byproducts.

General Experimental Workflow for this compound Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution1 Dilution with Solvent Sample->Dilution1 Standards Impurity Standards Dilution2 Dilution with Solvent Standards->Dilution2 GC Gas Chromatograph (GC-FID) Dilution1->GC Dilution2->GC Chromatogram Obtain Chromatograms GC->Chromatogram Quantification Identify & Quantify Impurities Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of this compound impurities.

References

Best practices for handling and storing high-purity propylene glycol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing high-purity propylene (B89431) glycol in a laboratory setting. It includes troubleshooting for common issues and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of high-purity propylene glycol, offering potential causes and solutions.

IssuePotential CausesRecommended Solutions
Unexpected Drop in pH 1. Oxidative Degradation: Exposure to high temperatures, oxygen, or UV light can cause this compound to oxidize into acidic byproducts like lactic and acetic acid.[1] 2. Contamination: Introduction of acidic contaminants from unclean labware or sampling tools.1. Review Storage Conditions: Ensure the container is tightly sealed, protected from light, and stored in a cool, dry place.[2] Consider purging the container with an inert gas like nitrogen to minimize oxygen exposure. 2. Verify Handling Procedures: Use only clean, dry, and inert labware (e.g., glass, stainless steel) for handling and sampling. 3. pH Adjustment: For some applications, the pH can be adjusted using a 50% solution of sodium hydroxide (B78521) or potassium hydroxide. However, for high-purity applications, it is often better to discard the degraded product.[3]
Discoloration (Yellowing/Darkening) 1. Oxidation: Similar to a drop in pH, oxidation can lead to the formation of chromophores (color-causing compounds).[4] 2. Contamination: Presence of impurities, such as iron from non-stainless steel containers, can catalyze oxidation and cause discoloration.[5] 3. Reaction with Alkaline Substances: In the presence of strong bases, this compound can undergo reactions that produce colored products.[5]1. Inert Storage: Store in opaque containers under an inert atmosphere (e.g., nitrogen) to prevent photo-oxidation.[2] 2. Material Compatibility: Use appropriate storage containers, such as stainless steel or glass, to avoid metal contamination.[5] 3. Antioxidants: For applications where it is permissible, the addition of an antioxidant like BHT can inhibit discoloration.[5]
Phase Separation in Formulation 1. Water Absorption: this compound is highly hygroscopic and can absorb moisture from the air, which can alter its solvent properties and lead to phase separation.[6] 2. Temperature Fluctuations: Significant changes in temperature can affect the solubility of components within the formulation.1. Minimize Air Exposure: Keep containers tightly sealed when not in use. Work in a low-humidity environment or a glove box if possible. 2. Control Temperature: Store and handle the formulation at a controlled room temperature as specified by the experimental protocol.
Unexpected Odor 1. Degradation: The breakdown of this compound can produce aldehydes, such as propionaldehyde, which have a characteristic pungent odor.[1]1. Check for Degradation: An unusual odor is a strong indicator of degradation. The product should be tested for purity or discarded.
Inconsistent Experimental Results 1. Variable Water Content: Due to its hygroscopic nature, the water content can vary between batches or even within the same container if not stored properly, affecting viscosity and concentration. 2. Impurity Profile: The presence of impurities like ethylene (B1197577) glycol or diethylene glycol can interfere with experimental outcomes.[7]1. Measure Water Content: Regularly test the water content using Karl Fischer titration, especially for sensitive applications.[8] 2. Verify Purity: Use a validated method like gas chromatography to confirm the purity of the this compound and the absence of interfering impurities before use.[9]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for high-purity this compound?

A1: High-purity this compound should be stored in a cool, dry, and well-ventilated area, protected from direct sunlight and other sources of UV light.[2] Containers should be tightly sealed to prevent the absorption of moisture, as this compound is hygroscopic.[6] For bulk storage, a nitrogen or dry air pad is recommended to minimize oxidation.[10]

Q2: What materials should be used for storing and handling this compound?

A2: For high-purity applications (USP/EP grade), stainless steel or glass containers are recommended.[11] Carbon steel is also acceptable, though it may lead to slight iron contamination over extended periods.[1] Ensure any plastics or elastomers (like gaskets and O-rings) are compatible; Viton® (FKM) is a recommended material for seals.[10]

Q3: How long can I store high-purity this compound?

A3: When stored under recommended conditions in its original sealed container, this compound USP/EP grade is stable for at least two years from the date of manufacture.[12] However, once opened, the shelf life can be affected by handling and storage practices. It is advisable to monitor for any changes in appearance, odor, or pH.

Q4: My experiment is sensitive to water. How can I be sure of the water content in my this compound?

A4: Due to its hygroscopic nature, it is crucial to measure the water content for moisture-sensitive applications. The most accurate method for this is Karl Fischer titration.[8] Always keep containers tightly sealed and minimize exposure to the atmosphere during handling.

Q5: What personal protective equipment (PPE) should I use when handling this compound?

A5: It is recommended to use standard laboratory PPE, including safety goggles or glasses to protect against splashes and chemical-resistant gloves (such as nitrile or neoprene) to prevent skin contact.[13][14] Handling should be done in a well-ventilated area.

Quantitative Data Summary

The following tables summarize the key specifications for USP (United States Pharmacopeia) and EP (European Pharmacopoeia) grade this compound.

Table 1: this compound (USP Grade) Specifications

ParameterSpecification
Assay (C₃H₈O₂)≥ 99.5%
Specific Gravity @ 25°C/25°C1.035 – 1.037
Water≤ 0.2%
Acidity (as Acetic Acid)≤ 0.002%
Residue on Ignition≤ 0.007%
Chlorides≤ 70 ppm
Sulfates≤ 60 ppm
Heavy Metals≤ 5 ppm
Diethylene Glycol (DEG)≤ 0.10%
Ethylene Glycol (EG)≤ 0.10%

Source:[12][15]

Table 2: this compound (EP Grade) Specifications

ParameterSpecification
Assay (C₃H₈O₂)≥ 99.5%
Relative Density @ 20°C/20°C1.035 – 1.040
Water≤ 0.2%
Acidity/AlkalinityConforms to test
Refractive Index @ 20°C1.431 – 1.433
Sulfated Ash≤ 0.01%
Oxidizing SubstancesConforms to test
Reducing SubstancesConforms to test
Diethylene Glycol (DEG)≤ 0.10%
Ethylene Glycol (EG)≤ 0.10%

Source:[2]

Experimental Protocols

Protocol 1: Purity Assay by Gas Chromatography (GC)

This protocol outlines a general method for determining the purity of this compound and quantifying impurities like diethylene glycol and ethylene glycol, based on USP guidelines.

1. Objective: To determine the percentage of C₃H₈O₂ and the concentration of related substances in a this compound sample.

2. Materials and Reagents:

  • This compound sample

  • USP this compound Reference Standard (RS)

  • USP Diethylene Glycol RS

  • USP Ethylene Glycol RS

  • Methanol (B129727) (GC grade)

  • Helium (carrier gas)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., Agilent CP-Wax 57 CB, 0.53 mm x 25 m, or equivalent)[9]

3. Chromatographic Conditions:

  • Column: Agilent CP-Wax 57 CB (or equivalent polar column)[9]

  • Injector Temperature: 250°C[9]

  • Detector (FID) Temperature: 250°C[9]

  • Oven Temperature Program: Initial 50°C (hold for 2 min), ramp at 5°C/min to 200°C, hold for 6 min.[9]

  • Carrier Gas: Helium or Hydrogen[9][16]

  • Flow Rate: As per instrument recommendations to achieve optimal separation.

  • Injection Volume: 0.5 - 1.0 µL[9][16]

  • Split Ratio: ~10:1[16]

4. Standard Solution Preparation:

  • Prepare a standard solution in methanol containing known concentrations of USP this compound RS, USP Ethylene Glycol RS, and USP Diethylene Glycol RS. A typical concentration might be around 2.0 mg/mL for this compound and 0.050 mg/mL for EG and DEG.[16]

5. Sample Solution Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in methanol to achieve a concentration similar to the standard solution.

6. Procedure:

  • Equilibrate the GC system with the specified chromatographic conditions until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram. Identify the retention times for this compound, ethylene glycol, and diethylene glycol.

  • Inject the sample solution and record the chromatogram.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those from the standard solution.

7. Calculation:

  • Calculate the percentage of impurities (EG and DEG) in the sample by comparing the peak areas of the impurities in the sample solution to the corresponding peak areas in the standard solution.

  • Calculate the purity of this compound by dividing the area of the this compound peak by the sum of the areas of all peaks (excluding the solvent peak) and multiplying by 100.[16]

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol describes the determination of water content using a volumetric Karl Fischer titrator.

1. Objective: To accurately measure the percentage of water in a high-purity this compound sample.

2. Materials and Reagents:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Anhydrous Methanol or a specialized Karl Fischer solvent (e.g., Aquastar®-CombiSolvent)

  • Karl Fischer Titrant (e.g., Aquastar®-CombiTitrant 5)

  • This compound sample

  • Airtight syringe for sample injection

3. Procedure:

  • Titrator Preparation: Add the appropriate Karl Fischer solvent to the titration cell.

  • Pre-Titration: Start the titrator to titrate any residual moisture in the solvent until a stable, dry baseline (low drift) is achieved.[8]

  • Sample Introduction: Using a dry syringe, draw a known weight of the this compound sample (typically 1-2 mL).

  • Quickly inject the sample into the titration cell, ensuring minimal exposure to atmospheric moisture.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer titrant until all the water from the sample has reacted.

  • Record Result: The instrument will calculate and display the water content, typically in percentage or ppm.

4. Notes:

  • The sample size should be chosen based on the expected water content and the titer of the Karl Fischer reagent.

  • For very low water content (<0.1%), a coulometric Karl Fischer titrator may provide higher accuracy.[8]

Visualizations

Handling_Workflow cluster_receiving Receiving & Initial Inspection cluster_storage Storage & Preparation cluster_usage Laboratory Use cluster_disposal Troubleshooting / Disposal A Receive Shipment B Verify Certificate of Analysis (CoA) A->B C Inspect Container Integrity (Seals, Damage) B->C D Log Batch in Inventory C->D Pass F Quarantine if Container is Compromised C->F Fail E Store in Designated Area (Cool, Dry, Dark) D->E G Equilibrate to Room Temp E->G H Use Inert Dispensing Tools G->H J Conduct Pre-Use QC Tests (e.g., Water Content) G->J I Immediately Reseal Container H->I K Proceed to Experiment J->K Pass L Discard if QC Fails J->L Fail

Caption: Workflow for handling new high-purity this compound.

Troubleshooting_Tree Start Unexpected Experimental Result Q1 Is the PG solution clear and colorless? Start->Q1 A1_No Discoloration indicates Oxidation/Contamination Q1->A1_No No Q2 Has the pH dropped below neutral? Q1->Q2 Yes A4_Final Test PG purity (GC) and water content (KF). Use a fresh, verified lot. A1_No->A4_Final A2_Yes Acidic degradation likely Q2->A2_Yes Yes Q3 Was the container properly sealed? Q2->Q3 No A2_Yes->A4_Final A3_No High water content possible Q3->A3_No No Q3->A4_Final Yes A3_No->A4_Final

Caption: Troubleshooting decision tree for this compound issues.

Degradation_Pathway cluster_oxidation Oxidation Products cluster_acids Further Oxidation to Acids PG This compound (C₃H₈O₂) Hydroxyacetone Hydroxyacetone PG->Hydroxyacetone + O₂ / Heat / UV Lactaldehyde Lactaldehyde Hydroxyacetone->Lactaldehyde Tautomerization Pyruvic Pyruvic Acid Hydroxyacetone->Pyruvic Lactic Lactic Acid Lactaldehyde->Lactic Acetic Acetic Acid Lactic->Acetic Further Degradation

Caption: Simplified oxidation pathway of this compound.

References

Calibrating instruments for accurate measurement in propylene glycol-based solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately calibrating instruments for measurements in propylene (B89431) glycol-based solutions.

Frequently Asked Questions (FAQs)

Q1: How often should I calibrate my instruments when working with propylene glycol solutions?

A1: The frequency of calibration depends on the instrument, its usage, and the criticality of the measurements. For refractometers and pH meters, daily calibration or before each set of measurements is recommended, especially if there have been significant environmental changes.[1] For viscometers and density meters, calibration should be performed regularly based on the manufacturer's guidelines and whenever measurement inaccuracies are suspected.

Q2: What are the most critical factors affecting measurement accuracy in this compound solutions?

A2: Temperature is the most critical factor, as the physical properties of this compound solutions, such as refractive index, viscosity, and density, are highly temperature-dependent.[2][3][4] Ensuring both the instrument and the sample are at a stable, known temperature is crucial. Other factors include proper cleaning of the instrument, using appropriate calibration standards, and avoiding sample contamination.

Q3: Can I use standard aqueous buffers to calibrate a pH meter for this compound solutions?

A3: While aqueous buffers are used for the initial calibration of the pH meter, it's important to recognize that the pH of mixed solvents like this compound-water solutions differs from pure water.[5] For highly accurate measurements, it is advisable to use calibration solutions specific to the solvent or to develop a correction factor based on a standard of known pH in a similar this compound concentration.

Q4: Why are my viscosity readings for high-concentration this compound solutions unstable at low temperatures?

A4: At low temperatures (below approximately -1°C or 30°F), the viscosity of high-concentration this compound solutions increases significantly and can exhibit non-Newtonian behavior, such as becoming a Bingham plastic.[4] This change in fluid behavior can lead to unstable readings. It is crucial to use a viscometer capable of handling higher viscosities and to ensure the temperature is stable and accurately controlled during measurement.

Troubleshooting Guides

Refractometer Troubleshooting
Problem Possible Cause Solution
Inaccurate or inconsistent readings Improper calibrationRecalibrate the refractometer using distilled water for the zero point and a certified this compound standard for the span.
Temperature fluctuationsAllow the instrument and the sample to reach thermal equilibrium before taking a reading. Use a refractometer with automatic temperature compensation if available.[1]
Dirty prism surfaceClean the prism with a soft, lint-free cloth and a suitable solvent (e.g., isopropyl alcohol), then rinse with distilled water and dry completely.
Air bubbles in the sampleEnsure the sample drop on the prism is free of air bubbles. Reapply the sample if necessary.
"No Reading" or error message Insufficient sample volumeEnsure the entire surface of the prism is covered with the sample solution.
Sample out of measurement rangeDilute the sample with a known volume of distilled water and re-measure, remembering to account for the dilution factor in your final calculation.
Viscometer Troubleshooting
Problem Possible Cause Solution
Readings are not repeatable Temperature instabilityUse a temperature-controlled water bath to maintain a constant and uniform sample temperature during measurement.[6]
Presence of particles or air bubblesFilter the sample to remove any particulate matter and ensure no air bubbles are introduced when loading the viscometer.[7]
Incorrect spindle or speed selection (rotational viscometers)Consult the instrument's manual to select the appropriate spindle and rotational speed for the expected viscosity of your this compound solution.
Viscosity readings are unexpectedly high or low Incorrect calibrationCalibrate the viscometer using certified viscosity standards that bracket the expected viscosity of your sample.
Sample degradationHigh temperatures can cause this compound to degrade, forming byproducts that can alter viscosity.[8] Ensure the sample has not been subjected to excessive heat.
Non-Newtonian behavior at low temperaturesBe aware that at low temperatures, this compound solutions can exhibit non-Newtonian flow.[4] Use a viscometer that can measure viscosity under different shear rates to characterize the fluid properly.
pH Meter Troubleshooting
Problem Possible Cause Solution
Slow or drifting readings Clogged or dirty electrode junctionClean the electrode junction by soaking it in a cleaning solution recommended by the manufacturer. For oily residues, a mild detergent solution can be used, followed by thorough rinsing.
Dehydrated electrode bulbSoak the electrode in a storage solution or a pH 4 buffer to rehydrate the glass membrane.[9]
Low ionic strength of the solutionThis compound solutions may have lower conductivity than aqueous solutions. Use a pH electrode specifically designed for non-aqueous or low-ionic-strength samples.
Inaccurate readings after calibration Incorrect buffer solutions usedEnsure you are using fresh, uncontaminated pH buffers for calibration.[10]
"Diffusion potential" errorsThis can occur when the chemical composition of the process liquid differs significantly from the calibration buffers.[9] Consider creating a custom calibration standard with a similar this compound concentration to your samples.
Temperature differences between calibration and measurementCalibrate the pH meter and measure the samples at the same temperature. Use a meter with automatic temperature compensation.[10]
Density Meter Troubleshooting
Problem Possible Cause Solution
Inconsistent or fluctuating readings Temperature instabilityUse a density meter with precise temperature control or allow the sample to thermally equilibrate in a temperature-controlled environment before measurement.[11]
Air bubbles in the sampleEnsure the sample is completely free of air bubbles before and during measurement. Degas the sample if necessary.[12]
Readings are consistently high or low Improper calibrationCalibrate the density meter using certified reference materials, such as dry air and ultrapure water, at a known temperature.[11][12]
Contamination of the measuring cellClean the measuring cell thoroughly with appropriate solvents to remove any residue from previous samples.
Inability to distinguish between two different concentrations Non-linear density-concentration relationshipBe aware that for some this compound-water solutions, two different concentrations can have the same density at a given temperature.[2] Use another measurement technique, such as refractometry, to confirm the concentration.

Quantitative Data Tables

Table 1: Physical Properties of this compound-Water Solutions at 20°C (68°F)
This compound (% by Weight)Refractive IndexDensity (g/mL)Viscosity (mPa·s or cP)Specific Gravity
01.33300.99821.0021.000
101.34381.00571.491.008
201.35551.01472.531.017
30~1.36751.02324.671.026
40~1.37901.03078.841.034
50~1.39031.036818.61.041
60~1.40081.041142.01.046

Note: Refractive index and specific gravity data are interpolated from various sources. Viscosity and density data are from established physical property tables.[13][14]

Table 2: Temperature-Dependent Viscosity of this compound-Water Solutions (cP)
Temperature (°F)30% this compound40% this compound50% this compound
0-40.9961.32
209.9118.6427.83
405.759.6314.28
603.615.558.13
802.433.505.04
1001.732.373.35
1201.301.712.36
1401.011.301.75
1600.821.031.35
1800.680.851.08
2000.580.720.88

Source: Adapted from ASHRAE Handbook - Fundamentals.[3]

Experimental Protocols

Protocol 1: Calibration of a Digital Refractometer

Objective: To accurately calibrate a digital refractometer for measuring the concentration of this compound in aqueous solutions.

Materials:

  • Digital refractometer

  • Distilled or deionized water

  • Certified this compound standard solution of a known concentration (e.g., 50% by weight)

  • Soft, lint-free tissues

  • Transfer pipettes

Procedure:

  • Cleaning: Clean the refractometer prism with a soft tissue dampened with distilled water and wipe it dry.

  • Zero Calibration:

    • Place a few drops of distilled or deionized water onto the prism, ensuring it is fully covered.

    • Press the "ZERO" or "CAL" button and wait for the instrument to confirm the zero point (reading should be 1.3330 nD or 0% Brix at 20°C).

  • Span Calibration (if applicable):

    • Clean and dry the prism.

    • Place a few drops of the certified this compound standard solution onto the prism.

    • Enter the known concentration or refractive index value of the standard into the instrument.

    • Allow the reading to stabilize and confirm the calibration.

  • Verification:

    • Clean and dry the prism.

    • Measure the refractive index of a second, different known concentration of this compound solution to verify the accuracy of the calibration across a range.

Protocol 2: Calibration of a Rotational Viscometer

Objective: To calibrate a rotational viscometer for accurate viscosity measurements of this compound solutions.

Materials:

  • Rotational viscometer with appropriate spindles

  • Certified viscosity standard fluids (select standards that bracket the expected viscosity range of the samples)

  • Temperature-controlled water bath

  • Beakers

  • Cleaning solvents (e.g., isopropyl alcohol, acetone)

  • Lint-free wipes

Procedure:

  • Instrument Setup:

    • Level the viscometer according to the manufacturer's instructions.

    • Select the appropriate spindle and rotational speed for the viscosity standard being used.

  • Temperature Control:

    • Place the viscosity standard fluid in a beaker and allow it to equilibrate to the desired measurement temperature in the water bath.

  • Measurement:

    • Immerse the spindle into the standard fluid to the marked immersion depth.

    • Allow the spindle to rotate for a sufficient time to achieve a stable reading.

    • Record the viscosity reading.

  • Comparison and Adjustment:

    • Compare the measured viscosity to the certified value of the standard fluid at the measurement temperature.

    • If the measured value is outside the specified tolerance, adjust the viscometer's calibration settings as per the manufacturer's instructions.

  • Repeat:

    • Repeat the process with at least one other viscosity standard to ensure linearity across the desired measurement range.

Protocol 3: pH Meter Calibration for this compound Solutions

Objective: To perform a two-point calibration of a pH meter for measuring the pH of aqueous this compound solutions.

Materials:

  • pH meter with a glass-body, refillable, double-junction pH electrode

  • Standard aqueous pH buffers (e.g., pH 4.01, 7.00, and 10.01)

  • Distilled or deionized water

  • Beakers

  • Magnetic stirrer and stir bar

Procedure:

  • Electrode Preparation:

    • Ensure the pH electrode has been properly stored and the filling solution is at the correct level. If the electrode is new or has been stored dry, soak it in a storage solution for at least 4 hours.[15]

  • Two-Point Aqueous Calibration:

    • Rinse the electrode with distilled water and gently blot it dry.

    • Immerse the electrode in the pH 7.00 buffer. Allow the reading to stabilize and then calibrate the meter to this value.

    • Rinse the electrode with distilled water and blot dry.

    • Immerse the electrode in the pH 4.01 buffer (for acidic samples) or pH 10.01 buffer (for alkaline samples). Allow the reading to stabilize and calibrate to this second point.

  • Measurement in this compound Solution:

    • Rinse the electrode with a small portion of the this compound sample to be measured.

    • Immerse the electrode in the sample and stir gently.

    • Allow the reading to stabilize before recording the pH value. Be aware that stabilization may take longer than in aqueous solutions.

  • Considerations for High Accuracy:

    • For the most accurate results, it is recommended to prepare a standard solution with a known pH in a this compound concentration that matches your samples. This can be used to determine a correction factor for your measurements.[5][16]

Visualizations

experimental_workflow cluster_prep Preparation cluster_cal Calibration cluster_measure Measurement cluster_analysis Analysis & Verification start Start prep_standards Prepare Calibration Standards start->prep_standards prep_sample Prepare this compound Sample start->prep_sample instrument_setup Instrument Setup & Cleaning prep_standards->instrument_setup measure_sample Measure Sample prep_sample->measure_sample zero_cal Zero Point Calibration (e.g., Water) instrument_setup->zero_cal span_cal Span Calibration (Known Standard) zero_cal->span_cal span_cal->measure_sample record_data Record Data measure_sample->record_data analyze_results Analyze Results record_data->analyze_results verification Verification with Second Standard analyze_results->verification end End verification->end

General Instrument Calibration Workflow.

troubleshooting_logic cluster_temp Temperature Check cluster_cal Calibration Check cluster_clean Cleanliness Check cluster_sample Sample Integrity start Inaccurate Reading? temp_stable Is Temperature Stable? start->temp_stable Yes start->temp_stable No equilibrate Allow Sample & Instrument to Equilibrate temp_stable->equilibrate No cal_recent Is Calibration Recent & Correct? temp_stable->cal_recent Yes equilibrate->temp_stable recalibrate Recalibrate with Fresh Standards cal_recent->recalibrate No sensor_clean Is Sensor/Prism Clean? cal_recent->sensor_clean Yes recalibrate->cal_recent clean_instrument Clean per Protocol sensor_clean->clean_instrument No sample_ok Bubbles or Particulates in Sample? sensor_clean->sample_ok Yes clean_instrument->sensor_clean filter_resample Filter or Re-sample sample_ok->filter_resample Yes solution Problem Resolved sample_ok->solution No filter_resample->sample_ok

Troubleshooting Logic for Inaccurate Measurements.

References

Validation & Comparative

Comparing the efficacy of propylene glycol vs. ethylene glycol as a cryoprotectant

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cryopreservation, the selection of an appropriate cryoprotectant is paramount to ensuring the viability and functional integrity of biological samples post-thaw. Among the most commonly utilized penetrating cryoprotectants are propylene (B89431) glycol (PG) and ethylene (B1197577) glycol (EG). This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Mechanism of Action

Both propylene glycol and ethylene glycol are small, permeable molecules that protect cells from cryoinjury through several mechanisms.[1][2][3] They readily cross cell membranes to increase the intracellular solute concentration, which lowers the freezing point of the intracellular solution.[1][2] This action, coupled with their ability to form strong hydrogen bonds with water molecules, disrupts the formation of damaging intracellular ice crystals.[1][3] By preventing ice formation, these glycols promote a vitrified or "glassy" state upon cooling, which is crucial for preserving cellular structures.[1]

Efficacy and Performance: A Data-Driven Comparison

The relative performance of this compound and ethylene glycol can vary significantly depending on the cell type, concentration, and the specific cryopreservation protocol employed. Below are key experimental findings summarized for direct comparison.

Oocyte and Embryo Cryopreservation

Studies on the cryopreservation of oocytes and embryos have yielded mixed results, highlighting the cell-specific nature of cryoprotectant efficacy. For instance, in the vitrification of immature porcine oocytes, a 35% concentration of this compound resulted in a significantly higher survival rate (73.9%) compared to 35% ethylene glycol (27.8%).[4] However, the subsequent development of these oocytes into blastocysts was higher in the ethylene glycol group, suggesting a greater toxicity associated with this compound in this model.[4]

In contrast, when cryopreserving mouse zygotes, 1,2-propanediol (a synonym for this compound) yielded a significantly better survival rate (92%) than ethylene glycol (60%).[5] For 4-cell stage mouse embryos, no significant difference in survival or development was observed between the two.[5]

Table 1: Comparative Efficacy in Oocyte and Embryo Cryopreservation

Biological SampleCryoprotectant (Concentration)Survival Rate (%)Blastocyst Formation/Development (%)Reference
Immature Porcine Oocytes35% this compound73.92.0[4]
Immature Porcine Oocytes35% Ethylene Glycol27.810.8[4]
Mouse Zygotes1,2-Propanediol (this compound)92-[5]
Mouse ZygotesEthylene Glycol60-[5]
Mouse 4-Cell Embryos1,2-Propanediol (this compound)No significant differenceNo significant difference[5]
Mouse 4-Cell EmbryosEthylene GlycolNo significant differenceNo significant difference[5]

Toxicity Profile

A critical factor in the selection of a cryoprotectant is its inherent toxicity to cells. While necessary for preventing ice formation, high concentrations of cryoprotectants can be cytotoxic.

A study on mouse metaphase II oocytes exposed to 1.5 M solutions of various cryoprotectants at room temperature for 15 minutes found that ethylene glycol did not adversely affect survival, fertilization, or embryonic development.[6] In contrast, this compound (referred to as propanediol (B1597323) or PROH in the study) led to a significant increase in oocyte degeneration (54.2% survival) under the same conditions.[6] The toxicity of this compound was further exacerbated at higher temperatures (37°C).[6]

Interestingly, for mouse blastocysts, ethylene glycol was found to be significantly less toxic than this compound when exposed to a 30% (v/v) concentration for 10 minutes at room temperature.[7] However, at a lower concentration of 20% (v/v) for a longer duration of 40 minutes, both showed high survival rates, with ethylene glycol being slightly better.[7] This highlights the complex interplay between concentration, exposure time, and temperature in determining cryoprotectant toxicity.

It is a common and effective practice to use mixtures of cryoprotectants to reduce overall toxicity while maintaining high efficacy.[1][8] For example, a combination of 17.5% ethylene glycol and 17.5% this compound yielded reasonable survival rates for immature porcine oocytes without the toxic effects on embryo development seen with 35% this compound alone.[4]

Table 2: Comparative Toxicity in Various Cell Types

Biological SampleCryoprotectant (Concentration, Time, Temp)Survival/Development OutcomeReference
Mouse MII Oocytes1.5 M Ethylene Glycol, 15 min, RTNo adverse effects[6]
Mouse MII Oocytes1.5 M this compound, 15 min, RT45.8% survival[6]
Mouse Blastocysts30% (v/v) Ethylene Glycol, 10 min, RT74.6% development[7]
Mouse Blastocysts30% (v/v) this compound, 10 min, RT2.1% development[7]
Mouse Blastocysts20% (v/v) Ethylene Glycol, 40 min, RT95.8% survival[7]
Mouse Blastocysts20% (v/v) this compound, 40 min, RT87.5% survival[7]

Experimental Protocols

Detailed and reproducible protocols are essential for successful cryopreservation. Below are generalized methodologies for key experiments cited in this guide.

Cell Viability Assay (Post-Thaw)

A common method to assess cell viability after cryopreservation is the trypan blue exclusion assay, which identifies cells with compromised membrane integrity.

  • Thawing: Rapidly thaw the cryopreserved cells in a 37°C water bath.

  • Cryoprotectant Removal: Dilute the cell suspension with fresh, pre-warmed culture medium to reduce the concentration of the cryoprotectant. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.

  • Resuspension: Discard the supernatant and gently resuspend the cell pellet in a known volume of fresh culture medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Ice Crystal Formation Inhibition Assay (Splat-Cooling Assay)

This assay is used to assess the ability of a cryoprotectant solution to inhibit the recrystallization of ice.

  • Sample Preparation: Prepare solutions of the cryoprotectants (e.g., this compound, ethylene glycol) at various concentrations in a buffered solution.

  • Splat Cooling: Drop a small volume (e.g., 10 µL) of the sample solution onto a pre-cooled (-78°C) surface, such as an aluminum block on dry ice, to form a thin, frozen wafer.

  • Annealing: Transfer the frozen wafer to a cryostage held at a specific sub-zero temperature (e.g., -6°C).

  • Imaging: Observe and capture images of the ice crystals at set time intervals (e.g., every 30 minutes) using a microscope equipped with a camera.

  • Analysis: Analyze the images to measure the size of the ice crystals. A smaller crystal size indicates a higher inhibitory effect of the cryoprotectant on ice recrystallization.

Visualizing Cryopreservation Workflows and Mechanisms

To better understand the processes involved in cryopreservation and the role of cryoprotectants, the following diagrams are provided.

G cluster_pre_freeze Pre-Freezing cluster_freezing Freezing cluster_storage Storage cluster_post_thaw Post-Thaw cell_harvest Cell Harvesting cpa_addition Cryoprotectant Addition cell_harvest->cpa_addition equilibration Equilibration cpa_addition->equilibration controlled_cooling Controlled Cooling (-1°C/min) equilibration->controlled_cooling ln2_storage Liquid Nitrogen Storage (<-130°C) controlled_cooling->ln2_storage rapid_thawing Rapid Thawing (37°C) ln2_storage->rapid_thawing cpa_removal Cryoprotectant Removal rapid_thawing->cpa_removal viability_assay Viability Assessment cpa_removal->viability_assay

Caption: A typical experimental workflow for cell cryopreservation.

G cluster_cell Cell cell_membrane Cell Membrane intracellular_space Intracellular Space cell_membrane->intracellular_space ice_crystal Intracellular Ice Crystal Formation intracellular_space->ice_crystal prevents vitrification Vitrification intracellular_space->vitrification promotes cpa Cryoprotectant (PG or EG) cpa->cell_membrane penetrates cell_damage Cell Damage/ Lysis ice_crystal->cell_damage cell_survival Cell Survival vitrification->cell_survival

Caption: Mechanism of action for penetrating cryoprotectants.

Conclusion

Both this compound and ethylene glycol are effective penetrating cryoprotectants, but their performance and toxicity are highly dependent on the specific cell type and experimental conditions. Ethylene glycol often exhibits lower toxicity, which can lead to better post-thaw developmental competence in sensitive cells like oocytes.[4][7] this compound, on the other hand, may offer higher initial survival rates in some cases, potentially due to its permeability characteristics.[4]

For optimal results, it is crucial to empirically determine the ideal cryoprotectant and its concentration for each specific application. Furthermore, the use of cryoprotectant mixtures can be a valuable strategy to minimize toxicity while maximizing cell viability.[1][8] The experimental protocols and comparative data presented in this guide serve as a foundation for developing robust and effective cryopreservation strategies.

References

Validation of propylene glycol's low toxicity in comparison to other glycols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the toxicological profiles of propylene (B89431) glycol, ethylene (B1197577) glycol, and diethylene glycol for researchers, scientists, and drug development professionals.

In the realm of glycols, a class of organic compounds widely utilized in pharmaceuticals, cosmetics, and various industrial applications, a critical examination of their toxicological profiles is paramount for ensuring human and environmental safety. This guide provides a comprehensive comparison of propylene glycol (PG) with two other common glycols, ethylene glycol (EG) and diethylene glycol (DEG), underscoring the significantly lower toxicity of this compound. The data presented herein is supported by established experimental protocols and metabolic pathway analysis.

Executive Summary: The Low Toxicity Profile of this compound

This compound is distinguished from other glycols by its remarkably low toxicity. This is primarily attributed to its metabolic pathway, which breaks it down into naturally occurring, non-toxic substances within the human body. In stark contrast, ethylene glycol and diethylene glycol are metabolized into toxic compounds that can lead to severe health consequences, including metabolic acidosis and kidney failure. This fundamental difference in metabolism is reflected in the significantly higher lethal dose 50 (LD50) values for this compound across various species and routes of exposure, establishing it as a safer alternative for a wide range of applications.

Comparative Acute Toxicity Data

The following tables summarize the acute toxicity of this compound, ethylene glycol, and diethylene glycol, as determined by LD50 values. A higher LD50 value indicates lower acute toxicity.

Table 1: Oral LD50 Values (mg/kg)

SpeciesThis compoundEthylene GlycolDiethylene Glycol
Rat20,000 - 34,0004,700 - 7,50012,565 - 28,300
Mouse22,000 - 32,0005,500 - 15,49013,300 - 26,500
Rabbit18,5005,000 - 8,0002,000 - 10,000
Guinea Pig18,000 - 20,0006,610 - 8,4007,800 - 14,000

Table 2: Dermal LD50 Values (mg/kg)

SpeciesThis compoundEthylene GlycolDiethylene Glycol
Rabbit20,800> 3,500 - 10,00011,890 - 13,300

Table 3: Inhalation LC50 Values (mg/L for 8 hours)

SpeciesThis compoundEthylene GlycolDiethylene Glycol
Rat> 317,040 (as vapor)> 200 (as aerosol)> 4,600 (as aerosol)

Understanding the Metabolic Divide

The significant difference in toxicity between

A Comparative Guide to the Drug Solubilization Capacity of Propylene Glycol vs. Polyethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical formulation, the effective solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) remains a critical challenge. Among the arsenal (B13267) of excipients utilized to enhance solubility, propylene (B89431) glycol (PG) and polyethylene (B3416737) glycol (PEG) are two of the most ubiquitous and versatile solvents. This guide provides an objective comparison of their drug solubilization capacities, supported by experimental data, detailed methodologies, and a mechanistic overview to aid in the rational selection of a suitable solvent system for drug development.

Executive Summary

Both propylene glycol and polyethylene glycol are effective solubilizing agents for a wide range of APIs, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II, which are characterized by low solubility and high permeability. The choice between PG and PEG is nuanced and depends on the specific physicochemical properties of the drug molecule, the desired dosage form, and the intended route of administration.

Generally, lower molecular weight PEGs (e.g., PEG 200, 300, and 400), which are liquid at room temperature, and this compound offer comparable and often high solubilization capacity for many drugs. The solubilizing power of PEG can be influenced by its molecular weight, with some studies indicating an increase in solubility with higher molecular weight PEGs.[1] The selection process must also consider other factors such as viscosity, hygroscopicity, and potential toxicological profiles.

Quantitative Data on Solubilization Capacity

The following tables summarize the experimentally determined solubility of various BCS Class II drugs in this compound and different molecular weights of polyethylene glycol. It is important to note that experimental conditions such as temperature and analytical methodology can influence solubility values. The data presented here is collated from various studies to provide a comparative overview.

Table 1: Solubility of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

DrugSolventTemperature (°C)Solubility (mg/mL)
Ibuprofen This compound25~270
Polyethylene Glycol 40025~216
Naproxen This compound25~228
Polyethylene Glycol 20025High
Polyethylene Glycol 400Not SpecifiedHigh
Diclofenac This compound32~400
Polyethylene Glycol 40032~400
Ketoprofen This compound25~499
Polyethylene Glycol 100037~0.3
Polyethylene Glycol 150037~0.3
Polyethylene Glycol 200037~0.3

Table 2: Solubility of Other BCS Class II Drugs

DrugSolventTemperature (°C)Solubility (mg/mL)
Carbamazepine This compoundNot SpecifiedNot Specified
Polyethylene Glycol 400Not SpecifiedHigh
Nifedipine This compound25~35
Polyethylene Glycol 40025~50
Felodipine This compoundNot SpecifiedNot Specified
Polyethylene Glycol 6000Not SpecifiedIncreased solubility
Griseofulvin This compoundNot SpecifiedLow
Polyethylene Glycol 400Not Specified~7

Note: "High" indicates that the solvent was found to be a good solubilizer, but specific quantitative data in neat solvent was not available in the cited sources. Some data is derived from studies using co-solvent systems, and the values for neat solvents are estimations based on those findings.

Mechanisms of Solubilization

The ability of this compound and polyethylene glycol to dissolve poorly soluble drugs stems from their chemical structures and the intermolecular forces they can establish with the solute.

This compound: As a small molecule with two hydroxyl groups, this compound is an effective hydrogen bond donor and acceptor. Its proposed mechanism of solubilization involves:

  • Disruption of the Drug Crystal Lattice: PG molecules can penetrate the crystal structure of a drug, forming hydrogen bonds with the drug molecules and overcoming the cohesive forces that hold the crystal together.

  • Favorable Solute-Solvent Interactions: The hydroxyl groups of PG can form strong hydrogen bonds with polar functional groups on the drug molecule, while its short hydrocarbon chain can engage in van der Waals interactions with non-polar regions.

  • Hydration Preference: Studies have suggested that PG has a preference for being hydrated rather than self-associating, which may translate to a preference for interacting with and solvating drug molecules.[2]

Polyethylene Glycol: PEGs are polymers of ethylene (B1197577) oxide, with terminal hydroxyl groups. Their solubilization mechanism is multifaceted and depends on their molecular weight:

  • Hydrogen Bonding: The ether oxygens along the PEG chain and the terminal hydroxyl groups can act as hydrogen bond acceptors, interacting with hydrogen bond donors on the drug molecule.[3][4]

  • Amorphous Dispersion: In solid dispersions, PEGs can form a hydrophilic matrix that encapsulates the drug at a molecular level, preventing its crystallization and thereby increasing its apparent solubility and dissolution rate.[1]

  • Complex Formation: PEGs can form stable complexes with drug molecules, effectively keeping them in a dissolved state and preventing precipitation.[5]

  • Influence of Molecular Weight: The solubilization capacity of PEGs can be influenced by their molecular weight. For some drugs, higher molecular weight PEGs have shown greater solubilization potential, which could be attributed to the increased number of ether oxygens available for hydrogen bonding and the formation of a more stable amorphous system.[1]

Figure 1: Mechanisms of drug solubilization by PG and PEG.

Experimental Protocols

The most common and reliable method for determining the equilibrium solubility of a drug in a given solvent is the shake-flask method .

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation of Supersaturated Solution: An excess amount of the drug is added to a known volume of the solvent (e.g., this compound or a specific molecular weight polyethylene glycol) in a sealed container, such as a glass vial or flask.

  • Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker bath is often used for this purpose.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. Subsequently, the supernatant is separated from the excess solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., a 0.45 µm PTFE filter).

  • Quantification: The concentration of the dissolved drug in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.

  • Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Experimental_Workflow start Start step1 Add excess drug to PG or PEG in a sealed vial start->step1 1. Preparation step2 Agitate at constant temperature (24-72h) step1->step2 2. Equilibration step3 Centrifuge and/or filter to separate undissolved solid step2->step3 3. Phase Separation step4 Analyze supernatant by HPLC or UV-Vis step3->step4 4. Quantification step5 Determine drug concentration (Solubility) step4->step5 5. Analysis end End step5->end

Figure 2: Experimental workflow for solubility determination.

Conclusion

Both this compound and polyethylene glycol are invaluable tools in the formulation of poorly soluble drugs. This compound, as a small and versatile molecule, offers excellent solubilization through strong hydrogen bonding capabilities. Polyethylene glycols, particularly the liquid grades (PEG 200-600), provide a similar level of solubilization, with the added dimension of their polymeric nature allowing for the formation of stable amorphous solid dispersions. The choice between these two classes of solvents is not always straightforward and should be guided by empirical solubility screening with the specific API , alongside consideration of the desired final dosage form's properties and regulatory acceptance. This guide provides a foundational understanding to aid in this critical decision-making process in drug development.

References

Quantitative comparison of propylene glycol and dimethyl sulfoxide (DMSO) as solvents for compound libraries

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of drug discovery and high-throughput screening (HTS), the choice of solvent for creating and maintaining compound libraries is a critical decision that can significantly impact experimental outcomes. The ideal solvent must not only effectively dissolve a diverse range of chemical compounds but also ensure their stability over time and exhibit minimal interference with biological assays. Dimethyl sulfoxide (B87167) (DMSO) has long been the industry standard due to its exceptional solvating power. However, its inherent drawbacks, such as hygroscopicity, potential for compound degradation, and interference in certain assays, have prompted researchers to seek viable alternatives. Propylene (B89431) glycol (PG), a solvent "generally recognized as safe" (GRAS) by the FDA, has emerged as a noteworthy contender.[1][2]

This guide provides a quantitative comparison of propylene glycol and DMSO, offering experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making an informed solvent selection for their compound libraries.

Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of each solvent is essential for predicting their behavior in storage and experimental conditions.

PropertyThis compound (PG)Dimethyl Sulfoxide (DMSO)
Formula C₃H₈O₂C₂H₆OS
Molecular Weight 76.09 g/mol 78.13 g/mol
Boiling Point 188.2 °C189 °C
Melting Point -59 °C18.5 °C
Density 1.036 g/cm³1.100 g/cm³
Viscosity (at 25°C) 40.4 mPa·s1.996 mPa·s
Hygroscopicity Hygroscopic[2]Highly Hygroscopic[3][4]
Nature Protic Solvent[2]Aprotic Polar Solvent[4]

Solubility and Compound Stability

The primary function of a library solvent is to maintain compounds in a dissolved state. While DMSO is renowned for its broad solubility spectrum, issues with compound precipitation upon dilution and long-term stability are well-documented.[5][6][7]

Solubility Comparison

DMSO's ability to dissolve both polar and non-polar compounds makes it a versatile solvent for diverse chemical libraries.[8] However, the very property that makes it an excellent solvent—its high polarity—can lead to "solvent shock" and precipitation when a concentrated DMSO stock is diluted into an aqueous buffer for biological assays.[4] this compound, while also a capable solvent for many organic compounds, may exhibit different solubility profiles.[2][9][10]

CompoundThis compound (20% w/w)Dimethyl Sulfoxide (50% w/w)Notes
Melatonin 3.6–3.8 mg/g[11]>1 mg/g (solubility not fully challenged)[11]Melatonin showed significantly better solubility in other solvents like glycofurol.[11]
Paepalantine Soluble at 10 mg/mL[12]Soluble (concentration not specified)[12]PG was selected as the preferred solvent for this compound due to good solubility and stability.[12][13]
Long-Term Stability

Compound stability during storage is crucial for the integrity of a screening library. The hygroscopic nature of DMSO means it readily absorbs atmospheric water, which can accelerate the degradation of sensitive compounds.[3] Studies have shown that a significant percentage of compounds can degrade in DMSO over time, particularly at ambient temperatures.[5][14]

Solvent ConditionStorage DurationCompound Stability
Anhydrous DMSO (Ambient Temp) 12 months~50% of samples showed degradation.[5]
90/10 DMSO/Water (4°C) 2 years85% of compounds were stable.[15]
This compound (unspecified temp) 28 daysShowed a reduction in the concentration of Paepalantine.[12]
DMSO (unspecified temp) 28 daysPaepalantine solution was stable.[12]
This compound (25°C) 45 daysMelatonin concentration was stable.[11]
DMSO (25°C) 45 daysMelatonin concentration was stable.[11]

Toxicity and Assay Interference

The ideal solvent should be inert in biological systems. However, at concentrations required for compound solubilization, both DMSO and this compound can exhibit cytotoxic effects and interfere with certain assay technologies.

Cytotoxicity Comparison

This compound is generally considered to have low toxicity.[1][2] In contrast, DMSO is known to be toxic to various cell lines at higher concentrations, although most cell types can tolerate concentrations up to 0.5% without significant cytotoxicity.[4][16]

Cell Line(s)SolventFinding
Human iPS Cells 10% DMSOSubstantially more toxic than 10% this compound after 1-hour incubation. Toxicity ranked: DMSO > Ethylene (B1197577) Glycol ~ this compound > Glycerol.[17]
CHO Cells DMSONot genotoxic.[18]
CHO Cells This compoundProduced in vitro DNA-damage and chromosome mutations.[18]
MCF-7, RAW-264.7, HUVEC DMSOLittle to no toxicity observed at 0.1% and 0.5% (v/v).[16]
HT29-MTX, HUVEC, RAW 264.7 This compoundNo significant cytotoxic effects observed.[1]
U937 Cells This compoundIncreased cytotoxicity observed at concentrations above 2.5%.[19]
Interference in Biological Assays

Solvents can sometimes participate in or interfere with the chemical reactions of an assay, leading to false-positive or false-negative results. A notable example is DMSO's interference in assays involving reactive oxygen species (ROS).

Assay TypeThis compoundDimethyl Sulfoxide
ABTS•+ Antioxidant Assay No interference observed.[12]No interference observed.[12]
O₂•⁻ Antioxidant Assay No interference observed.[12]No interference observed.[12]
HOCl Scavenging Assay No interference observed.[12][13]Significant interference; DMSO itself acts as an antioxidant against HOCl.[12][13]

Experimental Protocols and Methodologies

To ensure reproducibility and accuracy in solvent evaluation, standardized protocols are essential.

Protocol 1: Aqueous Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous buffer, simulating the conditions of a biological assay after solvent dilution.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 20-50 mM) in both 100% this compound and 100% DMSO.

  • Dilution: In separate microcentrifuge tubes, add a small aliquot of the stock solution to a final assay buffer (e.g., PBS, pH 7.4) to achieve a target concentration that is expected to be near the solubility limit. Ensure the final solvent concentration is kept constant and low (e.g., 1%).

  • Equilibration: Agitate the tubes on a shaker at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[8]

  • Comparison: Compare the measured concentrations to determine the apparent aqueous solubility from each solvent stock.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol assesses the cytotoxic effect of the solvents on a specific cell line.

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Solvent Treatment: Prepare serial dilutions of both this compound and DMSO in the cell culture medium, ranging from 0.01% to 5% (v/v).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "no solvent" control and a "positive control" for cell death (e.g., 0.1% Triton-X 100). Incubate for a period relevant to the planned compound screening assay (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., acidic isopropanol (B130326) or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the "no solvent" control. Plot the viability against solvent concentration to determine the IC50 value (the concentration at which 50% of cells are non-viable).

Protocol 3: Compound Stability Assessment (HPLC Method)

This protocol monitors the degradation of a compound in each solvent over time.

  • Sample Preparation: Prepare solutions of the test compound at a standard concentration (e.g., 1 mM) in both this compound and DMSO in multiple replicate vials.

  • Storage: Store the vials under controlled conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Zero Analysis (T=0): Immediately after preparation, take an aliquot from one set of vials. Dilute the sample in a suitable mobile phase and analyze by HPLC to determine the initial peak area of the compound. This serves as the 100% integrity baseline.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 1 year), analyze aliquots from the stored vials using the same HPLC method.[14]

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 peak area. The appearance of new peaks may indicate degradation products. Calculate the percentage of the compound remaining at each time point to determine its stability in each solvent under the tested storage conditions.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz DOT language to illustrate key processes.

G cluster_prep Compound Library Preparation cluster_storage Storage cluster_screening High-Throughput Screening A Weigh Compound B Select Solvent (PG or DMSO) A->B C Dissolution (Vortex, Sonicate) B->C D Create High-Concentration Stock Solution C->D E Store at Controlled Temp (4°C, -20°C, -80°C) D->E F Thaw Stock Solution E->F G Prepare Intermediate Dilution Plate F->G H Dispense into Assay Plate G->H I Add Aqueous Buffer & Biological Reagents H->I J Incubate & Read I->J

Caption: General workflow for compound library management and screening.

G A Compound in 100% DMSO Stock B Addition to Aqueous Assay Buffer A->B C Rapid Change in Solvent Polarity (Solvent Shock) B->C D Compound Molecules Aggregate C->D E Precipitation (Compound Crashes Out) D->E F Inaccurate (Lower) Test Concentration E->F

Caption: Mechanism of compound precipitation due to "solvent shock".

G cluster_assay HOCl Scavenging Assay cluster_interference Solvent Interference A HOCl (Reactive Species) C Scavenging/ Neutralization A->C F False Signal Reduction (Artifact) A->F B Antioxidant Compound B->C D Signal Reduction (Accurate Measurement) C->D E DMSO E->A  DMSO also  scavenges HOCl

Caption: Diagram of DMSO interference in an HOCl antioxidant assay.

Summary and Recommendations

The choice between this compound and DMSO is not absolute and should be guided by the specific requirements of the compound library and the intended biological assays.

FeatureThis compound (PG)Dimethyl Sulfoxide (DMSO)
Solubilizing Power Good for many organic compounds.Excellent, broad-spectrum "universal" solvent.
Precipitation Risk Lower risk upon aqueous dilution.High risk of "solvent shock" precipitation.[4][5]
Compound Stability Generally stable, but can be compound-specific.[11][12]Risk of degradation, especially if wet and at room temp.[3][5][14]
Viscosity High (may affect acoustic dispensing).Low (compatible with most HTS automation).
Cellular Toxicity Lower toxicity; GRAS status.[1][17]Higher toxicity; typically tolerated up to 0.5%.[16][17]
Assay Interference Minimal interference reported in common assays.[12][13]Known to interfere with some assays (e.g., ROS, HOCl).[12][13]

Recommendation:

  • DMSO remains the solvent of choice for primary compound libraries where maximizing the diversity of soluble compounds is the highest priority. Its superior solvating power is often indispensable for initial HTS campaigns. However, careful management of stock solutions, including storage in low-temperature, low-humidity environments and using protocols like "reverse dilution" to minimize precipitation, is critical.[4]

  • This compound presents a compelling alternative for specific applications. It is particularly advantageous for:

    • Follow-up studies or secondary screening where the compound's solubility in PG is confirmed.

    • Assays sensitive to DMSO-induced artifacts, such as certain antioxidant or cytotoxicity assays.[12][13]

    • Formulations where lower cellular toxicity is paramount.

    • Compounds that exhibit better long-term stability in PG compared to DMSO.

Ultimately, a hybrid approach may be most effective. Initial screening can be performed from DMSO stocks, but if a hit compound shows signs of precipitation, instability, or potential assay interference, re-testing from a this compound stock is a prudent step to validate the results.

References

Evaluating the heat transfer efficiency of propylene glycol compared to other coolants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate coolant is a critical decision that can impact the efficiency and safety of thermal management systems. Propylene (B89431) glycol is a widely utilized coolant, particularly in applications where low toxicity is a priority. This guide provides an objective comparison of the heat transfer efficiency of propylene glycol with other common coolants, supported by experimental data and detailed methodologies.

Performance Comparison of Coolants

The heat transfer capability of a coolant is primarily determined by its thermophysical properties, including thermal conductivity, specific heat capacity, viscosity, and density. Ethylene (B1197577) glycol is often considered the industry standard for heat transfer fluids due to its excellent thermal properties.[1][2] However, its moderate acute oral toxicity makes it unsuitable for applications where there is a risk of ingestion or incidental contact with food or potable water.[1][3] In such scenarios, this compound, with its low toxicity, serves as a viable alternative.[1][2][4]

Water is an efficient and inexpensive heat transfer fluid, but its high freezing point of 0°C (32°F) and corrosive nature when not properly inhibited limit its use in many applications.[1][5] The addition of glycols like this compound or ethylene glycol to water lowers the freezing point of the mixture, providing necessary protection for systems operating in low-temperature environments.[1]

Generally, ethylene glycol exhibits superior heat transfer performance compared to this compound, primarily due to its lower viscosity.[3][6][7] Lower viscosity leads to better fluid transport properties, especially at lower temperatures.[1][4] Studies have shown that ethylene glycol solutions can provide more efficient heat removal.[7] For instance, at 20°C, the thermal conductivity of ethylene glycol is approximately 20-25% higher than that of this compound.[7] However, this compound has a slightly higher specific heat capacity, meaning it can absorb slightly more heat per unit mass.[3][7]

Experimental studies on automobile radiators have demonstrated that water is the most effective coolant for heat transfer, followed by ethylene glycol/water mixtures and then this compound/water mixtures.[8][9] Specifically, one study found that compared to water, 50/50 ethylene glycol/water and 50/50 this compound/water mixtures resulted in average heat rejection rate decreases of 7.89% and 11.46%, respectively.[8] Despite this, the lower toxicity of this compound often makes the slight decrease in thermal performance an acceptable trade-off.[8]

Quantitative Data on Coolant Properties

The following tables summarize the key thermophysical properties of this compound, ethylene glycol, and water, providing a basis for quantitative comparison.

Table 1: Comparison of Physical Properties at 20°C

PropertyThis compoundEthylene GlycolWater
Thermal Conductivity (W/m·K) 0.200[7]0.252[7]~0.60
Specific Heat Capacity (kJ/kg·K) 2.48[7]2.35[7]~4.18
Viscosity (mPa·s) ~58.1~21.0~1.00
Density (g/cm³) ~1.036~1.11~0.998

Table 2: Thermal Conductivity of Aqueous this compound Solutions (BTU·ft)/(hr·ft²·°F) [10]

Temperature (°F)30% PG40% PG50% PG
0 -0.2110.194
20 0.2390.2180.199
40 0.2470.2250.204
60 0.2540.2300.208
80 0.2610.2350.211
100 0.2660.2390.214
120 0.2700.2430.217
140 0.2740.2450.218
160 0.2770.2470.220
180 0.2790.2490.221

Table 3: Freezing Points of Aqueous Glycol Solutions

Glycol Concentration (% by Volume)This compound Freezing Point (°F)Ethylene Glycol Freezing Point (°F)
50% -31[4]-36[4]
60% Becomes glass-like[6]~ -60

Experimental Protocols

To evaluate the heat transfer efficiency of different coolants, a standardized experimental setup is crucial. The following protocol outlines a general methodology for such a comparison, based on common practices in radiator and heat exchanger testing.[11][12]

Objective:

To determine and compare the heat transfer performance of this compound-based coolants against other coolants (e.g., ethylene glycol, water) under controlled conditions.

Apparatus:
  • Heat Exchanger: A well-characterized heat exchanger, such as an automobile radiator or a shell-and-tube heat exchanger.[11][12]

  • Coolant Circulation System: A closed-loop system consisting of a reservoir, a variable-speed pump to control the coolant flow rate, and connecting tubing.[11][12]

  • Heating Element: An immersion heater or a controlled heat source to supply a constant heat load to the coolant in the reservoir.[11]

  • Cooling System: A variable-speed fan or a secondary cooling loop to dissipate heat from the heat exchanger.[11][12]

  • Instrumentation:

    • Temperature Sensors: High-precision thermocouples or Resistance Temperature Detectors (RTDs) placed at the inlet and outlet of the heat exchanger for both the coolant and the cooling medium (e.g., air).[11][13][14]

    • Flow Meters: To measure the volumetric or mass flow rate of the coolant.[12]

    • Pressure Transducers: To measure the pressure drop of the coolant across the heat exchanger.

    • Data Acquisition System: To log and record all sensor data in real-time.[13][14]

Procedure:
  • System Preparation: Fill the circulation system with the first coolant to be tested (e.g., a 50% this compound-water mixture). Ensure the system is free of air pockets.

  • Set Operating Conditions:

    • Turn on the heating element and allow the coolant to reach a predetermined inlet temperature (e.g., 85°C).[11]

    • Set the coolant pump to a specific flow rate.

    • Set the cooling fan to a constant speed to provide a consistent airflow across the heat exchanger.

  • Achieve Steady State: Allow the system to operate until all temperature and pressure readings stabilize, indicating that a steady state has been reached.[12]

  • Data Logging: Record the inlet and outlet temperatures of the coolant and the cooling medium, the coolant flow rate, and the pressure drop across the heat exchanger for a set period.

  • Vary Parameters: Repeat steps 2-4 for a range of coolant flow rates and/or heat loads to evaluate performance under different operating conditions.

  • Coolant Change: Drain the system completely and flush it with a cleaning agent and then deionized water before introducing the next coolant to be tested.

  • Repeat Testing: Repeat steps 1-6 for each coolant being compared (e.g., 50% ethylene glycol-water mixture, pure water).

Data Analysis:
  • Heat Transfer Rate (Q): Calculate the heat transferred from the coolant using the following equation:

    • Q = ṁ * Cp * (Tin - Tout)

    • Where:

      • ṁ is the mass flow rate of the coolant.

      • Cp is the specific heat capacity of the coolant at the average temperature.

      • Tin and Tout are the inlet and outlet temperatures of the coolant, respectively.

  • Overall Heat Transfer Coefficient (U): This can be determined if the log mean temperature difference (LMTD) and the heat transfer area (A) are known.

  • Pumping Power: Calculate the power required to pump the coolant through the heat exchanger using the pressure drop data and flow rate.

  • Performance Comparison: Plot the heat transfer rate and pumping power as a function of flow rate for each coolant to provide a direct comparison of their thermal and hydraulic performance.

Visualizing the Evaluation Process

The logical workflow for evaluating and selecting a coolant based on its heat transfer efficiency and other critical factors can be visualized as follows.

Coolant_Evaluation_Workflow start Start: Define Application Requirements toxicity Toxicity Constraints? start->toxicity pg_path Low Toxicity Required: Consider this compound toxicity->pg_path Yes eg_path Toxicity Not a Primary Concern: Consider Ethylene Glycol & Others toxicity->eg_path No properties Gather Thermophysical Properties: - Thermal Conductivity - Specific Heat - Viscosity - Density pg_path->properties eg_path->properties exp_setup Design & Conduct Heat Transfer Experiments properties->exp_setup data_analysis Analyze Experimental Data: - Heat Transfer Rate - Overall Heat Transfer Coefficient - Pumping Power exp_setup->data_analysis performance_comp Compare Performance Metrics data_analysis->performance_comp selection Select Optimal Coolant Based on Efficiency & Constraints performance_comp->selection

Caption: Logical workflow for coolant selection based on performance evaluation.

References

A Comparative Analysis of the Biodegradability of Propylene Glycol and Ethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the biodegradability of propylene (B89431) glycol (PG) and ethylene (B1197577) glycol (EG), two common organic compounds used in a wide range of industrial and pharmaceutical applications. Understanding their environmental fate is critical for researchers, scientists, and drug development professionals in selecting more sustainable chemical alternatives. This analysis is supported by experimental data on biodegradation rates, oxygen demand, and metabolic pathways.

Comparative Biodegradability Data

The following table summarizes key quantitative data on the biodegradability and ecotoxicity of propylene glycol and ethylene glycol. This compound generally demonstrates a more favorable environmental profile, characterized by faster biodegradation and lower oxygen demand.

ParameterThis compoundEthylene GlycolTest Method/Conditions
Ready Biodegradability Readily biodegradable; >60% degradation within 10 days and >90% within 28 days.[1][2]Readily biodegradable; degradation occurs within 10-30 days.[3]OECD 301F / Aerobic Conditions
Biodegradation Half-Life 1 to 4 days (aerobic); 3 to 5 days (anaerobic).[4]2 to 12 days depending on environmental factors.[3]Surface Water/Soil
Biochemical Oxygen Demand (BOD5) ~1.16 mg/mgHigh5-day BOD test
Theoretical Oxygen Demand (ThOD) 1.68 mg O₂/mg-Calculation based on chemical formula
Aquatic Toxicity (LC50) >10,000 mg/L (low toxicity).[3]Practically non-toxic to aquatic organisms.[5]96-hour, various fish species

Biodegradation Experimental Workflow

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are crucial for evaluating the biodegradability of chemical substances. The workflow for these tests involves careful preparation of the test substance, inoculum, and control vessels, followed by incubation under controlled conditions and regular measurement of degradation.

G cluster_prep Preparation Phase cluster_setup Experimental Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis P1 Prepare Mineral Medium S1 Test Vessels (Substance + Inoculum) P1->S1 S2 Blank Control (Inoculum Only) P1->S2 S3 Reference Control (e.g., Sodium Benzoate) P1->S3 P2 Prepare Test Substance Stock P2->S1 P3 Collect & Prepare Inoculum (e.g., Activated Sludge) P3->S1 P3->S2 P3->S3 I1 Incubate at 20-25°C in the dark (Typically 28 days) S1->I1 S2->I1 S3->I1 I2 Measure Parameter Periodically (e.g., O₂ consumption, CO₂ evolution, or DOC) I1->I2 A1 Calculate % Biodegradation I2->A1 A2 Assess Pass/Fail Criteria (e.g., >60% in 10-day window) A1->A2

Caption: A typical experimental workflow for an OECD Ready Biodegradability test.

Biodegradation Pathways

Under aerobic conditions, both this compound and ethylene glycol are metabolized by microorganisms through a series of oxidation steps. The degradation of these glycols ultimately leads to the formation of carbon dioxide and water.[3] this compound is converted to propionaldehyde, while ethylene glycol breaks down into intermediates like glycolic acid and oxalic acid before entering central metabolic cycles.[1][5]

G cluster_pg This compound Pathway cluster_eg Ethylene Glycol Pathway PG This compound PA Propionaldehyde PG->PA Oxidation PC Pyruvate / Acetyl-CoA PA->PC Further Oxidation TCA Central Metabolic Cycle (e.g., TCA Cycle) PC->TCA EG Ethylene Glycol GA Glycolic Acid EG->GA Oxidation GX Glyoxylic Acid GA->GX Oxidation GX->TCA Result CO₂ + H₂O (Mineralization) TCA->Result

Caption: Generalized aerobic biodegradation pathways for glycols.

Experimental Protocols

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This method is a screening test to determine if a chemical compound is "readily biodegradable."[6]

  • Principle: A solution of the test substance in a mineral medium is inoculated with activated sludge from a wastewater treatment plant. The mixture is incubated in a closed respirometer under aerobic conditions.[7][8] The consumption of oxygen by the microorganisms metabolizing the test substance is measured over 28 days.[7] Biodegradation is expressed as a percentage of the theoretical oxygen demand (ThOD).[7]

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, at a concentration of total suspended solids typically between 2.5:1 and 4.0:1 relative to the dissolved organic carbon.[9]

  • Test Substance Concentration: Typically 100 mg/L, providing sufficient organic carbon for measurement without being toxic to the microorganisms.

  • Test Duration: 28 days.[6][8]

  • Pass Criteria: The substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[6][8] This 10-day window begins when 10% biodegradation is first reached.[10]

OECD 302B: Inherent Biodegradability - Zahn-Wellens/EVPA Test

This test is used to assess "inherent biodegradability" and is often employed when a substance fails a ready biodegradability test.[11][12][13]

  • Principle: This method exposes the test substance to a relatively high concentration of microorganisms from activated sludge over a period of up to 28 days.[9][14] The degradation is monitored by measuring the removal of Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) from the solution over time.[9][14]

  • Inoculum: A high concentration of activated sludge (e.g., 0.2-1.0 g/L of total suspended solids) is used.[9]

  • Test Substance Concentration: A higher concentration is used, typically providing 50-400 mg DOC/L.[9]

  • Test Duration: Up to 28 days, but the test can be prolonged if microbial adaptation is observed.[9]

  • Pass Criteria: A substance is classified as inherently biodegradable if it shows greater than 70% removal of DOC or COD.[9] The reference compound (such as ethylene glycol) must reach 70% degradation within 14 days for the test to be valid.[9][14]

References

A Comparative Guide to the Validation of Analytical Methods for Propylene Glycol Detection in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of propylene (B89431) glycol in complex biological matrices such as plasma, serum, and urine is critical for pharmacokinetic studies, toxicological assessments, and clinical monitoring. The selection of an appropriate analytical method is paramount to ensure data reliability. This guide provides an objective comparison of the most prevalent analytical techniques, supported by experimental data and detailed methodologies.

The primary methods for the determination of propylene glycol in biological samples are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often requiring a derivatization step to enhance sensitivity and selectivity.[1][2] Enzymatic assays offer a simpler, more rapid alternative, though they may have limitations in specificity.[3][4]

Comparative Performance of Analytical Methods

The choice of analytical method is often a trade-off between sensitivity, specificity, sample throughput, and the availability of instrumentation. The following table summarizes the quantitative performance of various validated methods for the detection of this compound in biological matrices.

Analytical MethodBiological MatrixSample PreparationLimit of Detection (LOD) / Limit of Quantitation (LOQ)Linearity RangeRecoveryPrecision (%RSD)
GC-MS Human PlasmaDeproteinization with acetic acid, derivatization with butyl-boronic acid, extraction with dichloromethane.[5]LOD: 1 ppm[5]Not Reported94-106%[5]Not Reported
GC-MS Human BloodDeproteinization with perchloric acid, pH adjustment.[5]LOD: 0.6 ppm[5]Not ReportedNot ReportedNot Reported
GC-MS Serum/BloodDeproteinization with acetonitrile, derivatization to TMS derivative.[6]LOQ: 18.2 mg/L (1,2-PD)[6]18-800 mg/L[6]Not ReportedIntra-assay: 4.9%, Inter-assay: up to 9% (at 400 mg/L)[6]
HS-GC Plasma/SerumSingle-step derivatization with phenylboronic acid.[3]LOQ: 1 mg/dL[3]1-200 mg/dL (EG), 10-200 mg/dL (PG)[3]Not ReportedNot Reported
HRGC/ECD Human SerumDeproteinization with acetonitrile, extraction with p-bromophenyl boric acid.[5]LOD: 0.38 ppm[5]Not Reported>90%[5]Not Reported
HRGC/FID Human Serum & UrineDerivatization with phenylboronate.[5]LOD: 1.0 ppm[5]Not Reported89-98%[5]Not Reported
HPLC-UV Human Plasma & UrineDeproteinization, solvent evaporation, derivatization with 1,2-diaminobenzene.[5]Plasma: 0.15 mg/L, Urine: 0.5 mg/L[5]Not ReportedNot ReportedPlasma: 7.5%, Urine: 5%[5]
HPLC-UV Human PlasmaAlkaline derivatization with benzoyl chloride, extraction with pentane (B18724).[2]LOD: 1 mg/L[2]5-100 mg/L[2]95-105%[2]Intra- & Inter-day: <8%[2]
Enzymatic Assay Commercial FoodsExtraction with deionized water and ultrafiltration.[7]LOD: 2 µg[7]Not Reported85-99%[7]Not Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the GC-MS and HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure for the analysis of this compound in human plasma.

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard.

    • Deproteinize the sample by adding 2 mL of acetic acid, followed by vortexing and centrifugation.[5]

    • Transfer the supernatant to a clean tube.

    • Derivatize the this compound by adding butyl-boronic acid and neutralize with ammonium (B1175870) hydroxide.[5]

    • Extract the derivative with dichloromethane.[5]

    • Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for injection.

  • GC-MS Analysis:

    • GC Column: Use a suitable capillary column, such as a DB-5MS.[6]

    • Injection: Inject 1-2 µL of the prepared sample.

    • Oven Program: A typical temperature program starts at a low temperature (e.g., 70°C) and ramps up to a higher temperature to ensure separation of the analyte from other matrix components.[4]

    • Carrier Gas: Helium or Nitrogen.

    • MS Detection: Operate in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[8][9]

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol

This protocol describes a pre-column derivatization method for the analysis of this compound in human plasma.[2]

  • Sample Preparation:

    • To a 100 µL plasma sample, add an internal standard (e.g., ethylene (B1197577) glycol).[2]

    • Induce alkaline conditions by adding a small volume of sodium hydroxide.

    • Add benzoyl chloride for derivatization.[2]

    • Stop the reaction by adding a suitable reagent.

    • Extract the derivatized this compound with pentane.[2]

    • Evaporate the pentane layer and reconstitute the residue in the mobile phase.

  • HPLC-UV Analysis:

    • HPLC Column: A C8 or C18 reversed-phase column is typically used.[2]

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile.[2]

    • Flow Rate: A standard flow rate of 1 mL/min is common.

    • UV Detection: Monitor the effluent at a wavelength suitable for the benzoyl derivative, typically around 230 nm.[2]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the key steps in sample preparation and analysis.

experimental_workflow cluster_prep Sample Preparation start Biological Sample (Plasma, Serum, etc.) add_is Add Internal Standard start->add_is deproteinization Deproteinization (e.g., Acetonitrile, Acid) add_is->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization Derivatization (Optional but common) supernatant->derivatization extraction Solvent Extraction derivatization->extraction evaporation Evaporation & Reconstitution extraction->evaporation analysis Instrumental Analysis (GC-MS or HPLC-UV) evaporation->analysis data Data Acquisition & Processing analysis->data

General experimental workflow for this compound analysis.

logical_relationship cluster_methods Analytical Approaches cluster_considerations Key Considerations analyte This compound (in complex matrix) gc Gas Chromatography (GC) analyte->gc hplc High-Performance Liquid Chromatography (HPLC) analyte->hplc enzymatic Enzymatic Assays analyte->enzymatic goal Accurate & Precise Quantification gc->goal sensitivity Sensitivity (LOD/LOQ) gc->sensitivity specificity Specificity gc->specificity hplc->goal hplc->sensitivity hplc->specificity enzymatic->goal throughput Sample Throughput enzymatic->throughput cost Cost & Instrument Availability cost->gc cost->hplc cost->enzymatic

Method selection considerations for this compound analysis.

References

The Critical Choice: How Propylene Glycol Grade Impacts Experimental Reproducibility and Validity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) glycol (PG) is a widely utilized excipient, solvent, and humectant in pharmaceutical formulations, research, and manufacturing. Its versatility, however, is matched by the critical importance of selecting the appropriate grade for a given application. While industrial-grade PG may be suitable for applications such as antifreeze and coolants, its use in sensitive experimental and pharmaceutical contexts can introduce significant variability and compromise results.[1][2] This guide provides an objective comparison of different propylene glycol grades, supported by experimental data, to underscore the necessity of using high-purity grades, such as United States Pharmacopeia (USP) grade, in research and development to ensure reliable and reproducible outcomes.

Understanding the Grades: A Difference in Purity

This compound is typically available in three main grades: industrial, food, and pharmaceutical (USP/EP).[1][3][4] The primary distinction between these grades lies in their purity and the permissible levels of impurities.[1]

  • Industrial Grade: This grade is intended for applications where high purity is not a primary concern.[1][3] It may contain a higher concentration of impurities, including ethylene (B1197577) glycol (EG) and diethylene glycol (DEG), which are known to have higher toxicity.[1]

  • Food Grade: Certified as "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration (FDA), this grade is safe for human consumption and is used as an additive in various food products.[5][6][7] While it has high purity, the specifications may not be as stringent as pharmaceutical grade.[5]

  • Pharmaceutical Grade (USP/EP): This is the highest quality available, meeting the strict standards of the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[2][8] It has a very high purity, typically 99.5% or greater, and is tested for and contains minimal levels of harmful impurities.[8][9][10]

The Impact of Impurities on Experimental Outcomes: A Data-Driven Comparison

The presence of impurities in lower-grade this compound can have significant and often unforeseen effects on experimental outcomes, ranging from cytotoxicity to interference with analytical assays. While direct comparative studies between USP and industrial grades are not abundant in published literature, a study on the cytotoxic effects of various commercially available this compound/vegetable glycerin (PG/VG) mixtures used in e-cigarettes provides valuable insights. This study compared a "pure chemical" PG/VG mixture to several commercial brands, which can be seen as a proxy for comparing high-purity versus potentially less pure formulations with additives.

The study revealed that even among commercially available products, there can be variations in their biological effects. For instance, exposure of human monocytic U937 cells to different PG/VG mixtures resulted in varying levels of cytotoxicity.[11]

Table 1: Comparison of this compound Grades and Their Potential Experimental Impact

FeatureIndustrial GradeFood GradePharmaceutical (USP/EP) Grade
Purity Lower purity, typically >95%[2][9]High purity, typically ≥99.5%[2][9]Very high purity, typically ≥99.8%[1][12]
Key Impurities Higher levels of ethylene glycol, diethylene glycol, and other by-products[1]Low levels of impurities, safe for consumption[5]Stringent limits on ethylene glycol (e.g., ≤ 0.1%), diethylene glycol (e.g., ≤ 0.1%), and other contaminants[1][13]
Regulatory Compliance Not for food, drug, or cosmetic use[1][2]Meets FDA standards for food additives (GRAS)[5][6]Meets USP/EP monograph specifications; suitable for pharmaceutical and medical applications[2][8]
Potential Experimental Impact Increased risk of cytotoxicity, altered cellular responses, interference with analytical assays, and poor reproducibility[11]Generally safe for most biological applications, but may not meet the stringent requirements for sensitive assays or pharmaceutical formulation[5]Ensures minimal interference from impurities, leading to more reliable, reproducible, and valid experimental data[8]
Cytotoxicity (Example) Higher concentrations have shown increased cytotoxicity in U937 cells compared to purer forms.[11]Not explicitly tested in the cited study, but expected to have low cytotoxicity."Pure chemical" PG showed concentration-dependent cytotoxicity, providing a baseline for comparison.[11]

Experimental Protocols

To ensure the reliability of experimental data when using this compound, it is crucial to employ standardized and validated assays. Below are detailed methodologies for key experiments to assess the potential impact of different this compound grades.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Culture: Human monocytic U937 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.[11]

  • Treatment: Cells are seeded in 96-well plates at a density of 15,000 cells per well. After 16-20 hours, the cells are treated with various concentrations (e.g., 0.01% to 5%) of the different this compound grades for 24 hours.[11] A positive control, such as 0.1% Triton-X, is included.[11]

  • MTT Addition: After the treatment period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.[14]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[14]

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[14]

In Vitro Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH released from damaged cells into the culture medium, providing a measure of cytotoxicity.

  • Cell Culture and Treatment: The cell culture and treatment protocol is the same as for the MTT assay.[11]

  • Sample Collection: After the 24-hour treatment period, the cell culture supernatant is collected.[11]

  • LDH Reaction: 100 µL of the supernatant is transferred to a new 96-well plate, and 100 µL of the LDH reaction mixture (as per the manufacturer's instructions) is added to each well.[11]

  • Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes, and the absorbance is measured at 490 nm.[11]

  • Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).[14]

Visualizing the Impact: Signaling Pathways and Experimental Workflow

The impurities present in lower-grade this compound can induce cellular stress and trigger various signaling pathways, leading to apoptosis or inflammation. While the precise mechanisms can vary depending on the specific impurity and cell type, a generalized pathway involving oxidative stress is a common response to cellular insults.

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Impurity Impurity ROS_Production Reactive Oxygen Species (ROS) Production Impurity->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Potential signaling pathway for impurity-induced apoptosis.

A well-defined experimental workflow is essential for systematically comparing the effects of different this compound grades.

Experimental_Workflow PG_Grades This compound Grades (USP, Food, Industrial) Treatment Treatment with Varying Concentrations PG_Grades->Treatment Cell_Culture Cell Culture (e.g., U937 cells) Cell_Culture->Treatment Assays Cytotoxicity Assays (MTT, LDH) Treatment->Assays Data_Analysis Data Analysis and Comparison Assays->Data_Analysis

Figure 2: Experimental workflow for comparing this compound grades.

Conclusion

The choice of this compound grade is a critical decision that can significantly influence the outcome and reproducibility of scientific experiments. While industrial-grade PG has its applications, its use in research, drug development, and pharmaceutical formulations is strongly discouraged due to the potential for impurities to introduce confounding variables. The data, though not extensive in direct comparisons, suggests that higher purity grades, such as USP grade, provide a more consistent and reliable experimental component. By adhering to the use of high-purity reagents and employing rigorous experimental protocols, researchers can enhance the validity of their findings and contribute to the development of safe and effective therapeutic products.

References

A Comparative Guide to Propylene Glycol-Based and Oil-Based Drug Delivery Vehicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate drug delivery vehicle is a critical determinant of a therapeutic agent's efficacy, stability, and bioavailability. This guide provides an objective comparison of two commonly employed vehicles: propylene (B89431) glycol (PG)-based and oil-based formulations. The following sections present a synthesis of experimental data to highlight the distinct advantages and disadvantages of each system, supported by detailed experimental protocols and visual diagrams to aid in formulation decisions.

I. Overview of Vehicle Properties

Propylene glycol is a versatile solvent known for its ability to dissolve a wide range of active pharmaceutical ingredients (APIs), including both hydrophilic and lipophilic compounds.[1] It is often used in oral, topical, and injectable formulations.[2] Oil-based vehicles, which include fixed oils (e.g., sesame oil, castor oil) and more complex formulations like self-emulsifying drug delivery systems (SEDDS), are particularly valuable for enhancing the oral bioavailability of poorly water-soluble drugs.[3][4] In many advanced formulations, such as microemulsions and SEDDS, this compound is used as a co-surfactant or co-solvent in combination with an oil phase, highlighting a synergistic relationship.[3][5][6]

II. Quantitative Data Presentation

The following tables summarize key performance indicators for this compound-based and oil-based vehicles. It is important to note that the data presented is a synthesis from various studies, as direct head-to-head comparative studies for the same API in purely PG-based versus purely oil-based vehicles are not extensively available in the literature.

Table 1: Solubility of Ibuprofen (B1674241) in Various Vehicles

Vehicle TypeSpecific VehicleSolubility (mg/g)
Glycol-Based This compound300
Oil-Based Oleic Acid>300
Soybean Oil<50
Medium Chain Triglyceride<50
Olive Oil<50
Arachis Oil<50

Data synthesized from a comparative study on ibuprofen solubility.[7][8]

Table 2: In Vitro Permeation of Ibuprofen from this compound:Water Systems

Vehicle Composition (PG:Water)Cumulative Amount Permeated at 24h (µg/cm²)
0:100 (Water only) ~50
25:75 ~150
50:50 ~250
75:25 ~350
100:0 (Neat PG) ~400

Data extrapolated from a study on the influence of this compound on ibuprofen permeation.[9][10]

Table 3: Stability of Scutellaria baicalensis Extract Components

Storage SolventComponentRetention after 2 months (%)
Water BaicalinRetained
WogoninRetained
20% this compound Baicalin>80
Wogonoside>80
Baicalein>80
Wogonin>80

Data from a study on the stability of anti-inflammatory compounds.[11]

III. Experimental Protocols

1. In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method for comparing the release and permeation of drugs from topical formulations.[12][13][14]

  • Objective: To determine the rate and extent of drug permeation through a membrane from different vehicle formulations.

  • Apparatus: Franz diffusion cell system.

  • Membrane: Excised human or animal skin (e.g., pig ear skin), or a synthetic membrane like Strat-M®.

  • Receptor Medium: Phosphate buffered saline (PBS) pH 7.4, often with a solubilizing agent like polysorbate 80 to maintain sink conditions.

  • Procedure:

    • The receptor chamber of the Franz cell is filled with degassed receptor medium and maintained at 32°C to simulate skin surface temperature.

    • The membrane is mounted between the donor and receptor chambers with the stratum corneum side facing the donor chamber.

    • A known quantity of the test formulation (e.g., drug in this compound or drug in an oil-based vehicle) is applied to the surface of the membrane in the donor chamber.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor chamber for analysis.

    • An equal volume of fresh receptor medium is added to the receptor chamber after each sampling to maintain a constant volume.

    • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

2. In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical procedure for comparing the oral bioavailability of a drug from different liquid formulations.

  • Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) of a drug after oral administration in different vehicles.

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Rats are fasted overnight prior to drug administration.

    • Animals are divided into groups, with each group receiving the drug in a specific vehicle (e.g., this compound, oil-based) via oral gavage.

    • Blood samples are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

    • Plasma is separated from the blood samples by centrifugation.

    • The concentration of the drug in the plasma samples is determined using a validated bioanalytical method, such as LC-MS/MS.

  • Data Analysis: Plasma concentration-time profiles are plotted for each formulation. Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), are calculated using appropriate software. The relative bioavailability of the oil-based formulation compared to the this compound-based formulation can be calculated as (AUC_oil / AUC_PG) * 100.

3. Stability-Indicating Assay

This protocol is used to assess the chemical stability of a drug in different vehicle formulations under various stress conditions.[15][16][17][18][19]

  • Objective: To develop and validate an analytical method that can accurately quantify the drug in the presence of its degradation products, and to use this method to evaluate the stability of the drug in different vehicles.

  • Method: A stability-indicating HPLC method is typically developed.

  • Procedure:

    • Forced Degradation Studies: The drug in the selected vehicles is subjected to stress conditions such as acid and base hydrolysis, oxidation (e.g., with H₂O₂), heat, and photolysis.

    • Method Development: An HPLC method (including column, mobile phase, flow rate, and detector wavelength) is developed to separate the parent drug from all anfor its degradation products.

    • Method Validation: The developed method is validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

    • Stability Study: The drug formulations are stored under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH). Samples are withdrawn at specified time points (e.g., 0, 1, 3, 6 months) and analyzed using the validated stability-indicating method.

  • Data Analysis: The concentration of the drug is monitored over time to determine the degradation rate. The shelf-life of the formulation can be estimated.

IV. Visualization of Workflows and Pathways

Experimental_Workflow_In_Vitro_Permeation prep Prepare Franz Cells and Receptor Medium mount Mount Membrane prep->mount apply Apply Formulation (PG-based or Oil-based) mount->apply sample Sample Receptor Medium at Time Intervals apply->sample analyze Analyze Samples by HPLC sample->analyze plot Plot Cumulative Permeation vs. Time analyze->plot calc Calculate Flux plot->calc

Experimental Workflow for In Vitro Skin Permeation Study.

Experimental_Workflow_In_Vivo_Bioavailability fast Fast Rats Overnight dose Oral Administration of Formulation fast->dose collect Collect Blood Samples at Time Points dose->collect separate Separate Plasma collect->separate analyze Analyze Plasma by LC-MS/MS separate->analyze plot Plot Plasma Concentration vs. Time analyze->plot calc Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) plot->calc

Experimental Workflow for In Vivo Oral Bioavailability Study.

Signaling_Pathway_Activation cluster_vehicle Drug Delivery Vehicle cluster_cell Immune Cell (e.g., Macrophage) lipid Lipid-Based Vehicle tlr Toll-like Receptor (TLR) lipid->tlr interacts with mapk MAP Kinases tlr->mapk activates nfkb NF-κB tlr->nfkb activates cytokines Pro-inflammatory Cytokines mapk->cytokines induces expression of nfkb->cytokines induces expression of

Potential Signaling Pathway Activation by Lipid-Based Vehicles.

V. Discussion and Conclusion

The choice between a this compound-based and an oil-based drug delivery vehicle is highly dependent on the physicochemical properties of the drug and the intended route of administration.

For topical delivery , this compound often acts as an effective penetration enhancer, particularly for hydrophilic drugs.[12][13][14] As demonstrated, increasing the concentration of this compound in aqueous solutions can systematically increase the permeation of drugs like ibuprofen through the skin.[10]

For oral delivery of poorly water-soluble drugs, oil-based formulations, especially advanced systems like SEDDS, are generally superior in enhancing bioavailability.[3][4] These formulations improve drug solubilization in the gastrointestinal tract. This compound plays a crucial role in these systems as a co-surfactant, aiding in the formation of fine emulsions upon dilution in the gut.[6][20]

Regarding stability , this compound has been shown to be an effective solvent for preserving the integrity of active compounds compared to aqueous solutions.[11]

In terms of cellular interactions , emerging evidence suggests that lipid-based vehicles can interact with immune cells and activate signaling pathways such as NF-κB and MAP kinases.[21][22] This could be a consideration for the delivery of immunomodulatory drugs. The impact of this compound on these specific pathways is less well-documented.

References

A Critical Review of Propylene Glycol as a Pharmaceutical Excipient Compared to Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) glycol (PG) has long been a workhorse in the pharmaceutical industry, valued for its versatility as a solvent, humectant, preservative, and stabilizer.[1][2][3] However, formulation scientists are increasingly scrutinizing its role, weighing its benefits against those of alternative excipients. This guide provides a critical comparison of propylene glycol with three common alternatives: glycerol (B35011), polyethylene (B3416737) glycols (PEGs), and sorbitol. The following sections delve into their comparative performance, supported by available experimental data, and outline the methodologies used to generate such data.

Physicochemical Properties: A Head-to-Head Comparison

The selection of an appropriate excipient is fundamentally guided by its physicochemical properties. The table below summarizes key quantitative data for this compound and its alternatives.

PropertyThis compoundGlycerolPolyethylene Glycol (PEG 400)Sorbitol
Molecular Formula C₃H₈O₂[1]C₃H₈O₃H(OCH₂CH₂)nOH (n ≈ 8-9)C₆H₁₄O₆
Molecular Weight ( g/mol ) 76.09[1]92.09~400182.17
Appearance Clear, colorless, viscous liquid[1][2]Clear, colorless, syrupy liquidClear, viscous liquidWhite, crystalline powder
Viscosity (at 25°C, mPa·s) ~45~950~112-
Hygroscopicity (Water Sorption at 80% RH, % by weight) 52.3[4]~100[4]Data not availableHighly hygroscopic[5]
Boiling Point (°C) 188.2[1]290Decomposes296
Melting Point (°C) -59[1]17.94-895

Performance as a Pharmaceutical Excipient: Experimental Data

The true measure of an excipient's utility lies in its performance within a formulation. This section presents experimental data comparing this compound to its alternatives in key areas of pharmaceutical development.

Drug Solubility Enhancement

The ability of an excipient to solubilize an active pharmaceutical ingredient (API) is often a critical factor.

Table 2: Comparative Solubilization of Valdecoxib (B1682126)

CosolventSolubilization Power (σ)
This compound 1.5
Glycerol 1.1
Polyethylene Glycol 400 1.8

Data adapted from a study on the solubility of valdecoxib in aqueous solutions of cosolvents at 298.15 K.

In a study investigating the solubility of benzodiazepines, including diazepam and clonazepam, it was found that increasing the volume fraction of cosolvents like ethanol (B145695), this compound, and polyethylene glycol 200 generally resulted in an increase in solubility.[6][7][8]

Drug Stability

Excipients play a crucial role in maintaining the stability of the API throughout the product's shelf life.

One study compared the stabilizing effect of ethanol, glycerol, and this compound on phenobarbital (B1680315) sodium. The results indicated that ethanol had the maximum stabilization effect, followed by this compound and then glycerol, when compared to the stability in water alone. Another study showed that in the presence of hydrophobic solvents, glycerol was a better stabilizer for the enzyme trypsin, whereas sorbitol was more effective in the presence of hydrophilic solvents.[9] Research has also indicated that sorbitol, due to its high hygroscopicity and water retention capacity, can effectively prevent the hydrolysis of simvastatin (B1681759) in tablets.[5][10]

Percutaneous Absorption Enhancement

For topical and transdermal formulations, the excipient's ability to enhance the penetration of the API through the skin is paramount.

A comparative study on the percutaneous absorption of cetirizine (B192768) hydrochloride from gel formulations found that both this compound and polyethylene glycol could be successfully used in combination as permeation enhancers.[11][12] Another study focusing on cannabidiol (B1668261) (CBD) demonstrated that a mixture of this compound and water (80/20 v/v) was the most effective vehicle for enhancing CBD's skin permeation rate and retention.[13]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is essential to understand the methodologies employed.

Drug Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.

  • Preparation: An excess amount of the drug is added to a flask containing the excipient or solvent system under investigation.

  • Equilibration: The flask is sealed and agitated in a constant temperature bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved drug in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Drug Stability Assessment (Stability-Indicating HPLC Method)

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the active drug concentration and the increase in degradation products over time.

  • Method Development: An HPLC method is developed to separate the parent drug from all potential degradation products. This often involves optimizing the mobile phase composition, column type, and detector wavelength.

  • Forced Degradation Studies: The drug product is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. This helps to demonstrate the specificity of the analytical method.

  • Stability Study: The drug product is stored under controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH). Samples are withdrawn at specified time points and analyzed using the validated stability-indicating HPLC method.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

The Franz diffusion cell is a standard apparatus for assessing the in vitro permeation of drugs through a membrane, often excised human or animal skin.[14][15]

  • Membrane Preparation: The skin membrane is carefully prepared and mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Formulation Application: A known quantity of the topical formulation is applied to the surface of the membrane in the donor chamber.

  • Receptor Phase: The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C to mimic skin surface temperature). The receptor medium is continuously stirred.

  • Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Analysis: The concentration of the drug in the collected samples is quantified using a sensitive analytical method like HPLC or LC-MS/MS.

Visualizing Key Concepts

To further aid in the understanding of the selection and application of these excipients, the following diagrams illustrate important processes and relationships.

G cluster_0 This compound cluster_1 Glycerol cluster_2 Polyethylene Glycol (PEG 400) cluster_3 Sorbitol pg Propane-1,2-diol (C3H8O2) gly Propane-1,2,3-triol (C3H8O3) peg Poly(oxyethylene) H(OCH2CH2)nOH sor (2S,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol (C6H14O6)

Figure 1: Chemical Structures of Excipients

G start Start: API and Dosage Form Identified preformulation Preformulation Studies (Solubility, Stability, etc.) start->preformulation excipient_screening Excipient Compatibility Screening preformulation->excipient_screening formulation_dev Formulation Development (Prototype Batches) excipient_screening->formulation_dev process_dev Process Development and Optimization formulation_dev->process_dev scale_up Scale-Up and Technology Transfer process_dev->scale_up stability_studies Formal Stability Studies scale_up->stability_studies clinical_trials Clinical Trial Material Manufacturing stability_studies->clinical_trials submission Regulatory Submission clinical_trials->submission end Commercial Manufacturing submission->end

Figure 2: Generalized Drug Development Workflow

G question1 Is the API poorly water-soluble? cosolvent Consider Cosolvents: This compound, PEGs, Glycerol question1->cosolvent Yes aqueous Aqueous-based vehicle may be suitable question1->aqueous No question2 Is the formulation for topical/transdermal delivery? cosolvent->question2 aqueous->question2 penetration_enhancer Consider Permeation Enhancers: This compound, PEGs question2->penetration_enhancer Yes oral_parenteral Focus on other properties question2->oral_parenteral No question3 Is hygroscopicity a concern for stability? penetration_enhancer->question3 oral_parenteral->question3 humectant Consider Humectants: Glycerol, Sorbitol, this compound question3->humectant Yes non_hygroscopic Less critical consideration question3->non_hygroscopic No question4 Is there a risk of microbial growth? humectant->question4 non_hygroscopic->question4 preservative Consider excipients with preservative properties: This compound, Glycerol question4->preservative Yes no_preservative Preservative properties less critical question4->no_preservative No

Figure 3: Decision Tree for Excipient Selection

Safety and Regulatory Considerations

This compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food and is a well-established pharmaceutical excipient.[3] However, concerns regarding its potential for toxicity, particularly at high doses or in specific patient populations such as neonates and patients with renal impairment, have been raised.[16] Adverse effects can include central nervous system depression, hyperosmolality, and lactic acidosis.

Glycerol also has a long history of safe use in pharmaceuticals and is considered non-toxic.[16] PEGs are generally considered biocompatible, but there is evidence that they can sometimes elicit an immune response, leading to the production of anti-PEG antibodies, which may affect the efficacy and safety of PEGylated drugs.[17] Sorbitol is widely used in oral pharmaceuticals, but it can have a laxative effect at high doses and has been shown in some cases to alter the absorption and bioavailability of certain drugs.[18]

Conclusion

The choice between this compound and its alternatives is a multifaceted decision that requires careful consideration of the specific API, the desired dosage form, and the target patient population. While this compound remains a valuable and versatile excipient, alternatives such as glycerol, PEGs, and sorbitol offer distinct advantages in certain applications. Glycerol is a superior humectant, PEGs can be tailored for specific drug delivery applications, and sorbitol provides sweetness and can act as a stabilizer. A thorough understanding of the comparative physicochemical properties, performance data, and safety profiles is essential for making an informed and scientifically sound decision in pharmaceutical formulation development. This guide serves as a foundational resource to aid researchers in this critical selection process.

References

Performance comparison of bio-based versus petroleum-derived propylene glycol in research applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between bio-based and petroleum-derived propylene (B89431) glycol (PG) is becoming increasingly pertinent. While chemically identical, their origins give rise to distinct environmental profiles and subtle differences in impurity profiles that can be critical in sensitive research applications. This guide provides a comprehensive performance comparison, supported by available data and detailed experimental protocols, to inform your selection process.

Propylene glycol, a viscous, colorless liquid, is a versatile solvent, humectant, and preservative integral to numerous research and pharmaceutical applications. Traditionally produced from petrochemical sources, a bio-based alternative, primarily derived from the hydrogenolysis of glycerin (a byproduct of biodiesel production), has emerged as a sustainable option.[1][2]

At a Glance: Key Performance Characteristics

Both bio-based and petroleum-derived this compound meet the stringent purity standards set by the United States Pharmacopeia (USP) when specified. Functionally, they are interchangeable in most applications. The primary distinction lies in their environmental footprint, with bio-based PG offering a significant reduction in greenhouse gas emissions.[2][3] However, the source of raw materials can lead to different trace impurity profiles, a factor that may be of consideration in highly sensitive experimental settings.[1]

Table 1: Comparison of Typical Physical and Chemical Properties

PropertyBio-Based this compoundPetroleum-Derived this compoundTest Method
Purity (USP Grade)≥ 99.8%≥ 99.8%Gas Chromatography
Specific Gravity (20°C/20°C)1.035–1.0371.035–1.037USP <841>
Boiling Point188.2 °C188.2 °CASTM D1078
Freezing Point-59 °C-59 °CASTM D1177
Viscosity (25°C)45.4 mPa·s45.4 mPa·sASTM D445
SourceRenewable (e.g., Glycerin)Fossil Fuels (Propylene Oxide)Isotopic Analysis (ASTM D6866)

Production Processes: A Tale of Two Origins

Understanding the production pathways of both types of this compound is crucial to appreciating their fundamental differences.

Petroleum-Derived this compound

The conventional method for producing petroleum-derived this compound involves the hydration of propylene oxide, which is itself derived from propylene, a byproduct of oil and natural gas refining.

Crude Oil / Natural Gas Crude Oil / Natural Gas Propylene Propylene Crude Oil / Natural Gas->Propylene Refining Propylene Oxide Propylene Oxide Propylene->Propylene Oxide Oxidation Petroleum-Derived PG Petroleum-Derived PG Propylene Oxide->Petroleum-Derived PG Hydration

Petroleum-Derived this compound Production Pathway.
Bio-Based this compound

Bio-based this compound is primarily synthesized through the hydrogenolysis of glycerin. This glycerin is a co-product of the transesterification of vegetable oils or animal fats during biodiesel production, making it a renewable feedstock.[4]

Vegetable Oils / Animal Fats Vegetable Oils / Animal Fats Biodiesel + Crude Glycerin Biodiesel + Crude Glycerin Vegetable Oils / Animal Fats->Biodiesel + Crude Glycerin Transesterification Crude Glycerin Crude Glycerin Refined Glycerin Refined Glycerin Crude Glycerin->Refined Glycerin Purification Bio-Based PG Bio-Based PG Refined Glycerin->Bio-Based PG Hydrogenolysis

Bio-Based this compound Production Pathway.

Performance in Key Research Applications

While direct comparative studies are limited, the chemical equivalence of bio-based and petroleum-derived PG suggests comparable performance in most research applications. The choice may, therefore, hinge on secondary factors such as sustainability goals and the potential, albeit minimal, impact of differing trace impurities.

Drug Formulation and Solubility

This compound is a widely used solvent and co-solvent in pharmaceutical formulations to enhance the solubility and stability of poorly water-soluble active pharmaceutical ingredients (APIs).

Table 2: Illustrative Solubility of a Model Compound (Ibuprofen) in this compound-Water Mixtures

% this compound (w/w)Mole Fraction Solubility of Ibuprofen (x 10^4)
00.04
201.25
4011.7
6058.9
80186.0
100452.0

Note: This data is representative of this compound's solvent capabilities and is not a direct comparison between bio-based and petroleum-derived sources.

Experimental Protocol: Drug Solubility Assessment (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Excess API Excess API Vial Vial Excess API->Vial PG Solution PG Solution PG Solution->Vial Shaking at Constant Temperature Shaking at Constant Temperature Vial->Shaking at Constant Temperature Filtration Filtration Shaking at Constant Temperature->Filtration Dilution Dilution Filtration->Dilution Quantification (e.g., HPLC, UV-Vis) Quantification (e.g., HPLC, UV-Vis) Dilution->Quantification (e.g., HPLC, UV-Vis)

Shake-Flask Method for Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of the active pharmaceutical ingredient (API) to a known volume of the this compound (either bio-based or petroleum-derived) in a sealed container (e.g., a glass vial).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the API in the clear, saturated solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Cell Culture Applications

This compound is utilized in cell culture as a cryoprotectant to prevent cell damage during freezing and as a solvent for certain supplements and drugs added to the culture medium.

While no direct comparative studies on cell viability between bio-based and petroleum-derived PG were identified, the low toxicity of USP-grade this compound is well-established. However, it is crucial to assess the cytotoxicity of any new component in a cell culture system.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Seed cells in 96-well plate Seed cells in 96-well plate Add test compound (PG) Add test compound (PG) Seed cells in 96-well plate->Add test compound (PG) Incubate Incubate Add test compound (PG)->Incubate Add MTT reagent Add MTT reagent Incubate->Add MTT reagent Add solubilization solution Add solubilization solution Incubate->Add solubilization solution Add MTT reagent->Incubate Measure absorbance Measure absorbance Add solubilization solution->Measure absorbance

MTT Assay Workflow for Cytotoxicity Assessment.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of bio-based and petroleum-derived this compound for a defined period (e.g., 24, 48, or 72 hours). Include a negative control (cells with media only).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the insoluble formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Table 3: Hypothetical Comparative Cell Viability Data (Illustrative)

This compound Concentration (v/v)Bio-Based PG Cell Viability (%)Petroleum-Derived PG Cell Viability (%)
0.1%99 ± 298 ± 3
0.5%95 ± 494 ± 3
1.0%88 ± 587 ± 6
2.0%75 ± 773 ± 8

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Impurity Profile: A Point of Differentiation

The most significant performance difference between bio-based and petroleum-derived this compound may lie in their trace impurity profiles. Petroleum-derived PG can contain minute quantities of residues from the petrochemical manufacturing process, while bio-based PG may contain trace amounts of unreacted glycerin or other biomass-derived compounds.[1][4] For most applications, these impurities are at levels far below what would cause any discernible effect. However, in highly sensitive analytical techniques or biological systems, even trace impurities could potentially interfere.

Researchers working with applications sensitive to specific contaminants should consider requesting a detailed certificate of analysis from the supplier for the specific batch of this compound being used.

Environmental Impact: A Clear Advantage for Bio-Based PG

The primary driver for the adoption of bio-based this compound is its significantly improved environmental profile. Life cycle assessments have shown that substituting petroleum-derived PG with its bio-based counterpart can lead to a substantial reduction in greenhouse gas emissions.[2][3] This is a critical consideration for laboratories and institutions committed to sustainability and reducing their carbon footprint.

Conclusion

For the majority of research applications, both bio-based and petroleum-derived this compound of USP grade can be considered functionally equivalent. The decision to choose one over the other will likely be guided by factors beyond immediate performance metrics.

  • For researchers prioritizing sustainability and a reduced environmental impact, bio-based this compound is the clear choice. Its production from renewable resources offers a significant advantage in terms of greenhouse gas emissions.

  • For applications where the absolute lowest cost is the primary driver, petroleum-derived this compound may still hold an advantage, although the price gap is narrowing.

  • In highly sensitive applications where trace impurities could potentially influence experimental outcomes, a thorough evaluation of the certificate of analysis for the specific batch of either type of this compound is recommended.

As the bio-economy continues to grow and production processes for bio-based chemicals become even more refined, the performance and cost-effectiveness of bio-based this compound are expected to further improve, making it an increasingly attractive option for the scientific community.

References

Validating the purity of propylene glycol using gas chromatography-mass spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of propylene (B89431) glycol is paramount for the safety and efficacy of pharmaceutical formulations. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of propylene glycol purity, supported by experimental data and detailed protocols.

This compound (PG) is a widely used excipient in pharmaceutical preparations. Its purity is a critical quality attribute, as impurities can impact the stability, safety, and therapeutic effect of the final drug product. Among the various analytical techniques available, GC-MS stands out for its high sensitivity and specificity in identifying and quantifying volatile and semi-volatile impurities.

Comparison of Analytical Techniques for this compound Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and preferred method for assessing the purity of this compound due to its ability to separate, identify, and quantify a wide range of potential impurities.[1] However, other techniques are also employed for specific quality control tests. The following table provides a comparative overview of these methods.

Analytical Method Primary Use Case for this compound Analysis Principle Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Comprehensive impurity profiling and quantification.Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then ionizes, separates, and detects the compounds based on their mass-to-charge ratio.High specificity and sensitivity, allowing for the identification of unknown impurities through mass spectral libraries. Capable of detecting and quantifying trace-level contaminants.May require derivatization for non-volatile impurities. The equipment can be more expensive and complex to operate than other methods.
High-Performance Liquid Chromatography (HPLC) Quantification of this compound and non-volatile impurities.Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile and thermally labile compounds. Can be highly accurate and precise for quantification.This compound lacks a strong UV chromophore, often necessitating derivatization for UV detection or the use of less common detectors like Refractive Index (RI) detectors.
Karl Fischer Titration Determination of water content.A coulometric or volumetric titration based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and a suitable solvent.The gold standard for water content determination, offering high accuracy and precision for trace to high levels of water.Specific to water content and does not provide information on other impurities.
Acid-Base Titration Measurement of acidity.A quantitative chemical analysis method to determine the concentration of an acid by neutralizing it with a standard solution of a base.Simple, inexpensive, and provides a direct measure of the total acidic content.Non-specific; it measures the total acidity and does not identify individual acidic impurities.
Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Quantification of heavy metal impurities.Measures the absorption of light by free atoms in the gaseous state (AAS) or uses an inductively coupled plasma to produce ions that are then detected by a mass spectrometer (ICP-MS).Highly sensitive and specific for the determination of elemental impurities.Limited to the analysis of inorganic elements and does not provide information on organic impurities.

Quantitative Data Summary

The following tables summarize typical purity specifications for pharmaceutical-grade this compound and the performance of GC-MS in quantifying key impurities.

Table 1: Typical Purity Specifications for Pharmaceutical-Grade this compound

Parameter Specification Limit Typical Analytical Method
Purity (this compound)≥ 99.5%GC-FID / GC-MS
Water≤ 0.2%Karl Fischer Titration
Ethylene Glycol (EG)≤ 0.1%GC-FID / GC-MS
Diethylene Glycol (DEG)≤ 0.1%GC-FID / GC-MS
Dithis compoundNot more than 0.2%GC-FID / GC-MS
Acidity (as acetic acid)≤ 0.001%Acid-Base Titration
Chlorides≤ 1 ppmIon Chromatography / Titration
Iron≤ 1.0 ppmAAS / ICP-MS
Heavy Metals≤ 5 ppmAAS / ICP-MS

Table 2: Performance Data for GC-MS Analysis of Glycol Impurities

Analyte Linearity (R²) Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery Rate
Ethylene Glycol≥ 0.9962.5 µg/mL7.5 µg/mL77.2% - 103.6%
Diethylene Glycol≥ 0.9962.46 µg/mL7.46 µg/mL77.2% - 103.6%
This compound≥ 0.996--77.2% - 103.6%

Data compiled from publicly available application notes.

Experimental Protocols

Detailed Methodology for GC-MS Validation of this compound Purity

This protocol outlines a typical method for the identification and quantification of volatile impurities in this compound.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: SPB®-624 Capillary GC Column (60 m × 0.32 mm, 1.80 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 30:1.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 4 minutes.

    • Ramp 1: 30 °C/min to 190 °C, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

2. Reagents and Standards:

  • This compound reference standard (≥ 99.5% purity).

  • Ethylene Glycol, Diethylene Glycol, and other potential impurity reference standards.

  • Solvent: Absolute ethanol (B145695) or methanol, GC grade.

3. Sample and Standard Preparation:

  • Sample Solution: Dilute the this compound sample to be tested to a concentration of approximately 1% (v/v) with the chosen solvent (e.g., 1 mL of this compound in 100 mL of absolute ethanol).

  • Standard Solution: Prepare a mixed standard solution containing the reference standards of this compound and potential impurities at known concentrations in the chosen solvent.

4. Analysis Procedure:

  • Inject the solvent blank to ensure the system is clean.

  • Inject the standard solution to verify system suitability, including resolution, peak shape, and detector response.

  • Inject the sample solution.

  • Identify impurities in the sample by comparing their retention times and mass spectra with those of the reference standards and the NIST mass spectral library.

  • Quantify the impurities using an internal or external standard method. The area normalization method can also be used for purity assessment.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution with Solvent (e.g., Absolute Ethanol) Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Identification Impurity Identification (Retention Time & Mass Spectra) Detection->Identification Quantification Quantification (Peak Area) Identification->Quantification Purity_Report Purity_Report Quantification->Purity_Report Final Report

Caption: Workflow for this compound Purity Validation using GC-MS.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_specific_tests Specific Impurity Tests PG_Purity This compound Purity Validation GC_MS GC-MS (Volatile Impurities) PG_Purity->GC_MS HPLC HPLC (Non-Volatile Impurities) PG_Purity->HPLC Karl_Fischer Karl Fischer Titration (Water Content) PG_Purity->Karl_Fischer Titration Acid-Base Titration (Acidity) PG_Purity->Titration AAS_ICPMS AAS / ICP-MS (Heavy Metals) PG_Purity->AAS_ICPMS

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Propylene Glycol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals is a paramount concern. Propylene (B89431) glycol, a common solvent and reagent, while generally considered to have low toxicity, requires adherence to specific disposal protocols to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step information for the proper disposal of propylene glycol in a laboratory environment.

Key Disposal Considerations

The appropriate disposal method for this compound depends on several factors, including its purity, the quantity to be disposed of, and local regulations. It is crucial to assess these factors to determine the correct disposal route.

FactorDisposal ConsiderationBest Practices
Contamination This compound mixed with hazardous materials must be treated as hazardous waste.[1][2]Always characterize the waste stream. If contaminated, manage and dispose of it as hazardous waste according to RCRA guidelines.[2]
Quantity Small, uncontaminated quantities may have different disposal options than large volumes.For large quantities, disposal down the drain is not recommended as it can overwhelm wastewater treatment systems.[1] Contact a licensed waste disposal service.
Local Regulations Disposal regulations can vary significantly between municipalities and states.Always consult with your institution's Environmental Health and Safety (EHS) department and local authorities to ensure compliance.[1][3][4]
Purity Pure, unused this compound has more disposal options than used or contaminated batches.Consider recycling or reprocessing for pure, unused this compound.
Recycling This compound can often be recycled, which is an environmentally preferred option.[1][2][5]Contact chemical recycling companies to inquire about their services for this compound.

Experimental Protocol: Waste Characterization

Before disposal, it is essential to determine if the this compound waste is hazardous. This can often be determined by reviewing the process from which the waste was generated. If there is any uncertainty, a formal waste characterization analysis should be performed.

Objective: To determine if the waste this compound contains hazardous contaminants.

Methodology:

  • Sample Collection: Collect a representative sample of the waste this compound in a clean, properly labeled container.

  • Analytical Testing: Submit the sample to a certified environmental testing laboratory. The analysis should test for common contaminants that may have been introduced during the experimental process, such as heavy metals, volatile organic compounds (VOCs), or other hazardous chemicals.

  • Data Interpretation: Compare the analytical results to the regulatory limits for hazardous waste as defined by the Environmental Protection Agency (EPA) and local authorities. If the concentration of any contaminant exceeds the regulatory limit, the waste must be managed as hazardous waste.

Disposal Procedures

1. Uncontaminated this compound:

For small quantities of pure, uncontaminated this compound, some local regulations may permit drain disposal with copious amounts of water.[1] However, this is not a universally accepted practice and should be confirmed with local wastewater treatment authorities. The most responsible method for larger quantities is to contact a chemical waste disposal company for recycling or incineration.

2. Contaminated this compound:

If the this compound is contaminated with hazardous substances, it must be disposed of as hazardous waste.

  • Containerization: Store the waste in a clearly labeled, sealed, and chemically compatible container. The label should include the words "Hazardous Waste," the chemical composition, and the date of accumulation.[5]

  • Storage: Keep the container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[2][5] These companies are equipped to handle and dispose of hazardous materials in compliance with all federal, state, and local regulations.

3. Empty Containers:

Empty this compound containers should be managed according to their potential for residual contamination. If the container held pure this compound, it can often be triple-rinsed with a suitable solvent (e.g., water), and the rinsate collected for proper disposal. The clean container can then be recycled or disposed of as non-hazardous waste.[5] If the container held contaminated this compound, it should be managed as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 cluster_1 Uncontaminated cluster_2 Contaminated start This compound Waste Generated assess_contamination Assess Contamination (Pure or Contaminated?) start->assess_contamination is_contaminated Contaminated? assess_contamination->is_contaminated assess_quantity Assess Quantity (Small or Large?) is_contaminated->assess_quantity No hazardous_waste Manage as Hazardous Waste is_contaminated->hazardous_waste Yes is_small_quantity Small Quantity? assess_quantity->is_small_quantity check_local_regs Check Local Regulations for Drain Disposal is_small_quantity->check_local_regs Yes recycle_or_waste_vendor Contact Recycling or Waste Vendor is_small_quantity->recycle_or_waste_vendor No drain_disposal Permitted? (Yes/No) check_local_regs->drain_disposal dispose_down_drain Dispose Down Drain with Copious Water drain_disposal->dispose_down_drain Yes drain_disposal->recycle_or_waste_vendor No containerize Properly Containerize and Label hazardous_waste->containerize waste_vendor Dispose via Licensed Hazardous Waste Vendor containerize->waste_vendor

This compound Disposal Decision Workflow

By following these guidelines and the decision workflow, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific protocols.

References

Safeguarding Your Laboratory: A Comprehensive Guide to Handling Propylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling of chemical compounds is paramount. This guide provides essential, procedural information for the safe use of propylene (B89431) glycol in a laboratory setting, covering personal protective equipment (PPE), handling, storage, and disposal.

Propylene glycol is a colorless, odorless, viscous liquid that is miscible with water and a variety of organic solvents.[1] While it has low toxicity, proper handling procedures are crucial to maintain a safe laboratory environment and ensure the integrity of your research.[1]

Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. Based on safety data sheets, the following PPE is recommended when working with this compound.

Eye and Face Protection:

  • Splash Goggles: Use splash goggles when there is a possibility of the liquid splashing or spraying.[2] Safety glasses with side shields are also a recommended form of eye protection.[3]

Skin Protection:

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.[1][4] Nitrile, neoprene, or PVC gloves are often recommended.[1][5]

  • Protective Clothing: Wear suitable protective clothing or a lab coat to minimize skin exposure.[3][6] For tasks with a higher risk of splashing, long sleeves are advisable.[7]

Respiratory Protection:

  • Normal Conditions: Under normal conditions of use with adequate ventilation, respiratory protection is typically not required due to this compound's low volatility.[2][8]

  • Poor Ventilation/Mists: In poorly ventilated areas or when mists or aerosols may be generated, a NIOSH-approved respirator should be worn.[1][9]

Procedural Guidance: Handling and Storage

Proper operational procedures are critical for minimizing risks. Always handle chemicals in accordance with good industrial hygiene and safety practices.[3][10]

Handling:

  • Ventilation: Ensure the work area is well-ventilated. Local exhaust ventilation may be necessary for some operations to maintain airborne levels below exposure limits.[5][11]

  • Hygiene: Practice good personal hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][9][10]

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.[5] Do not breathe in vapors or mists.[5]

  • Heat Sources: Keep away from heat, sparks, and open flames, as this compound is a combustible liquid.[6][10]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3][5][12]

  • Keep containers tightly closed when not in use.[11][12]

  • Store away from direct sunlight and incompatible materials such as strong oxidizers and strong acids.[3][11][12]

  • Recommended storage container materials include stainless steel and opaque HDPE plastic.[11]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, providing a quick reference for safety parameters.

PropertyValueSource(s)
Boiling Point 187 °C / 368.6 °F[6]
Melting/Freezing Point -60 °C / -76 °F[6][11]
Flash Point (Closed Cup) 99 - 103 °C / 210.2 - 217 °F[6][11]
Autoignition Temperature Data not consistently available
Flammability Limits in Air LEL: 2.6% / UEL: 12.5 - 12.6%[6]
Specific Gravity ~1.036
Oral LD50 (Rat) 20,000 mg/kg[11]
Dermal LD50 (Rabbit) 20,800 mg/kg[11]

Emergency and Disposal Protocols

Immediate and appropriate responses to emergencies and spills, along with compliant disposal methods, are critical components of laboratory safety.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13] Remove contact lenses if present and easy to do.[10][11] If irritation persists, consult a physician.[8][10][11]

  • Skin Contact: Remove contaminated clothing.[7] Wash skin thoroughly with soap and plenty of water.[7][11]

  • Inhalation: Move the person to fresh air. If effects occur or breathing is difficult, seek medical attention.[7][11][14]

  • Ingestion: Do not induce vomiting.[6][14] Rinse mouth with water.[14] Ingestion of small amounts is not expected to cause harm, but if large amounts are swallowed, seek medical attention.[8][11]

Spill Response
  • Safety First: Put on appropriate PPE before addressing the spill, including gloves and eye protection.[7]

  • Containment: Act immediately to prevent the spill from spreading. Use absorbent materials like sand, earth, or commercial absorbents to contain the liquid.[7] Prevent entry into sewers or waterways.[5][11]

  • Cleanup:

    • Small Spills: Soak up with an inert absorbent material and collect it in a suitable, labeled container for disposal.[6][11]

    • Large Spills: Dike the area to contain the spill and then pump the material into suitable, labeled containers.[11]

  • Decontaminate: Wash the spill site with large quantities of water after the material has been collected.[11]

Disposal Plan

Improper disposal can pose environmental risks.[15] Always follow local, state, and federal regulations.

  • Uncontaminated this compound: In some municipalities, small amounts of pure this compound may be permitted to be diluted with plenty of water and poured down the drain.[16] However, always confirm with local authorities first.[16]

  • Contaminated this compound: Used or contaminated this compound (e.g., mixed with heavy metals) may be classified as hazardous waste.[17][18] It should never be poured down the drain.[15][16]

  • Professional Disposal: For large quantities or contaminated material, contact a licensed hazardous waste disposal company.[16] The waste should be stored in clean, closed, and properly labeled containers while awaiting pickup.[15]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

G A Assess Task & Hazards B Select Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Ensure Ventilation) B->C D Handle this compound C->D E Spill Occurs D->E No G Decontaminate & Clean Up D->G F Execute Spill Response Protocol E->F Yes F->G H Store or Dispose of Waste G->H I End of Procedure H->I

Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.